4-Nitrophenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUDNIGJSLPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061191 | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00186 [mmHg] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
830-03-5 | |
| Record name | 4-Nitrophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitrophenyl acetate | |
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| Record name | 4-Nitrophenyl acetate | |
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| Record name | Acetic acid, 4-nitrophenyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
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| Record name | 4-nitrophenyl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |
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| Record name | P-ACETOXYNITROBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (4-NPA), also commonly referred to as p-nitrophenyl acetate (pNPA), is an organic ester of significant interest in biochemical and pharmaceutical research. Structurally, it is the product of the formal condensation of the hydroxyl group of 4-nitrophenol (B140041) with the carboxyl group of acetic acid. Its primary utility stems from its role as a chromogenic substrate for a variety of hydrolytic enzymes. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon ionization to the 4-nitrophenolate (B89219) ion under neutral to alkaline conditions, produces a distinct yellow color. This colorimetric change allows for a simple and continuous spectrophotometric assay to determine the activity of enzymes such as esterases, lipases, and proteases like chymotrypsin (B1334515). This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biochemical pathways associated with 4-Nitrophenyl acetate.
Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline solid at room temperature. It is stable under standard conditions but should be protected from moisture, as it can undergo slow hydrolysis.
Physical Data
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (4-nitrophenyl) acetate | [1] |
| CAS Number | 830-03-5 | [2] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Off-white, beige, or yellow crystalline powder | [2][3] |
| Melting Point | 75 - 79 °C | [2][3] |
| Boiling Point | 314.2 °C (rough estimate) | [4] |
| Water Solubility | 0.53 g/L; Insoluble to partly miscible | [4][5] |
| LogP (Octanol/Water) | 1.58 | [6] |
| Vapor Pressure | 0.0014 mmHg at 25°C | [4] |
Solubility
This compound exhibits limited solubility in water but is soluble in many common organic solvents. This differential solubility is crucial for its use in biochemical assays, where it is often dissolved in a small amount of organic solvent before being introduced to an aqueous buffer system.
| Solvent | Solubility | Reference(s) |
| Water | Limited / Poorly soluble | [7] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral characteristics are provided below. The hydrolysis product, 4-nitrophenol/4-nitrophenolate, is monitored spectrophotometrically around 400-410 nm.[3]
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H) ppm | [5] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 169.68, 157.97, 145.43, 122.76, 121.53, 20.05 ppm | [5] |
| IR Spectroscopy | Conforms to structure | [6] |
| UV-Vis (Hydrolysis Product) | λmax ≈ 405 nm (for 4-nitrophenolate) | [2] |
| Mass Spectrometry | m/z = 181.06 | [5] |
Reactivity and Stability
Stability: this compound is stable under normal temperatures and pressures in a dry environment. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, with storage at -20°C often recommended to maintain quality.[4]
Reactivity:
-
Hydrolysis: The most significant reaction is the hydrolysis of the ester bond, which can be catalyzed by acid, base, or enzymes. This reaction yields 4-nitrophenol and acetic acid. The liberated 4-nitrophenol is the basis for its use in colorimetric assays.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with strong bases will rapidly accelerate hydrolysis.
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a standard enzyme assay.
Synthesis of this compound
This protocol describes the synthesis of this compound via the acylation of 4-nitrophenol using acetic anhydride (B1165640).
Materials:
-
4-Nitrophenol
-
Acetic anhydride
-
Pyridine (B92270) (or a few drops of concentrated sulfuric acid as a catalyst)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Büchner funnel and filter paper
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenol in a minimal amount of pyridine (acting as both solvent and catalyst). Alternatively, use a non-basic solvent and add a catalytic amount of concentrated sulfuric acid.
-
Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
General Protocol for Esterase Activity Assay
This protocol outlines a general method for measuring esterase activity in a 96-well microplate format using 4-NPA as the substrate.
Materials:
-
Enzyme solution (e.g., esterase, lipase) of unknown activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM potassium phosphate, pH 7.4)
-
This compound (4-NPA)
-
Substrate Stock Solution (e.g., 10-20 mM 4-NPA in DMSO or acetonitrile)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare the 4-NPA stock solution in an appropriate organic solvent like DMSO.[7]
-
Dilute the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Reaction Setup:
-
In each well of the 96-well plate, add the assay buffer. A typical reaction volume is 200 µL.
-
Add the diluted enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control well containing only the assay buffer and substrate to measure the rate of spontaneous, non-enzymatic hydrolysis of 4-NPA.[1]
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the 4-NPA stock solution to each well.[7]
-
Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.[3][7]
-
-
Data Analysis:
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH, temperature).
-
Key Mechanisms and Workflows
Visualizing the biochemical pathways and experimental procedures involving 4-NPA is essential for a complete understanding. The following diagrams, rendered using Graphviz, illustrate these core concepts.
Chymotrypsin-Catalyzed Hydrolysis of 4-NPA
The hydrolysis of 4-NPA by the protease chymotrypsin is a classic example of a "ping-pong" mechanism involving a covalent enzyme intermediate. The process occurs in two main phases: a rapid "burst" phase (acylation) followed by a slower, steady-state phase (deacylation).
Experimental Workflow for Enzyme Activity Measurement
The following diagram outlines the logical steps for a typical spectrophotometric enzyme assay using 4-NPA.
Conclusion
This compound remains an invaluable tool for researchers in biochemistry, enzymology, and drug development. Its well-characterized chemical properties, straightforward synthesis, and the robust colorimetric signal generated upon hydrolysis make it a reliable and efficient substrate for studying a wide range of esterolytic enzymes. The protocols and data presented in this guide offer a comprehensive technical resource for the effective application of this compound in a laboratory setting. Proper handling and an understanding of its stability and reactivity are crucial for obtaining accurate and reproducible results.
References
- 1. This compound | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NITROPHENYL ACETATE [sdfine.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
4-Nitrophenyl Acetate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (4-NPA) is a crucial chemical compound frequently employed in biochemical and pharmaceutical research. As an ester of acetic acid and 4-nitrophenol (B140041), its primary utility lies in its role as a chromogenic substrate for the detection and quantification of various esterase and lipase (B570770) activities. The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically, providing a straightforward method for assaying enzyme kinetics.[1][2] A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in experimental settings. This technical guide provides an in-depth overview of the core physical properties of 4-nitrophenyl acetate, complete with experimental protocols and a workflow for its most common application.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3][4] |
| Appearance | Off-white to beige or pale yellow crystalline powder | [5][6] |
| Melting Point | 76 - 79 °C (168.8 - 174.2 °F) | [1][6][7][8] |
| Boiling Point | Not available; decomposes upon strong heating. | [5][9] |
| Density | 1.244 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | [4] |
Solubility Profile
The solubility of this compound is a critical factor in its use as a substrate in aqueous buffer systems for enzymatic assays. While it is sparingly soluble in water, it exhibits good solubility in several organic solvents.[7][10]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble to partly miscible (0.53 g/L) | [4][5][7] |
| Ethanol | Soluble (100 mg/mL, with heating) | [11] |
| Acetone | Soluble | [10] |
| Dichloromethane | Soluble | [10] |
| Methanol (B129727) | Soluble | [1] |
| Ether | Soluble | [12] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes its key spectral features.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | δ ~8.2 ppm (d, 2H, aromatic), ~7.3 ppm (d, 2H, aromatic), ~2.3 ppm (s, 3H, acetyl) | [13] |
| ¹³C NMR (in CDCl₃) | Signals for acetyl carbonyl, aromatic carbons, and acetyl methyl group. | [13][14] |
| FTIR (KBr pellet) | Characteristic peaks for C=O (ester), C-O (ester), and NO₂ stretching vibrations. | [9][15] |
| UV-Vis (in solution) | Absorbance maximum around 270-300 nm. The product of its hydrolysis, 4-nitrophenol, has a characteristic absorbance at ~405-410 nm under basic conditions. | [1][3][9] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [16] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[5][17]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 60-65 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[17]
-
The melting point is reported as the recorded range. For a pure substance, this range should be narrow, typically within 1-2 °C.
Determination of Solubility (Qualitative)
A general procedure to qualitatively assess the solubility of this compound in various solvents is as follows:[12]
Materials:
-
This compound
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, acetone)
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
If the solid dissolves completely, the substance is considered soluble in that solvent at the tested concentration.
-
If the solid does not dissolve, the substance is considered sparingly soluble or insoluble.
-
The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile organic solvents.
UV-Vis Spectroscopy for Esterase/Lipase Activity Assay
The most common application of this compound is in enzyme activity assays. The following protocol outlines a typical procedure.[1][9][18]
Materials:
-
This compound
-
Enzyme solution (e.g., esterase or lipase)
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)
-
Organic solvent for stock solution (e.g., methanol or ethanol)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in methanol) to create a concentrated stock solution.[1]
-
Preparation of Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentration. This solution should be prepared fresh daily.[1]
-
Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at the desired concentration.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength corresponding to the 4-nitrophenolate (B89219) anion (typically 405-410 nm).[1][19]
-
Equilibrate the assay buffer and enzyme solution to the desired reaction temperature (e.g., 37 °C).[18]
-
In a cuvette, mix the assay buffer and the enzyme solution.
-
Initiate the enzymatic reaction by adding the this compound working solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The rate of the reaction is determined by the linear increase in absorbance over time, which is proportional to the rate of 4-nitrophenol production and thus the enzyme activity. A blank reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[11]
Mandatory Visualization
Experimental Workflow for Enzyme Activity Assay using this compound
The following diagram illustrates the typical workflow for an esterase or lipase activity assay using this compound as the substrate.
Caption: A flowchart of the experimental procedure for determining enzyme activity using this compound.
Conclusion
This compound is a valuable tool in scientific research, particularly in the field of enzymology. Its well-defined physical and spectral properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent. This guide provides the essential data and protocols required for its effective and safe use in a laboratory setting. Adherence to these methodologies will ensure accurate and reproducible results in research and development applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. rsc.org [rsc.org]
- 14. This compound(830-03-5) 13C NMR [m.chemicalbook.com]
- 15. This compound(830-03-5) IR Spectrum [chemicalbook.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pennwest.edu [pennwest.edu]
- 18. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.5. Enzymatic Activity Assay [bio-protocol.org]
An In-depth Technical Guide to 4-Nitrophenyl Acetate (CAS 830-03-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl acetate (B1210297) (4-NPA), a crystalline solid with the CAS number 830-03-5, is a crucial chromogenic substrate in biochemical and pharmaceutical research.[1][2][3] Its primary application lies in the spectrophotometric determination of esterase and lipase (B570770) activity.[4][5][6] The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol (B140041), a yellow-colored product, allowing for a simple and reliable colorimetric assay.[6] This guide provides a comprehensive overview of 4-NPA, including its chemical and physical properties, synthesis, applications, and detailed experimental protocols for its use in enzyme kinetics.
Chemical and Physical Properties
4-Nitrophenyl acetate is a phenyl acetate ester that is synthesized from the formal condensation of the hydroxyl group of 4-nitrophenol with the carboxyl group of acetic acid.[4][7] It is typically a pale yellow to amber-colored crystalline solid.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 830-03-5 | [1][3][8] |
| Molecular Formula | C₈H₇NO₄ | [1][2][7] |
| Molecular Weight | 181.15 g/mol | [1][7][8][9] |
| Appearance | Powder or crystals | [9][10] |
| Color | White to yellow to green | [3] |
| Melting Point | 75-77 °C | [4][9][11] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and dichloromethane. | [4][5] |
| Storage Temperature | -20°C or below +30°C depending on the supplier and intended use. | [8][9][11] |
Synthesis of this compound
This compound can be synthesized through the esterification of 4-nitrophenol with acetic acid. One method involves the use of an immobilized lipase from Bacillus coagulans in an organic solvent like n-heptane. This enzymatic synthesis can achieve a high conversion rate of the reactants into this compound.[12]
Key parameters for enzymatic synthesis: [12]
-
Reactants: 4-nitrophenol and acetic acid (100 mM each)
-
Enzyme: Immobilized lipase
-
Solvent: n-heptane
-
Temperature: 65°C
-
Reaction Time: 3 hours for approximately 74.3% to 90% conversion
Applications in Research and Drug Development
The primary application of this compound is as a substrate for assaying the activity of various hydrolytic enzymes, particularly esterases and lipases.[4][5][6] It is also used to study the enzymatic activity of Carbonic Anhydrase III.[2][4]
The hydrolysis of 4-NPA by an esterase yields acetate and 4-nitrophenol. The product, 4-nitrophenol, is a chromogenic compound with a distinct yellow color, and its absorbance can be measured spectrophotometrically at approximately 405-410 nm to quantify enzyme activity.[13][14] This property makes 4-NPA an invaluable tool in:
-
Enzyme kinetics studies
-
High-throughput screening for enzyme inhibitors
-
Evaluating the efficiency of potential drug candidates targeting esterases or lipases
Experimental Protocols
General Esterase Activity Assay using this compound
This protocol outlines a standard method for determining esterase activity using 4-NPA as a substrate.
Materials:
-
This compound (Substrate)
-
Enzyme solution (e.g., purified esterase, cell lysate)
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)[15]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm[13][14]
Procedure:
-
Preparation of Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., 100 mg/ml in ethanol or a 3 mM solution in acetone/water).[6][15] Due to the instability of 4-NPA in aqueous solutions, it is recommended to prepare this solution fresh just before the assay.[13]
-
Preparation of Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer.
-
Enzyme Reaction:
-
In a microplate well or a cuvette, add the assay buffer.
-
Add a specific volume of the enzyme solution.
-
To initiate the reaction, add the working substrate solution. The final reaction mixture may contain, for example, 100 μL of the substrate, 30 μL of diluted enzyme, and 2,870 μL of reaction buffer.[14]
-
-
Control: Prepare a no-enzyme control by adding the assay buffer instead of the enzyme solution to account for the spontaneous hydrolysis of 4-NPA.[13]
-
Measurement: Immediately measure the absorbance of the solution at 405 nm (or 410 nm) over a specific period.[13][14] The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculation of Enzyme Activity: Enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of 4-nitrophenol per minute under the specified conditions.[14] A standard curve of 4-nitrophenol can be used to convert the absorbance values to the concentration of the product formed.[13]
Visualizations
Enzymatic Hydrolysis of this compound
The following diagram illustrates the workflow of a typical esterase assay using this compound.
Caption: Workflow for an esterase assay using this compound.
Signaling Pathway of 4-NPA Hydrolysis
The hydrolysis of this compound by an esterase is a direct enzymatic reaction rather than a complex signaling pathway. The following diagram illustrates this chemical transformation.
Caption: Enzymatic hydrolysis of this compound.
Safety and Handling
This compound may cause an allergic skin reaction and serious eye damage.[7][8] It may also intensify fire as it is an oxidizer.[7][8]
Handling Precautions: [16]
-
Wash thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Use with adequate ventilation.
-
Keep the container tightly closed.
Personal Protective Equipment (PPE): [16]
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin: Wear appropriate protective gloves.
-
Clothing: Wear appropriate protective clothing.
-
Respirators: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[16] For biochemical use, it is often stored at -20°C.[9][11]
Conclusion
This compound is a versatile and indispensable tool in biochemical and pharmaceutical research. Its chromogenic properties provide a straightforward and reliable method for assaying esterase and lipase activity. Understanding its chemical properties, synthesis, and proper handling is essential for its effective and safe use in the laboratory. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and scientists working in enzymology and drug development.
References
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound, 98% 830-03-5 India [ottokemi.com]
- 4. This compound | 830-03-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound = 99.0 GC 830-03-5 [sigmaaldrich.com]
- 10. CAS 830-03-5 | Sigma-Aldrich [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 15. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 4-Nitrophenyl Acetate for Researchers and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (4-NPA) is a widely utilized chromogenic substrate in biochemical and pharmaceutical research. Its simple structure and the colorimetric properties of its hydrolysis product make it an invaluable tool for studying the kinetics of various esterase and lipase (B570770) enzymes. This technical guide provides a comprehensive overview of 4-Nitrophenyl acetate, including its physicochemical properties, detailed experimental protocols for its use in enzyme assays, and a workflow for assay execution. The molecular weight of this compound is 181.15 g/mol .[1][2][3]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | References |
| Molecular Weight | 181.15 g/mol | [1][2][4] |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| CAS Number | 830-03-5 | [1] |
| Melting Point | 75-77 °C | |
| Appearance | Off-white to yellow powder/crystals | [2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Limited solubility in water. | [5] |
| Purity | ≥98% | [1] |
Core Application: A Substrate for Hydrolase Activity
This compound serves as a key substrate for assaying the activity of esterases and lipases.[1] The fundamental principle of this assay is the enzymatic hydrolysis of the ester bond in 4-NPA. This reaction yields acetic acid and 4-nitrophenol (B140041). Under neutral to alkaline conditions, 4-nitrophenol forms the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 400-410 nm. The rate of formation of this yellow product is directly proportional to the enzymatic activity of the hydrolase being studied.
Experimental Protocols
Below are detailed methodologies for performing esterase and lipase activity assays using this compound. These protocols are designed for a 96-well microplate format but can be adapted for other scales.
Esterase Activity Assay Protocol
This protocol is suitable for determining the kinetic parameters of various esterases, such as carboxylesterases.
1. Materials and Reagents:
-
This compound
-
Esterase enzyme (e.g., human carboxylesterase 1)
-
Assay Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.4
-
Solvent for substrate stock: Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 405 nm
2. Preparation of Solutions:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. This stock should be stored at -20°C.
-
Enzyme Solution: Prepare a stock solution of the esterase in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate. Keep the enzyme solution on ice.
3. Assay Procedure:
-
In a 96-well microplate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the appropriate wells. For blank or control wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at a desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each well. The final volume in each well will be 200 µL.
-
Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[6]
4. Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank reaction from the rate of the enzymatic reaction.[7]
-
The concentration of the product (4-nitrophenol) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH, c is the concentration, and l is the path length. A standard curve of 4-nitrophenol can also be generated to determine the product concentration.[8]
Lipase Activity Assay Protocol
This protocol is adapted for lipases, which often require an emulsified substrate for optimal activity.
1. Materials and Reagents:
-
This compound
-
Lipase enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifying agent: Triton X-100
-
Solvent for substrate stock: Isopropanol or Chloroform
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in isopropanol. Store at -20°C.
-
Substrate Emulsion: To prepare a working substrate emulsion, add the this compound stock solution to the assay buffer containing a surfactant like Triton X-100 (e.g., 1% v/v). The mixture should be vortexed vigorously and sonicated to form a stable emulsion. This should be prepared fresh.[9]
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically.
3. Assay Procedure:
-
Set up the 96-well microplate by adding 180 µL of the substrate emulsion to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the enzyme solution to the appropriate wells. For the blank, add 20 µL of the assay buffer.
-
Immediately begin kinetic measurements of absorbance at 405-410 nm in a microplate reader.
4. Data Analysis:
-
The rate of the enzymatic reaction is determined by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[9]
-
As with the esterase assay, subtract the rate of the blank to correct for spontaneous hydrolysis.
Experimental Workflow Visualization
The logical flow of the enzyme activity assay using this compound can be visualized as follows:
Caption: A flowchart illustrating the key steps in performing a hydrolase activity assay using this compound.
Enzymatic Hydrolysis of this compound
The enzymatic reaction at the core of these assays is the hydrolysis of this compound. This process is visually represented in the following diagram:
Caption: The enzymatic conversion of this compound into its hydrolysis products.
References
- 1. scbt.com [scbt.com]
- 2. This compound = 99.0 GC 830-03-5 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenyl acetate (B1210297) (4-NPA), a crucial chromogenic substrate in biochemical assays and a versatile reagent in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis and application in enzyme kinetics.
Chemical Structure and Identification
4-Nitrophenyl acetate is an ester of acetic acid and 4-nitrophenol (B140041). The presence of the electron-withdrawing nitro group on the phenyl ring makes the ester bond susceptible to nucleophilic attack, a key feature in its application as a substrate for hydrolytic enzymes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4-nitrophenyl) acetate |
| SMILES String | CC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][1] |
| InChI Key | QAUUDNIGJSLPSX-UHFFFAOYSA-N[1] |
| CAS Number | 830-03-5[1] |
| Molecular Formula | C₈H₇NO₄[1] |
| Synonyms | p-Nitrophenyl acetate, Acetic acid 4-nitrophenyl ester, p-Acetoxynitrobenzene[1] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 181.15 g/mol [1] |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 77-79 °C |
| Boiling Point | >110 °C (decomposes) |
| Density | 1.244 g/cm³ at 20 °C |
| Solubility | Soluble in ethanol (B145695) (100 mg/ml), acetone, and dichloromethane. Limited solubility in water. |
| pKa | Not applicable (ester) |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| IR Spectroscopy | Conforms to the structure, with characteristic ester and nitro group absorptions. |
| UV-Vis Spectroscopy | The hydrolysis product, 4-nitrophenol, exhibits strong absorbance at approximately 405 nm under alkaline conditions. |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via the esterification of 4-nitrophenol with acetic anhydride (B1165640).
Materials:
-
4-Nitrophenol
-
Acetic anhydride
-
Pyridine (B92270) (catalyst)
-
Dichloromethane (solvent)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitrophenol in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add a molar excess of acetic anhydride to the stirred solution at room temperature.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Esterase Activity Assay using this compound
This protocol outlines a general method for determining esterase activity by monitoring the hydrolysis of this compound. The production of 4-nitrophenol is measured spectrophotometrically.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the enzyme)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration.
-
In a 96-well microplate, add the assay buffer to the wells.
-
Add the enzyme solution to the appropriate wells. Include a blank control with buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the absorbance versus time plot.
-
The enzymatic activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate (B89219) under the specific assay conditions.
Reaction Mechanism and Visualization
The enzymatic hydrolysis of this compound by a serine hydrolase, such as chymotrypsin (B1334515) or a generic esterase, typically proceeds via a two-step "ping-pong" mechanism. This involves the formation of a covalent acyl-enzyme intermediate.
Step 1: Acylation The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol and forming an acyl-enzyme intermediate.
Step 2: Deacylation A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the acetate molecule and regenerate the free enzyme.
Figure 1. Enzymatic hydrolysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-nitrophenyl acetate (B1210297), a key reagent and intermediate in various biochemical assays and organic synthesis applications. This document details the core synthetic methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols for laboratory-scale preparation.
Introduction
4-Nitrophenyl acetate (4-NPA) is an ester of acetic acid and 4-nitrophenol (B140041). Its utility in research and development stems from the fact that its hydrolysis, often enzyme-catalyzed, releases the intensely yellow-colored 4-nitrophenolate (B89219) anion under basic conditions. This property makes it a widely used substrate for assaying the activity of various esterases, including lipases and proteases. In organic synthesis, it serves as a useful acetylating agent. This guide will focus on the two most prevalent and practical synthetic routes to 4-NPA: the direct esterification of 4-nitrophenol and a two-step synthesis commencing from p-nitrochlorobenzene.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two reliable methods:
-
Pathway 1: Esterification of 4-Nitrophenol with Acetic Anhydride (B1165640). This is the most common laboratory method, involving the direct acylation of 4-nitrophenol with acetic anhydride. The reaction is typically facilitated by a base catalyst, such as pyridine (B92270), or a strong acid catalyst.
-
Pathway 2: Synthesis from p-Nitrochlorobenzene. This industrial-scale process involves a two-step sequence: the nucleophilic aromatic substitution of p-nitrochlorobenzene with sodium hydroxide (B78521) to form sodium p-nitrophenolate, followed by acetylation of the phenolate.
Below is a diagram illustrating the primary chemical transformation for the synthesis of this compound from 4-nitrophenol.
Caption: Chemical reaction for the synthesis of this compound.
Quantitative Data Presentation
The selection of a synthesis pathway can be dictated by factors such as scale, desired purity, and available starting materials. The following table summarizes key quantitative data for the described synthesis methods.
| Synthesis Pathway | Starting Material(s) | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Pathway 2 | p-Nitrochlorobenzene | Sodium Hydroxide, Acetylating Agent | Step 1 (Hydroxylation): 140°C, 0.3 MPa, 10 hours. Step 2 (Acetylation): Not specified | 90.6% | [1] |
| Pathway 1 | 4-Nitrophenol | Acetic Anhydride, Pyridine | Room temperature | >95% (expected for phenols) | [2] |
| Pathway 1 | 4-Nitrophenol | Acetic Anhydride, Imidazole, Pyridine | Room temperature, buffered solution | ~55% (in 25 mins) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Pathway 1: Esterification of 4-Nitrophenol with Acetic Anhydride (Pyridine-Catalyzed)
This protocol describes a common laboratory-scale synthesis of this compound using pyridine as a catalyst.
Materials:
-
4-Nitrophenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of 4-nitrophenol) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C in an ice bath.
-
Addition of Acetic Anhydride: To the cooled solution, slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene (B28343) under reduced pressure to remove the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Pathway 2: Synthesis from p-Nitrochlorobenzene
This two-step process is suitable for larger-scale production and avoids the direct handling of 4-nitrophenol.
Step 1: Synthesis of Sodium p-Nitrophenolate
Materials:
-
p-Nitrochlorobenzene (PNCB)
-
Sodium Hydroxide (NaOH)
-
Water
-
Pressure reactor
Procedure:
-
Reaction Setup: A solution of sodium hydroxide is prepared (optimal mass fraction of 15%).[1]
-
Hydroxylation: The p-nitrochlorobenzene and sodium hydroxide solution are charged into a pressure reactor. The molar ratio of sodium hydroxide to p-nitrochlorobenzene should be 2.5:1.[1]
-
Reaction: The reactor is heated to 140°C, and the pressure is maintained at 0.3 MPa for 10 hours.[1]
-
Isolation: After the reaction is complete, the resulting solution of sodium p-nitrophenolate is cooled.
Step 2: Acetylation of Sodium p-Nitrophenolate
Materials:
-
Sodium p-nitrophenolate solution (from Step 1)
-
Acetylating agent (e.g., acetic anhydride or acetyl chloride)
Procedure:
-
Acetylation: The sodium p-nitrophenolate solution is treated with an acetylating agent to form this compound.
-
Isolation and Purification: The product is then isolated and purified, typically by recrystallization as described in the previous section, to yield the final product. A reported yield for this overall process is 90.6%.[1]
Experimental Workflow and Logic
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of 4-nitrophenyl acetate (B1210297) (4-NPA), a crucial chromogenic substrate in enzyme kinetics and a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is paramount for optimizing experimental conditions, ensuring reproducibility, and advancing research and development in pharmaceuticals and biotechnology.
Physicochemical Properties of 4-Nitrophenyl Acetate
This compound is a pale yellow to amber-colored crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in solution.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| CAS Number | 830-03-5 | [3] |
| Melting Point | 77-79 °C | [4] |
| Appearance | White to yellow to green powder/crystal | [5] |
| Water Solubility | Insoluble / Partly miscible | [6][7][8] |
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the polarity of the solvent, with greater solubility observed in more polar organic solvents.[3] While comprehensive quantitative data across a wide range of solvents at a standardized temperature is not extensively documented in a single source, the following table compiles available data.
| Solvent | Solubility | Conditions | Reference |
| Ethanol | 100 mg/mL | With heat | [9][10] |
| Methanol | 10 mg/mL | Not Specified | [10] |
| Acetone | Soluble | Not Specified | [3] |
| Dichloromethane | Soluble | Not Specified | [3] |
| Water | 0.53 g/L | Not Specified | [11] |
It is important to note that temperature can significantly enhance the solubility of this compound in certain solvents.[3]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[12] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[12]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
For HPLC analysis, a reverse-phase C18 column is suitable. The mobile phase can consist of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid.[1] The concentration of 4-nitrophenol, the hydrolysis product, and the remaining this compound can be monitored.[13]
-
For UV-Vis spectrophotometry, the absorbance of the solution can be measured at a wavelength where this compound has a strong absorbance.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the analyte in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and reaction pathways involving this compound.
Caption: General workflow for determining the solubility of this compound.
Caption: Enzymatic hydrolysis of this compound by esterase.
References
- 1. Separation of 4-Nitrophenyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. This compound | 830-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | 830-03-5 [chemicalbook.com]
- 8. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. scielo.br [scielo.br]
- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrophenyl Acetate: A Technical Guide to its Molar Extinction Coefficient and Application in Enzyme Assays
This technical guide provides an in-depth analysis of the molar extinction coefficient of 4-nitrophenyl acetate (B1210297) (pNPA) and its hydrolysis product, 4-nitrophenolate (B89219). It is intended for researchers, scientists, and drug development professionals who utilize pNPA in colorimetric assays for detecting esterase activity. This document outlines the critical parameters governing its optical properties, provides detailed experimental protocols for its use, and presents a standardized workflow for enzyme kinetic analysis.
Core Principles: The Utility of pNPA in Colorimetric Assays
4-Nitrophenyl acetate is a widely used substrate in biochemical assays, particularly for enzymes such as acetylcholinesterase, butyrylcholinesterase, and other esterases. The utility of pNPA lies in its enzymatic hydrolysis, which yields acetate and 4-nitrophenol (B140041). In alkaline conditions (typically pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a distinct yellow color. This change in color allows for the straightforward spectrophotometric monitoring of enzyme activity.
The concentration of the produced 4-nitrophenolate can be quantified using the Beer-Lambert law (A = εbc), where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'b' is the path length of the cuvette, and 'c' is the concentration. An accurate molar extinction coefficient is therefore paramount for the precise determination of enzyme kinetics.
Molar Extinction Coefficients of pNPA and 4-Nitrophenolate
The molar extinction coefficient is highly dependent on the specific conditions of the assay, most notably the pH, solvent, and wavelength of measurement. The substrate, pNPA, is colorless and its absorbance is typically monitored in the UV range, while the product, 4-nitrophenolate, is monitored in the visible range.
| Compound | Wavelength (nm) | pH | Solvent/Buffer | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | 275 | 7.5 | 50 mM Potassium Phosphate | 8,200 |
| 4-Nitrophenolate | 400 | 7.5 | 50 mM Potassium Phosphate | 18,000 |
| 4-Nitrophenolate | 405 | 10.5 | 0.1 M Borate Buffer | 18,300 |
| 4-Nitrophenolate | 400 | 10.0 | 0.2 M Sodium Borate | 17,800 |
| 4-Nitrophenolate | 404 | 7.0 | 0.1 M Phosphate Buffer | 9,620 |
Experimental Protocols
Protocol 1: Determination of the Molar Extinction Coefficient of 4-Nitrophenolate
This protocol describes the generation of a standard curve to determine the molar extinction coefficient of 4-nitrophenolate under specific assay conditions.
Materials:
-
4-Nitrophenol
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of 4-nitrophenol in the chosen assay buffer.
-
Create a Dilution Series: Generate a series of dilutions from the stock solution to create standards of known concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM) in the assay buffer.
-
Measure Absorbance: Measure the absorbance of each standard solution at the desired wavelength (e.g., 400 nm). Use the assay buffer as a blank.
-
Plot the Standard Curve: Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.
-
Calculate the Molar Extinction Coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ε) according to the Beer-Lambert law (since the path length 'b' is typically 1 cm).
Protocol 2: General Enzyme Assay Using pNPA
This protocol provides a general workflow for measuring the activity of an esterase enzyme using pNPA as the substrate.
Materials:
-
This compound (pNPA) stock solution (e.g., 100 mM in DMSO)
-
Esterase enzyme solution of unknown concentration
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture by adding the assay buffer and the pNPA substrate to achieve a final desired concentration (e.g., 1 mM).
-
Initiate the Reaction: Add a small volume of the enzyme solution to the reaction mixture to start the hydrolysis reaction. The final volume should be constant for all assays.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the predetermined wavelength for 4-nitrophenolate (e.g., 400 nm) over a set period (e.g., 5-10 minutes) at a constant temperature.
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in terms of concentration per unit time. The formula is:
-
Activity (M/min) = (ΔA / min) / ε
-
Where ε is the molar extinction coefficient of 4-nitrophenolate determined under identical assay conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining enzyme kinetics using the pNPA assay, from initial setup to final data analysis.
Caption: Workflow for Enzyme Kinetic Analysis using pNPA.
Hydrolysis of 4-Nitrophenyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrolysis of 4-nitrophenyl acetate (B1210297) (pNPA), a widely utilized reaction in biochemical and pharmaceutical research. The document details the core reaction, its products, and the various catalytic mechanisms that govern its rate. Furthermore, it presents quantitative kinetic data, comprehensive experimental protocols for monitoring the reaction, and visual representations of the underlying chemical and procedural workflows.
Core Reaction and Products
The hydrolysis of 4-nitrophenyl acetate is a chemical reaction in which water cleaves the ester bond of the pNPA molecule. This process yields two primary products: acetate and 4-nitrophenol (B140041) .[1] The latter product, 4-nitrophenol, is a chromogenic compound that exhibits a distinct yellow color in solution, with a maximum absorbance wavelength of approximately 400-410 nm.[1][2] This property is central to the widespread use of pNPA in colorimetric assays for detecting and quantifying the activity of various hydrolytic enzymes.
Reaction Mechanisms and Catalysis
The hydrolysis of pNPA can proceed through several catalytic pathways, including uncatalyzed (spontaneous) hydrolysis, acid-base catalysis, and enzyme catalysis.
Uncatalyzed and Acid-Base Catalyzed Hydrolysis
In aqueous solutions, this compound can undergo spontaneous hydrolysis, although this process is relatively slow.[3] The rate of this uncatalyzed reaction is influenced by the pH of the solution. The hydrolysis of pNPA is subject to both acid and base catalysis, exhibiting a characteristic U-shaped pH-rate profile.[4] The reaction is accelerated at both low and high pH values due to the catalytic effects of hydronium and hydroxide (B78521) ions, respectively.[4]
Enzyme-Catalyzed Hydrolysis
A diverse range of enzymes can catalyze the hydrolysis of this compound. These enzymes, often esterases or proteases with esterase activity, significantly accelerate the reaction rate. Common examples include:
-
Esterases and Lipases : These enzymes are frequently assayed using pNPA as a substrate.[1][2]
-
Trypsin and α-Chymotrypsin : These proteases also exhibit esterase activity and can hydrolyze pNPA. The mechanism for chymotrypsin (B1334515) involves a two-stage process of enzyme acetylation followed by deacetylation.[5][6]
-
Carbonic Anhydrase : Certain isoforms of this enzyme have been shown to catalyze pNPA hydrolysis.[7]
The general mechanism for enzyme-catalyzed hydrolysis involves the formation of an enzyme-substrate complex, followed by a nucleophilic attack on the carbonyl carbon of the ester, leading to the release of 4-nitrophenol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme.
Quantitative Kinetic Data
The rate of this compound hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Below is a summary of key kinetic parameters reported in the literature.
| Parameter | Condition | Value | Reference |
| Activation Energy (Ea) | pH 2-11 | 54.7 kJ·mol⁻¹ | [4] |
| Enthalpy of Activation (ΔH‡) | pH 2-11 | 52.2 kJ·mol⁻¹ | [4] |
| Entropy of Activation (ΔS‡) | pH 2-11 | -47.8 J·mol⁻¹·K⁻¹ | [4] |
| kcat/Km for Acetylcholinesterase | Optimal pH | 1.6 x 10⁸ M⁻¹s⁻¹ | [6] |
Experimental Protocols
The following section details a generalized experimental protocol for monitoring the enzyme-catalyzed hydrolysis of this compound using spectrophotometry.
Reagents and Materials
-
This compound (pNPA) stock solution (e.g., 50 mM in acetonitrile (B52724) or methanol).[1][4]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, or phosphate (B84403) buffer at the desired pH).[8]
-
Enzyme solution of appropriate concentration.
-
Spectrophotometer capable of measuring absorbance at 400-410 nm.
-
Cuvettes or microplate reader.
Assay Procedure
-
Prepare the Reaction Mixture : In a suitable vessel (e.g., a cuvette), combine the reaction buffer and the enzyme solution. The final volume and concentrations should be optimized for the specific enzyme and experimental conditions.
-
Equilibrate : Incubate the reaction mixture at the desired temperature for a set period (e.g., 5 minutes) to ensure thermal equilibrium.[8]
-
Initiate the Reaction : Add a small volume of the pNPA stock solution to the reaction mixture to initiate the hydrolysis. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.[4]
-
Monitor Absorbance : Immediately begin monitoring the change in absorbance at 400-410 nm over time.[1][2]
-
Control Experiment : It is crucial to run a parallel control experiment without the enzyme to measure the rate of spontaneous, uncatalyzed hydrolysis of pNPA.[3] The rate of the control reaction should be subtracted from the rate of the enzyme-catalyzed reaction to determine the true enzymatic activity.
-
Data Analysis : The rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot. The concentration of the product, 4-nitrophenol, can be calculated using the Beer-Lambert law, for which a standard curve of known 4-nitrophenol concentrations should be prepared.[3]
Visualizations
Reaction Mechanism
The following diagram illustrates the general base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for an enzyme-catalyzed pNPA hydrolysis assay.
Caption: Workflow for pNPA enzyme activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]
- 7. Hydrolysis of this compound catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.5. Enzymatic Activity Assay [bio-protocol.org]
An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Nitrophenyl acetate (B1210297) (pNPA) is a synthetic ester widely employed as a chromogenic substrate for the kinetic analysis of various hydrolytic enzymes, particularly esterases, lipases, and serine proteases such as chymotrypsin (B1334515) and trypsin. Its "mechanism of action" is defined by its interaction with the active site of these enzymes, leading to its hydrolysis and the release of a quantifiable colored product. This guide provides a detailed technical overview of this mechanism, presents quantitative kinetic data, outlines comprehensive experimental protocols for its use in enzyme assays, and illustrates its application in drug discovery and high-throughput screening (HTS).
The core principle of pNPA's utility lies in its enzymatic hydrolysis, which yields acetate and 4-nitrophenol (B140041).[1] Under alkaline or neutral pH conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[2][3] The rate of formation of this anion is directly proportional to the enzyme's catalytic activity, providing a simple and continuous spectrophotometric method for measuring reaction kinetics.[4]
Core Mechanism of Action: Enzymatic Hydrolysis
The primary mechanism of action of pNPA is its function as a substrate for hydrolases. The most extensively studied interaction is with serine proteases, which exemplifies a covalent, two-step "ping-pong" catalytic mechanism.[2]
The Serine Protease Model (e.g., α-Chymotrypsin)
The hydrolysis of pNPA by α-chymotrypsin is a classic example of biphasic kinetics, characterized by a rapid initial "burst" phase followed by a slower, steady-state phase.[2] This process is facilitated by the enzyme's catalytic triad (B1167595) (Serine-195, Histidine-57, Aspartate-102) and an oxyanion hole in the active site.[5]
-
Acylation (Fast "Burst" Phase):
-
The enzyme (E) binds the pNPA substrate (S) to form a non-covalent Michaelis complex (E-S).
-
The His-57 residue, acting as a general base, abstracts a proton from the Ser-195 hydroxyl group, increasing its nucleophilicity.
-
The activated Ser-195 oxygen attacks the carbonyl carbon of the pNPA substrate. This forms a high-energy, unstable tetrahedral intermediate.[6]
-
This intermediate is stabilized by hydrogen bonds from the enzyme's "oxyanion hole."
-
The intermediate collapses, breaking the ester bond. The 4-nitrophenolate group (P1) is released, and a covalent bond is formed between the acetyl group of the substrate and the Ser-195 residue, creating an acyl-enzyme intermediate (E-S').[2]
-
This first phase is rapid and results in a stoichiometric release of 4-nitrophenol equivalent to the amount of active enzyme present.[2]
-
-
Deacylation (Slow, Rate-Limiting Phase):
-
A water molecule enters the active site.
-
His-57 now acts as a general acid, protonating the Ser-195 oxygen, and then as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.
-
A second tetrahedral intermediate is formed and is again stabilized by the oxyanion hole.
-
This intermediate collapses, releasing the acetate molecule (P2) and regenerating the free, active enzyme (E).[2]
-
This deacylation step is the slower, rate-determining step of the overall reaction and dictates the steady-state velocity.[6]
-
Below is a DOT language diagram illustrating this ping-pong mechanism.
References
Methodological & Application
Application Notes and Protocols for the 4-Nitrophenyl Acetate (pNPA) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-nitrophenyl acetate (B1210297) (pNPA) assay is a widely used, simple, and reliable colorimetric method for the determination of esterase activity. Esterases are a class of hydrolase enzymes that play crucial roles in various biological processes, including drug metabolism and detoxification. This assay is particularly valuable in drug discovery and development for screening potential enzyme inhibitors and characterizing enzyme kinetics. The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl acetate, to produce acetate and the yellow-colored product, 4-nitrophenol (B140041) (pNP).[1][2] The rate of p-nitrophenol formation, which can be monitored spectrophotometrically, is directly proportional to the esterase activity.[1]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of this compound by an esterase, leading to the formation of 4-nitrophenol and acetate. At neutral or alkaline pH, 4-nitrophenol ionizes to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at approximately 405-410 nm.[1][2] The increase in absorbance at this wavelength is monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
The following table summarizes the typical quantitative parameters for setting up a this compound enzyme assay in a 96-well microplate format.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Enzyme Solution | Variable | The optimal concentration should be determined empirically to ensure a linear reaction rate. |
| This compound (pNPA) Stock Solution | 10-100 mM | Dissolved in an organic solvent such as methanol, ethanol, or DMSO.[3][4][5] |
| Assay Buffer | pH 7.0-8.0 | A suitable buffer is essential; common choices include phosphate (B84403) or Tris-HCl buffer.[3][6] |
| Reaction Conditions | ||
| Final pNPA Concentration | 0.1-1 mM | A starting concentration of 100 µM is often suitable.[1] |
| Final Enzyme Concentration | Variable | Should be in the linear range of the assay. |
| Incubation Temperature | 25-37 °C | The optimal temperature depends on the specific enzyme being assayed.[7][8] |
| Incubation Time | 5-15 minutes | The reaction should be monitored in the initial linear phase.[1][7] |
| Measurement | ||
| Wavelength | 405-410 nm | This is the absorbance maximum for the p-nitrophenolate ion.[1][2][8] |
| Controls | ||
| No-Enzyme Control | Required | To measure the rate of spontaneous, non-enzymatic hydrolysis of pNPA.[9] |
| No-Substrate Control | Recommended | To correct for any background absorbance from the enzyme solution. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.4):
-
Prepare a stock solution of 50 mM monobasic potassium phosphate and a stock solution of 50 mM dibasic potassium phosphate.
-
Mix the two solutions until the desired pH of 7.4 is reached, monitoring with a pH meter.
-
Store at 4°C.
-
-
This compound (pNPA) Stock Solution (e.g., 10 mM in Methanol):
-
Dissolve 18.1 mg of this compound in 10 mL of methanol.[3]
-
Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. The solution is typically stable for about a week at 2-8°C with only a small increase in free p-nitrophenol.[4] Caution: pNPA is unstable in aqueous solutions and should be diluted into the working buffer just before starting the assay.[9]
-
-
Enzyme Solution:
-
Prepare a stock solution of the esterase enzyme in the assay buffer.
-
The optimal concentration of the enzyme should be determined experimentally to ensure that the reaction rate is linear over the desired time course.
-
-
4-Nitrophenol (pNP) Standard Solution (for standard curve):
-
Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.
-
From this stock, prepare a series of dilutions ranging from 0 to 100 µM in the assay buffer to generate a standard curve.
-
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture:
-
In each well of a clear, flat-bottom 96-well microplate, add the components in the following order:
-
Test Wells: 170 µL of assay buffer + 10 µL of enzyme solution.
-
No-Enzyme Control Wells: 180 µL of assay buffer.
-
No-Substrate Control Wells: 170 µL of assay buffer + 10 µL of enzyme solution (add 20 µL of buffer instead of substrate later).
-
-
-
Pre-incubation:
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the pNPA stock solution to each well (except the no-substrate control wells). The final volume in each well will be 200 µL.
-
For the no-substrate control wells, add 20 µL of assay buffer.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-warmed to the assay temperature.
-
Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.[1]
-
Data Analysis
-
Calculate the Reaction Rate:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rate of the test wells to obtain the enzyme-catalyzed reaction rate.
-
-
Generate a p-Nitrophenol Standard Curve:
-
Measure the absorbance at 405 nm for each of the pNP standard dilutions.
-
Plot absorbance versus the concentration of pNP (in µM).
-
Determine the slope of the line, which represents the molar extinction coefficient (ε) under the specific assay conditions.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the corrected rate of change in absorbance (ΔAbs/min) into the rate of pNP formation (µmol/min).
-
One unit of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[7]
-
Mandatory Visualization
Caption: Workflow of the this compound (pNPA) Enzyme Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. researchgate.net [researchgate.net]
Application Notes: High-Throughput Lipase Activity Assay Using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining lipase (B570770) activity using the chromogenic substrate 4-Nitrophenyl acetate (B1210297) (p-NPA). The assay is based on the enzymatic hydrolysis of p-NPA by lipase, which releases the yellow-colored product 4-nitrophenol (B140041) (p-NP). The rate of p-NP formation is directly proportional to lipase activity and can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[1][2] This reliable and straightforward method is suitable for various applications, including enzyme characterization, inhibitor screening, and quality control in drug development.
Principle of the Method
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids.[3] The spectrophotometric assay utilizes 4-Nitrophenyl acetate, an artificial substrate, to measure this activity.[3][4] In the presence of lipase, the ester bond in this compound is cleaved, yielding acetate and 4-nitrophenol.[1] In an alkaline buffer, the liberated 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[1] The rate of color formation is monitored over time to determine the enzymatic activity.
Caption: Enzymatic hydrolysis of this compound by lipase.
Materials and Reagents
-
This compound (p-NPA)
-
Lipase (enzyme source)
-
Tris-HCl buffer (50 mM, pH 8.0) or Sodium Phosphate buffer (0.1 M, pH 7.0)[2][5]
-
Ethanol (B145695) or Methanol (for substrate stock solution)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm and maintaining a constant temperature
-
Incubator
-
Multichannel pipette
Experimental Protocols
This protocol is optimized for a 96-well microplate format with a total reaction volume of 200 µL.
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.[2]
-
-
Substrate Stock Solution (e.g., 35 mM p-NPA):
-
Dissolve 63 mg of this compound in 10 mL of ethanol or methanol.
-
Store this stock solution at 2-8°C for up to one week. Note that the substrate is unstable in aqueous solutions.[6]
-
-
Working Substrate Solution:
-
Immediately before use, dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration. For example, to achieve a 1 mM final concentration in the assay well, prepare a 1.1 mM working solution. The aqueous solution must be freshly prepared for each experiment to minimize spontaneous hydrolysis.[6]
-
-
Enzyme Solution:
-
Prepare a stock solution of the lipase enzyme in the Assay Buffer.
-
The optimal concentration depends on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate remains linear during the measurement period. A series of dilutions should be tested.
-
Assay Procedure
-
Plate Setup: Set up the 96-well microplate to include blanks, controls, and enzyme samples.
-
Blank: Contains Assay Buffer and Working Substrate Solution (no enzyme). This is crucial to correct for the spontaneous hydrolysis of p-NPA.[6]
-
Enzyme Sample: Contains Enzyme Solution and Working Substrate Solution.
-
Positive Control (Optional): Contains a known lipase standard.
-
-
Pre-incubation: Add the appropriate volume of Assay Buffer and Enzyme Solution to the wells. For a 200 µL final volume, this could be 20 µL of enzyme/buffer. Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[2]
-
Reaction Initiation: To start the reaction, add the Working Substrate Solution to all wells (e.g., 180 µL).
-
Measurement: Immediately place the microplate in the reader and begin monitoring the absorbance at 405 nm (or 410 nm).[5] Take readings every 30-60 seconds for a period of 5-30 minutes. Ensure the measurements are taken during the initial, linear phase of the reaction.
Caption: Experimental workflow for the lipase activity assay.
Data Presentation and Analysis
Calculation of Lipase Activity
-
Plot absorbance versus time for each well.
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the blank (spontaneous hydrolysis) from the rate of the enzyme samples.
-
Calculate the lipase activity using the Beer-Lambert law:
Activity (U/mL) = [(ΔAbs/min) / (ε * l)] * (V_total / V_enzyme) * D
Where:
-
ΔAbs/min: The rate of change of absorbance at 405 nm (after blank correction).[2]
-
ε (epsilon): Molar extinction coefficient of 4-nitrophenol at the specific pH. For pH 8.0, it is approximately 18,000 M⁻¹cm⁻¹.[2]
-
l: Path length of the light in the well (cm), typically provided by the microplate manufacturer.[2]
-
V_total: Total reaction volume in the well (e.g., 0.2 mL).[2]
-
V_enzyme: Volume of the enzyme solution added (e.g., 0.02 mL).[2]
-
D: Dilution factor of the enzyme solution.[2]
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[2][4]
-
Comparative Enzyme Activity Data
The choice of substrate is critical as lipase activity is highly dependent on the hydrophobicity and length of the substrate's acyl chain.[7] The table below shows a comparison of the maximal velocity (Vmax) of a wild-type lipase with various 4-nitrophenyl ester substrates. This data indicates a preference of this particular lipase for medium-chain fatty acid esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| This compound | C2 | 0.42[2][3][7] |
| 4-Nitrophenyl butyrate | C4 | 0.95[2][3][7] |
| 4-Nitrophenyl octanoate | C8 | 1.1[2][3][7] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[2][3][7] |
| 4-Nitrophenyl palmitate | C16 | 0.18[2][3][7] |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Esterase Activity Assays using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a diverse group of hydrolase enzymes that play critical roles in various physiological and metabolic processes, including drug metabolism and detoxification.[1] The accurate and efficient measurement of esterase activity is fundamental in biochemical research and crucial for the development of novel therapeutics. 4-Nitrophenyl acetate (B1210297) (4-NPA or p-NPA) is a widely used chromogenic substrate for the continuous monitoring of esterase activity.[1][2] This document provides a detailed protocol for utilizing 4-NPA to determine esterase activity, addressing the needs of researchers, scientists, and professionals in drug development.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl acetate, by an esterase. This reaction yields acetic acid and 4-nitrophenol (B140041) (p-nitrophenol). At a neutral or alkaline pH, 4-nitrophenol ionizes to the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 400-405 nm.[1][2] The rate of formation of 4-nitrophenol, measured as an increase in absorbance over time, is directly proportional to the esterase activity in the sample.[1] It is important to note that 4-NPA can be unstable in aqueous solutions, leading to spontaneous hydrolysis. Therefore, a control reaction without the enzyme is essential to correct for this non-enzymatic breakdown.[3]
Experimental Workflow
The following diagram illustrates the workflow for the this compound esterase assay.
Caption: Workflow for the 4-NPA esterase activity assay.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the 4-NPA esterase assay. The optimal conditions can vary depending on the specific esterase being investigated.
| Parameter | Typical Range/Value | Notes |
| Substrate (4-NPA) Concentration | 100 µM - 1 mM | A starting concentration of 100 µM is often suitable.[1] The final concentration should be optimized based on the expected Km of the enzyme. |
| Enzyme Concentration | Variable | Should be adjusted to ensure a linear rate of product formation over the measurement period. |
| Buffer | 50-100 mM Potassium or Sodium Phosphate (B84403) | The pH should be optimized for the specific enzyme, typically between 7.0 and 8.0.[1][4] |
| Temperature | 25 - 37 °C | The reaction should be performed at a constant, controlled temperature.[1][5] |
| Wavelength for Absorbance | 400 - 410 nm | The absorbance of the 4-nitrophenolate ion is maximal in this range.[1][2][5][6] |
| Molar Extinction Coefficient (ε) of 4-Nitrophenol | ~18,000 M⁻¹cm⁻¹ | This value is pH-dependent and should be determined under the specific assay conditions.[1] |
| Incubation Time | 10 - 30 minutes | The reaction should be monitored long enough to establish a linear rate.[1][7] |
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format but can be adapted for other formats.
1. Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate salts in deionized water. Adjust the pH to 7.4.
-
This compound (4-NPA) Stock Solution (10 mM): Dissolve 4-NPA in a minimal amount of an organic solvent like ethanol (B145695) or DMSO before diluting with the assay buffer.[2] Due to the instability of 4-NPA in aqueous solutions, it is recommended to prepare this solution fresh daily.[2][3]
-
Enzyme Solution: Prepare a stock solution of the esterase-containing sample (e.g., purified enzyme, cell lysate, or microsomal fraction) in the assay buffer. The concentration should be determined empirically to yield a linear reaction rate.
2. Enzyme Activity Assay Procedure
-
Assay Plate Preparation: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Enzyme Solution
-
The final volume in each well before adding the substrate should be 180 µL.
-
Control Wells: Prepare wells containing the assay buffer but no enzyme to measure the rate of spontaneous 4-NPA hydrolysis.[3]
-
-
Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.[1]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 4-NPA stock solution to each well. This will bring the final volume to 200 µL and the desired final substrate concentration (e.g., 100 µM).
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm. Record readings every 30 seconds for a total of 10-15 minutes.[1]
3. Data Analysis
-
Calculate the Rate of Reaction: Plot the absorbance at 405 nm versus time for each well. Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
-
Activity (mol/min) = (ΔAbs/min) / (ε × l)
-
ΔAbs/min = corrected rate of absorbance change
-
ε = molar extinction coefficient of 4-nitrophenol (~18,000 M⁻¹cm⁻¹)[1]
-
l = path length of the light in the well (cm)
-
-
-
Express Specific Activity: Express the enzyme activity in appropriate units, such as nmol of 4-nitrophenol produced per minute per mg of protein (nmol/min/mg).
Signaling Pathway Diagram
The following diagram illustrates the enzymatic reaction of esterase on this compound.
Caption: Enzymatic hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Preparation of 4-Nitrophenyl Acetate (pNPA) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (pNPA) is a widely used chromogenic substrate for the determination of esterase and lipase (B570770) activity.[1][2] The enzymatic hydrolysis of the ester bond in pNPA releases 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically.[3] The rate of pNP formation is directly proportional to the enzyme's activity.[3] Accurate and reproducible results in these assays are critically dependent on the correct preparation and handling of the pNPA stock solution. These application notes provide detailed protocols for the preparation, storage, and use of pNPA stock solutions in enzymatic assays.
Physicochemical Properties of 4-Nitrophenyl Acetate
A summary of the key physicochemical properties of pNPA is presented in the table below. This information is essential for accurate concentration calculations and understanding the handling requirements of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [4] |
| Appearance | Off-white to beige powder | [5] |
| Melting Point | 75-77 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, acetone, and isopropanol.[1][7] Insoluble in water.[2][6][8] |
Experimental Protocols
This protocol is suitable for preparing a concentrated stock solution that can be diluted to the desired working concentration for various enzyme assays.
Materials:
-
This compound (pNPA)
-
Analytical balance
-
Volumetric flask
-
Microfuge tubes or amber glass vials for storage
Procedure:
-
Weighing pNPA: Accurately weigh 181.15 mg of pNPA on an analytical balance.
-
Dissolving in Acetonitrile: Transfer the weighed pNPA to a clean, dry 10 mL volumetric flask.
-
Volume Adjustment: Add a small amount of acetonitrile to dissolve the pNPA. Once fully dissolved, bring the final volume to 10 mL with acetonitrile.
-
Storage: Aliquot the stock solution into microfuge tubes or amber glass vials and store at -20°C.[9]
This protocol provides an alternative using ethanol, another common solvent for pNPA.
Materials:
-
This compound (pNPA)
-
Ethanol
-
Analytical balance
-
Volumetric flask
-
Microfuge tubes or amber glass vials for storage
Procedure:
-
Weighing pNPA: Accurately weigh 18.12 mg of pNPA.
-
Dissolving in Ethanol: Transfer the pNPA to a 10 mL volumetric flask.
-
Volume Adjustment: Add ethanol to dissolve the pNPA and then bring the final volume to 10 mL. Gentle warming may be required to fully dissolve the compound.[1]
-
Storage: Store the stock solution in aliquots in amber vials at 2-8°C for up to one week.[1] For longer-term storage, -20°C is recommended.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a pNPA stock solution.
Caption: General workflow for preparing a this compound stock solution.
Application in Enzyme Assays
The prepared pNPA stock solution is used as a substrate in colorimetric assays to determine the activity of enzymes like esterases and lipases. The enzymatic hydrolysis of pNPA yields p-nitrophenol, which has a distinct yellow color in alkaline conditions and can be monitored spectrophotometrically.
Key Parameters for pNPA-based Enzyme Assays:
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 405 - 410 nm | [1][10][11] |
| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,000 M⁻¹cm⁻¹ at 405 nm | [12] |
| Typical Buffer pH | Alkaline (e.g., pH 7.0 - 9.0) | [11][13] |
General Assay Principle:
The enzymatic reaction involves the hydrolysis of pNPA to p-nitrophenol and acetate. The rate of formation of p-nitrophenol is measured over time.
Caption: Enzymatic hydrolysis of this compound.
Important Considerations
-
Spontaneous Hydrolysis: pNPA is unstable in aqueous solutions and can undergo spontaneous hydrolysis, leading to high background absorbance.[10] Therefore, it is crucial to prepare the aqueous working solution fresh each day and to run a no-enzyme control to subtract the rate of spontaneous hydrolysis.[1][10]
-
Solvent Effects: The organic solvent used to prepare the stock solution (e.g., ethanol, acetonitrile, DMSO) can affect enzyme activity.[14] It is important to keep the final concentration of the organic solvent in the assay mixture low (typically <5%) and consistent across all experiments.
-
pH Dependence: The molar extinction coefficient of p-nitrophenol is highly dependent on pH.[3] The assay buffer pH should be carefully controlled and consistent to ensure accurate and reproducible results.
-
Safety Precautions: this compound may cause irritation to the skin, eyes, and respiratory system.[7] Standard laboratory safety procedures, including the use of personal protective equipment, should be followed.
By adhering to these detailed protocols and considerations, researchers can ensure the reliable and accurate use of this compound for the characterization of enzyme activity in various research and drug development applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. mpbio.com [mpbio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 830-03-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 12. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 13. benchchem.com [benchchem.com]
- 14. emerginginvestigators.org [emerginginvestigators.org]
Application Notes and Protocols for the 4-Nitrophenyl Acetate Spectrophotometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-nitrophenyl acetate (B1210297) (4-NPA) spectrophotometric assay is a versatile and widely used method for the continuous monitoring of esterase activity. It is a convenient and reliable tool for studying enzyme kinetics, screening for enzyme inhibitors, and characterizing the activity of various hydrolytic enzymes. This application note provides detailed protocols and data presentation for the effective implementation of the 4-NPA assay in a laboratory setting.
The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl acetate, by an esterase. This reaction releases 4-nitrophenol (B140041) (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically. The rate of 4-nitrophenol formation is directly proportional to the esterase activity.[1] Under neutral or alkaline pH conditions, the liberated 4-nitrophenol ionizes to form the 4-nitrophenolate (B89219) ion, which exhibits strong absorbance at approximately 405 nm.[1][2]
Applications
The 4-NPA assay has broad applications in various fields of research and drug development:
-
Enzyme Characterization: Determination of kinetic parameters such as Kcat and Vmax for various esterases and lipases.[3][4]
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential enzyme inhibitors or activators in drug discovery.[5]
-
Enzyme Purity and Activity Assessment: Routine measurement of enzyme activity during protein purification and formulation.
-
Diagnostics: Development of diagnostic assays based on the detection of specific esterase activities in biological samples.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of this compound by an esterase to yield acetic acid and 4-nitrophenol. The 4-nitrophenol, in a solution with a pH above its pKa of approximately 7, deprotonates to form the intensely yellow 4-nitrophenolate ion. The rate of formation of this colored product is monitored over time by measuring the increase in absorbance at a specific wavelength, typically between 400 and 410 nm.[2][6]
Experimental Workflow
The following diagram illustrates the general workflow of the this compound spectrophotometric assay.
Caption: Workflow of the 4-NPA spectrophotometric assay.
Experimental Protocols
Materials and Reagents
-
This compound (4-NPA)
-
Esterase or lipase (B570770) enzyme preparation
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4) or Tris-HCl buffer (e.g., 50 mM, pH 8.0)[1][2]
-
Organic solvent (e.g., methanol, ethanol, or DMSO) for dissolving 4-NPA[7]
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer capable of measuring absorbance at 405 nm[8]
-
Incubator or temperature-controlled plate reader
Preparation of Solutions
1. Assay Buffer: Prepare a suitable buffer for the enzyme of interest. A common choice is 50 mM potassium phosphate buffer at pH 7.4.[1] For some enzymes, 50 mM Tris-HCl at pH 8.0 may be optimal.[2]
2. 4-NPA Substrate Stock Solution (e.g., 10 mM): Due to the limited aqueous solubility of 4-NPA, a stock solution should be prepared in an organic solvent.[1] Dissolve an appropriate amount of 4-NPA in methanol, ethanol, or DMSO to make a 10 mM stock solution. For example, dissolve 1.81 mg of 4-NPA (MW: 181.15 g/mol ) in 1 mL of solvent. Store the stock solution at -20°C. It is important to note that 4-NPA is unstable in aqueous solutions, leading to spontaneous hydrolysis. Therefore, the aqueous working solution should be prepared fresh daily.[8][9]
3. Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course. Store the enzyme solution on ice.
4. 4-Nitrophenol Standard Curve (Optional but Recommended): To convert the rate of change in absorbance to the rate of product formation, a standard curve of 4-nitrophenol is recommended. Prepare a series of standard solutions of 4-nitrophenol (e.g., 0-200 µM) in the assay buffer.[9] Measure the absorbance of these standards at 405 nm.
Assay Protocol (96-Well Microplate Format)
-
Set up the reaction plate: Add the following to each well of a 96-well microplate:
-
170 µL of Assay Buffer
-
10 µL of Enzyme Solution (or buffer for no-enzyme control)
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[10]
-
Initiate the reaction: Add 20 µL of a freshly prepared aqueous working solution of 4-NPA (e.g., 1 mM, diluted from the stock solution in assay buffer) to each well to initiate the reaction. The final concentration of 4-NPA in a 200 µL reaction volume will be 100 µM.
-
Kinetic measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.[1]
-
Controls: It is crucial to include a "no-enzyme" control (substituting the enzyme solution with assay buffer) to measure the rate of spontaneous hydrolysis of 4-NPA, which should be subtracted from the enzymatic reaction rates.[9]
Data Presentation
Enzyme Kinetic Parameters
The 4-NPA assay can be used to determine the kinetic parameters of an enzyme. The following table provides representative kinetic data for human carboxylesterases with 4-nitrophenyl esters.
| Substrate | Enzyme | K(µM) | V(nmol/min/mg) |
| p-Nitrophenyl acetate | Human Carboxylesterase 1 (CES1) | 106.6 | 493.9 |
Data for p-nitrophenyl acetate is sourced from UniProtKB for human CES1.[1] Vmax values can vary depending on the specific enzyme preparation and assay conditions.
Substrate Specificity of Lipases
The assay can also be employed to investigate the substrate specificity of enzymes like lipases by using a range of 4-nitrophenyl esters with varying acyl chain lengths.
| Substrate | Wild Lipase V(U/mg protein) |
| pNP-acetate | 0.42 |
| pNP-butyrate | 0.95 |
| pNP-octanoate | 1.1 |
| pNP-dodecanoate | 0.78 |
| pNP-palmitate | 0.18 |
Data from a study on the activity of lipase variants on different 4-nitrophenyl esters.[3]
Data Analysis
-
Calculate the rate of reaction: Plot the absorbance at 405 nm versus time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of this curve (ΔAbs/min).
-
Correct for spontaneous hydrolysis: Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.
-
Calculate enzyme activity: The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm)[2]
-
c is the concentration
-
l is the path length of the light beam through the sample (for a standard 96-well plate, this needs to be determined or a standard curve used).
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[2]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the enzymatic hydrolysis of 4-NPA and the subsequent detection of the product.
Caption: Enzymatic hydrolysis and detection principle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Enzyme Activity Analysis Using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of soil enzyme activities is a critical tool for understanding soil health, nutrient cycling, and the impact of environmental pollutants or agricultural practices. Esterases and lipases, in particular, play a vital role in the decomposition of organic matter and the carbon cycle. 4-Nitrophenyl acetate (B1210297) (pNPA) serves as a convenient chromogenic substrate for the colorimetric assay of these enzymes in soil samples. The enzymatic hydrolysis of pNPA releases 4-nitrophenol (B140041) (pNP), a yellow-colored compound under alkaline conditions, which can be quantified spectrophotometrically. This document provides detailed application notes and protocols for the determination of soil esterase and lipase (B570770) activity using pNPA.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of 4-nitrophenyl acetate by esterases or lipases present in the soil. The reaction produces acetate and 4-nitrophenol (pNP). The reaction is stopped, and the color is developed by adding a strong base, such as sodium hydroxide (B78521) (NaOH), which raises the pH and converts the pNP to its phenolate (B1203915) form, which has a strong absorbance at approximately 400-410 nm.[1][2] The intensity of the yellow color is directly proportional to the amount of pNP produced and, therefore, to the enzyme activity.
Application Notes
-
Substrate Specificity: While this compound is a general substrate for esterases, other p-nitrophenyl esters with varying acyl chain lengths (e.g., p-nitrophenyl butyrate, p-nitrophenyl valerate, p-nitrophenyl palmitate) can be used to target lipases or esterases with different substrate specificities.[2][3]
-
Controls are Crucial: To ensure accuracy, it is essential to include several controls in the assay:
-
Soil Control (Sample Blank): Soil incubated with buffer but without the pNPA substrate. This accounts for any background absorbance from the soil itself.
-
Substrate Control (Reagent Blank): pNPA substrate incubated in buffer without soil. This corrects for any non-enzymatic, spontaneous hydrolysis of the substrate.[4]
-
Quench Control: Soil to which the stopping solution is added before the substrate. This accounts for any pNP that may be adsorbed to soil particles.
-
-
Optimizing Assay Conditions: The optimal pH, temperature, and incubation time can vary depending on the soil type and microbial community. For novel soil samples, it is recommended to perform preliminary experiments to determine these parameters. Typical incubation temperatures range from 30°C to 37°C, with incubation times from 30 minutes to several hours.[3][5][6]
-
Substrate Concentration: To ensure the reaction follows zero-order kinetics (i.e., the rate is independent of substrate concentration), the substrate should be present in saturating amounts. If determining Michaelis-Menten kinetics (Km and Vmax), a range of substrate concentrations should be tested.[7][8]
-
Interference from Dissolved Organic Matter (DOM): High concentrations of DOM in soil extracts can interfere with the spectrophotometric reading. The use of a flocculating agent like calcium chloride (CaCl2) can help precipitate DOM.[7]
-
Standard Curve: A standard curve prepared with known concentrations of 4-nitrophenol is necessary to convert absorbance readings into the amount of product formed.[1][4]
Experimental Protocols
Protocol 1: Soil Esterase/Lipase Activity Assay
This protocol is a generalized method adaptable for the assay of esterase and lipase activity in soil using this compound.
Materials:
-
Fresh or air-dried soil samples, sieved (<2 mm)
-
This compound (pNPA)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.0-8.0) or Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Calcium chloride (CaCl2) solution (e.g., 0.5 M)
-
4-Nitrophenol (pNP) standard
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
Incubator or water bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of pNPA (e.g., 10 mM) in a suitable solvent like isopropanol (B130326) or ethanol.[5] From this stock, prepare a working solution of the desired final concentration (e.g., 1 mM) in the chosen buffer.
-
Standard Curve Preparation:
-
Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the assay buffer.
-
Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0 to 100 µM.
-
To each standard dilution, add the stopping reagents (NaOH and CaCl2) in the same proportion as will be used for the soil samples.
-
Measure the absorbance of the standards at 410 nm and plot absorbance versus pNP concentration to generate the standard curve.
-
-
Assay Setup:
-
Weigh 1.0 g of soil into a 50 mL centrifuge tube.
-
Prepare sample tubes, soil control tubes, and substrate control tubes in triplicate.
-
-
Reaction Incubation:
-
To the sample tubes, add a specific volume of buffer (e.g., 4 mL) and the pNPA substrate solution (e.g., 1 mL).
-
To the soil control tubes, add the same volume of buffer and an equivalent volume of buffer instead of the substrate solution.
-
To the substrate control tubes, add the buffer and substrate solution without any soil.
-
Vortex all tubes briefly to mix the contents.
-
Incubate the tubes at the desired temperature (e.g., 37°C) for a specific time (e.g., 1 hour).[7]
-
-
Reaction Termination and Color Development:
-
After incubation, stop the reaction by adding a volume of CaCl2 solution (e.g., 1 mL) followed by a volume of NaOH solution (e.g., 4 mL) to all tubes.[7]
-
Vortex the tubes thoroughly. The solution should turn yellow in the presence of pNP.
-
-
Sample Processing and Measurement:
-
Centrifuge the tubes at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to obtain a clear supernatant.
-
Carefully transfer the supernatant to a cuvette or a microplate well.
-
Measure the absorbance of the supernatant at 410 nm.[5]
-
-
Calculation of Enzyme Activity:
-
Subtract the average absorbance of the soil control and the substrate control from the average absorbance of the sample.
-
Use the standard curve to determine the concentration of pNP produced in the reaction.
-
Calculate the enzyme activity, typically expressed as µg or nmol of pNP released per gram of dry soil per hour.
-
Data Presentation
The following table summarizes representative quantitative data for soil esterase/lipase activity determined using p-nitrophenyl substrates. Note that these values can vary significantly based on soil type, land use, and environmental conditions.
| Enzyme/Substrate | Soil Type/Condition | Enzyme Activity Range | Km Value | Reference |
| Esterase (p-Nitrophenyl acetate) | Fujieda soil | Not specified | 3.5 x 10⁻⁴ mol L⁻¹ | [9] |
| Lipase (p-Nitrophenyl butyrate) | Cultivated soils | 22.5 to 75.5 mmol min⁻¹ g⁻¹ of dried soil (using Tween 20) | Not specified for pNPB | [9] |
| Esterase (p-Nitrophenyl valerate) | Cultivated soils (general) | Varies, higher with organic amendments | Not specified | [3] |
| Lipase (p-Nitrophenyl acetate) | Kocuria flava Y4 (bacterial isolate) | Vmax: 125 µmol min⁻¹ mg⁻¹ | 4.625 mM | [5] |
Visualization
Experimental Workflow for Soil Enzyme Assay
The following diagram illustrates the key steps in the determination of soil enzyme activity using this compound.
Caption: Workflow for pNPA-based soil enzyme activity analysis.
References
- 1. Determination of Microbial Extracellular Enzyme Activity in Waters, Soils, and Sediments using High Throughput Microplate Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of soil esterase to biodegradation of aliphatic polyester agricultural mulch film in cultivated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel esterase from a soil metagenomic library displaying a broad substrate range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Esterase Activity with 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a diverse group of hydrolytic enzymes responsible for the cleavage and formation of ester bonds. They play crucial roles in various physiological processes, including neurotransmission, detoxification, and lipid metabolism. The activity of these enzymes is a key area of investigation in fundamental research and is a critical consideration in drug development, as many therapeutic agents are esters that are metabolized by esterases. 4-Nitrophenyl acetate (B1210297) (pNPA) is a widely used chromogenic substrate for the simple and rapid determination of esterase activity. The enzymatic hydrolysis of the colorless pNPA yields 4-nitrophenol (B140041) (pNP), a yellow-colored product, allowing for a continuous spectrophotometric assay of enzyme activity.[1][2] This application note provides a detailed protocol for the use of pNPA to measure esterase activity, guidelines for data analysis, and representative quantitative data.
Principle of the Assay
The esterase-catalyzed hydrolysis of 4-nitrophenyl acetate results in the formation of acetate and 4-nitrophenol. At neutral or alkaline pH, 4-nitrophenol is ionized to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at approximately 405 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity in the sample.
Reaction Scheme:
This compound (colorless) + H₂O ---(Esterase)---> Acetic Acid + 4-Nitrophenol (yellow)
Data Presentation
The following tables provide representative kinetic parameters for the hydrolysis of this compound and other p-nitrophenyl esters by various esterases. These values can serve as a reference, but it is important to note that kinetic parameters can vary depending on the specific enzyme, its source, purity, and the assay conditions.
Table 1: Kinetic Parameters of Human Carboxylesterase 1 (CES1) with 4-Nitrophenyl Esters [1]
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) |
| p-Nitrophenyl acetate | 106.6 | 493.9 |
Data sourced from UniProtKB for human CES1. V_max_ values can vary significantly depending on the specific enzyme preparation and assay conditions.
Table 2: Kinetic Parameters for Hydrolysis of p-Nitrophenyl Esters by Purified EstOF4 [3]
| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹·µM⁻¹) |
| Acetate | 37 ± 6 | 124 ± 4 | 3.4 |
| Propionate | 94 ± 9 | 211 ± 4 | 2.3 |
| Butyrate | 90 ± 9 | 219 ± 4 | 2.4 |
Assays were performed at 50°C and pH 8.5.
Table 3: Steady-State Kinetic Parameters for p-Nitrophenyl Acetate Hydrolysis by SABP2 and its Variants [4]
| Enzyme | k_cat_ (min⁻¹) | K_m_ (mM) | k_cat_/K_m_ (M⁻¹min⁻¹) |
| SABP2 | 1600 ± 50 | 0.22 ± 0.02 | 7.3 x 10⁵ |
| HbHNL | 0.042 ± 0.003 | 0.05 ± 0.01 | 8.4 x 10² |
| HNL7V | 1500 ± 100 | 0.06 ± 0.01 | 2.5 x 10⁷ |
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
-
This compound (pNPA)[5]
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, or serum)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 7.4 or 50 mM Tris-HCl, pH 8.0)[1][2]
-
Organic Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol) for preparing pNPA stock solution[1][5]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[1]
-
Incubator or temperature-controlled plate reader
Preparation of Reagents
-
Assay Buffer: Prepare the desired buffer and adjust the pH. For example, to prepare 50 mM Potassium Phosphate buffer (pH 7.4), dissolve the appropriate amounts of monobasic and dibasic potassium phosphate and adjust the pH.
-
pNPA Stock Solution (e.g., 10 mM): Due to the limited aqueous solubility of pNPA, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1][5] For example, dissolve 1.81 mg of pNPA in 1 mL of DMSO. Store the stock solution at -20°C.
-
Enzyme Solution: Prepare a stock solution of the esterase in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
Enzyme Activity Assay Protocol
-
Reaction Setup: In a 96-well microplate, add the components in the following order:
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes.
-
Initiate Reaction: Add 20 µL of a freshly diluted pNPA working solution (prepared from the stock solution in assay buffer) to each well to initiate the reaction. The final concentration of pNPA should be optimized, but a starting concentration of 100 µM is often suitable.[1] The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30-60 seconds for a total of 10-20 minutes.[1]
Data Analysis
-
Calculate the Reaction Rate: Plot the absorbance at 405 nm versus time for each well. Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the curve.
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the blank (no enzyme) reaction from the rate of the enzymatic reaction to correct for the spontaneous hydrolysis of pNPA.[6]
-
Calculate Esterase Activity: The esterase activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * D
Where:
-
ΔAbs/min = The rate of change in absorbance at 405 nm per minute.
-
ε = Molar extinction coefficient of 4-nitrophenol under the assay conditions (this needs to be determined experimentally by creating a standard curve with known concentrations of 4-nitrophenol, but a value of ~18,000 M⁻¹cm⁻¹ at pH 8.0 is often cited).
-
l = Path length of the light beam through the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well).
-
V_total = Total reaction volume in mL.
-
V_enzyme = Volume of the enzyme solution added in mL.
-
D = Dilution factor of the enzyme sample, if any.
-
Determination of Kinetic Parameters (K_m_ and V_max_)
-
Perform the enzyme activity assay as described above using a range of pNPA concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of K_m_ and V_max_.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the pNPA-based esterase activity assay.
Signaling Pathway Example: Acetylcholine Hydrolysis at the Synaptic Cleft
Esterases, such as acetylcholinesterase (AChE), are critical in regulating neurotransmission. The following diagram illustrates the role of AChE in the hydrolysis of the neurotransmitter acetylcholine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Nitrophenyl Acetate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (4-NPA or p-NPA) is a widely utilized chromogenic substrate in high-throughput screening (HTS) campaigns, particularly for the identification and characterization of inhibitors of hydrolytic enzymes such as esterases and lipases. The assay's principle is based on the enzymatic hydrolysis of the colorless 4-NPA substrate, which yields acetic acid and 4-nitrophenol (B140041) (p-nitrophenol). Under alkaline or neutral pH conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, a yellow-colored product with a strong absorbance at approximately 405 nm.[1][2] The rate of formation of this yellow product is directly proportional to the enzyme's activity, making it a simple and robust method for HTS applications.[1]
The use of 4-NPA in HTS offers several advantages, including its compatibility with standard spectrophotometric microplate readers, cost-effectiveness, and the continuous nature of the assay, which allows for kinetic measurements.[3][4] These features make it an invaluable tool in early-stage drug discovery for screening large compound libraries to identify potential enzyme inhibitors.
Principle of the Assay
The enzymatic reaction at the core of the 4-NPA assay is the hydrolysis of the ester bond in 4-nitrophenyl acetate by a hydrolase, such as an esterase. This reaction releases 4-nitrophenol, which, at a pH above its pKa of ~7, ionizes to the 4-nitrophenolate anion. This anion exhibits a distinct yellow color, and its formation can be monitored by measuring the increase in absorbance over time.[1][5] In an inhibitor screening context, a reduction in the rate of 4-nitrophenol production signifies enzymatic inhibition.[4]
Data Presentation
Enzyme Kinetics with this compound
The following table summarizes the steady-state kinetic parameters for the hydrolysis of this compound by various enzymes and their mutants. This data is essential for assay development and for comparing the efficiency of different enzymes.
| Enzyme/Variant | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹·min⁻¹) |
| SABP2 | 1800 | 230 | 470,000 |
| HbHNL | 0.13 | 81 | 96 |
| HNL3V | 0.82 | 1.7 | 29,000 |
| HNL7V | 4.2 | 0.17 | 1,500,000 |
| HNL8V | 3.5 | 0.22 | 950,000 |
| Data sourced from a study on converting a hydroxynitrile lyase into an efficient esterase.[6] |
Inhibitor Potency (IC₅₀) Determined by 4-NPA Assay
The 4-NPA assay is frequently employed to determine the half-maximal inhibitory concentration (IC₅₀) of potential drug candidates. The table below presents example IC₅₀ values for acetylcholinesterase inhibitors.
| Compound | IC₅₀ (µM) |
| Eserine | 2.46 ± 0.03 |
| Compound 5281780 | 1.44 ± 0.02 |
| Compound 5280443 | > 10 |
| Compound 188316 | 2.46 ± 0.03 |
| Data is illustrative of IC₅₀ values obtained for acetylcholinesterase and butyrylcholinesterase inhibitors.[7] |
Experimental Protocols
General Protocol for Esterase Activity Assay using 4-NPA (96-Well Plate Format)
This protocol provides a general method for measuring esterase activity. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound (4-NPA)
-
Enzyme of interest (e.g., porcine liver esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolving 4-NPA
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
4-NPA Stock Solution (100 mM): Dissolve 181.15 mg of 4-NPA in 10 mL of DMSO or ethanol. Store at -20°C.
-
Working Substrate Solution (10 mM): Dilute the 100 mM stock solution 1:10 in the assay buffer immediately before use. It is important to note that 4-NPA is unstable in aqueous solutions and will spontaneously hydrolyze.[8]
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired duration of the assay.
-
-
Assay Procedure:
-
Add 180 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the enzyme solution to the appropriate wells. For the blank (no-enzyme control), add 10 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM 4-NPA working solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader. Readings should be taken kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing wells to correct for spontaneous substrate hydrolysis.[8]
-
Calculate the rate of reaction (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH > 7).[2]
-
High-Throughput Screening Protocol for Esterase Inhibitors (96-Well Plate Format)
This protocol is designed for screening a library of compounds for their ability to inhibit esterase activity.
Materials:
-
All materials from the general protocol
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (if available)
Procedure:
-
Preparation of Reagents: Prepare reagents as described in the general protocol.
-
Assay Plate Setup:
-
Add 170 µL of assay buffer to each well.
-
Add 1 µL of test compound in DMSO to the sample wells.
-
Add 1 µL of DMSO to the positive control (enzyme + substrate) and negative control (substrate only) wells.
-
Add 1 µL of a known inhibitor to the positive inhibitor control wells.
-
Add 10 µL of the enzyme solution to all wells except the negative control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 10 mM 4-NPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes.
-
-
Data Analysis and Hit Identification:
-
Calculate the percentage of inhibition for each compound compared to the positive control (enzyme with DMSO).
-
Determine the Z'-factor to assess the quality of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls.[3][9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
-
Z'-Factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
-
-
-
Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Confirm hits through dose-response experiments to determine their IC₅₀ values.
-
Mandatory Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic hydrolysis of this compound by an esterase.
High-Throughput Screening Workflow for Inhibitor Discovery
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assay.dev [assay.dev]
Application Notes and Protocols for Kinetic Analysis Using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (pNPA) is a widely utilized chromogenic substrate for the kinetic analysis of various hydrolytic enzymes, particularly esterases, lipases, and some proteases. The principle of the assay is based on the enzymatic hydrolysis of the colorless pNPA to acetic acid and 4-nitrophenol (B140041) (pNP). At neutral to alkaline pH, pNP forms the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 405 nm. The rate of formation of p-nitrophenol is directly proportional to the enzyme's activity, making it a simple and reliable method for determining enzyme kinetics and for high-throughput screening of enzyme inhibitors.[1]
This document provides detailed protocols for performing kinetic analyses using pNPA, guidelines for data presentation, and a workflow for the experimental setup.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of 4-nitrophenyl acetate by an esterase, leading to the formation of acetate and 4-nitrophenol. The 4-nitrophenol, under alkaline or neutral pH conditions, exists in its phenolate (B1203915) form, which exhibits a distinct yellow color that can be quantified spectrophotometrically. The increase in absorbance at 405 nm over time is monitored to determine the reaction velocity.
Data Presentation
Quantitative data from kinetic analyses should be summarized for clarity and comparative purposes. Below are examples of how to structure such data.
Table 1: Michaelis-Menten Kinetic Parameters for Esterase Activity with this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Porcine Liver Esterase | 0.83 | 15.2 | [2] |
| Bacillus subtilis Esterase | 0.45 | 25.8 | Fictional Data |
| Human Carboxylesterase 1 | 0.124 | 2.29 x 10-3 | [3] |
Note: Km and Vmax values are highly dependent on the specific enzyme, purity, and assay conditions (pH, temperature, buffer composition).
Table 2: Inhibition of Esterase Activity using this compound as a Substrate
| Inhibitor | Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Bis(p-nitrophenyl) phosphate (B84403) | Carboxylesterase | Competitive | 0.79 | - | [2] |
| Paraoxon | Megachile rotundata Esterase | Mixed | - | - | [3] |
| Trichlorfon | Megachile rotundata Esterase | Mixed | - | - | [3] |
Experimental Protocols
Preparation of Reagents
a. This compound (pNPA) Stock Solution (e.g., 100 mM)
-
Materials: this compound (MW: 181.15 g/mol ), anhydrous dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724).
-
Procedure:
-
Weigh 181.15 mg of pNPA.
-
Dissolve in 10 mL of anhydrous DMSO or acetonitrile to obtain a 100 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.[4]
-
-
Note: pNPA is unstable in aqueous solutions and will undergo spontaneous hydrolysis.[5] Therefore, the stock solution should be prepared in an anhydrous organic solvent and diluted into the aqueous assay buffer immediately before use.
b. Assay Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.4)
-
Materials: Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), deionized water.
-
Procedure:
-
Prepare 50 mM solutions of both sodium phosphate monobasic and dibasic.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of 7.4 is reached.
-
Filter the buffer through a 0.22 µm filter.
-
Store at 4°C.
-
-
Note: The optimal buffer and pH will depend on the specific enzyme being studied.
c. Enzyme Solution
-
Procedure:
-
Prepare a stock solution of the purified enzyme in the assay buffer.
-
The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
-
d. 4-Nitrophenol (pNP) Standard Solution (for standard curve)
-
Materials: 4-Nitrophenol (MW: 139.11 g/mol ), assay buffer.
-
Procedure:
-
Prepare a 1 mM stock solution of pNP by dissolving 13.91 mg in 100 mL of assay buffer.
-
From this stock, prepare a series of dilutions in the assay buffer (e.g., 0, 20, 40, 60, 80, 100 µM) to generate a standard curve.
-
Enzyme Activity Assay Protocol (96-well plate format)
-
Prepare the Reaction Mixture:
-
In each well of a clear, flat-bottom 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for the no-enzyme control)
-
A pre-determined volume of pNPA stock solution to initiate the reaction. The final concentration of pNPA should be varied to determine kinetic parameters (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
-
The final volume in each well should be constant (e.g., 200 µL).
-
Include a "no-enzyme" control for each pNPA concentration to measure the rate of spontaneous hydrolysis of pNPA, which will be subtracted from the enzymatic reaction rate.[5]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the desired reaction temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
For each pNPA concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of spontaneous hydrolysis (from the no-enzyme control) from the rate of the enzymatic reaction.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (to be determined from the pNP standard curve).
-
c is the change in concentration of p-nitrophenol per minute.
-
l is the path length of the light in the well (in cm).
-
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis using pNPA
Caption: Workflow for enzyme kinetic analysis using pNPA.
Reaction Scheme for pNPA Hydrolysis
Caption: Enzymatic hydrolysis of pNPA to p-nitrophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing 4-Nitrophenyl Acetate for High-Throughput Screening and Kinetic Analysis of PETase
Introduction
Poly(ethylene terephthalate) (PET) is a major contributor to global plastic pollution. The discovery of enzymes capable of degrading PET, such as PETase from Ideonella sakaiensis, has opened new avenues for enzymatic recycling and bioremediation. To effectively engineer and optimize these enzymes, robust and efficient methods for characterizing their catalytic activity are essential. While assays using PET films or nanoparticles as substrates are physiologically relevant, they are often time-consuming and not amenable to high-throughput formats. 4-Nitrophenyl acetate (B1210297) (pNPA) serves as a convenient and effective chromogenic model substrate for the rapid assessment of PETase activity.[1][2] Its hydrolysis by esterases like PETase yields a colored product, allowing for a straightforward spectrophotometric activity measurement.
Principle of the Assay
The PETase-catalyzed hydrolysis of the ester bond in 4-nitrophenyl acetate (pNPA) releases acetate and 4-nitrophenol (B140041) (pNP). In solutions with a pH above its pKa (~7.1), p-nitrophenol deprotonates to form the p-nitrophenolate ion, which is a yellow-colored compound with a maximum absorbance at approximately 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity of PETase. This colorimetric assay provides a simple and sensitive method for measuring enzyme kinetics.
Applications
-
High-Throughput Screening (HTS): The pNPA assay is well-suited for screening libraries of PETase mutants in 96-well plate format to identify variants with enhanced catalytic efficiency or stability.[3]
-
Kinetic Characterization: It allows for the determination of key Michaelis-Menten kinetic parameters, such as Kₘ, Vₘₐₓ, and k꜀ₐₜ, which are crucial for comparing the performance of different enzyme variants.[4][5]
-
Inhibitor Screening: The assay can be adapted to screen for competitive or non-competitive inhibitors of PETase by measuring the reduction in hydrolysis rate in the presence of test compounds.[1][2]
-
Biochemical Characterization: It is used to study the effects of pH, temperature, and buffer conditions on PETase activity.[6]
Quantitative Data Summary
The following table summarizes published kinetic parameters for wild-type Ideonella sakaiensis PETase and some of its variants using pNPA as the substrate. These values are essential for comparative analysis in enzyme engineering studies.
| Enzyme Variant | Kₘ (mM) | Vₘₐₓ (U) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (L·s⁻¹·mmol⁻¹) | Reference |
| Wild-Type (Native) | 2.6 ± 0.3 | 31.3 ± 1.1 | - | - | [4] |
| Wild-Type | 4.6 ± 0.5 | - | 0.9 ± 0.1 | 0.20 ± 0.03 | [5][7] |
| R61A Mutant | 4.5 ± 0.1 | - | 1.5 ± 0.1 | 0.33 ± 0.03 | [5][7] |
| L88F Mutant | 3.8 ± 0.4 | - | 1.2 ± 0.1 | 0.32 ± 0.04 | [5][7] |
| I179F Mutant | 1.2 ± 0.1 | - | 3.7 ± 0.1 | 3.1 ± 0.3 | [5][7] |
Note: 'U' (Unit) is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. Direct comparison of Vₘₐₓ may vary between studies due to different protein concentrations and assay conditions.
Detailed Experimental Protocols
This section provides a detailed protocol for determining PETase activity using pNPA in a 96-well microplate format.
1. Materials and Reagents
-
Purified PETase enzyme or crude cell lysate containing expressed PETase.[3]
-
This compound (pNPA), ≥98% purity (Sigma-Aldrich, Cas: 830-03-5).[1][3]
-
Sodium phosphate (B84403) buffer (100 mM, pH 8.0).[3]
-
Anhydrous ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving pNPA.[3]
-
Clear, flat-bottom 96-well microplates.[3]
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.[3]
-
Standard laboratory equipment (pipettes, tubes, etc.).
2. Reagent Preparation
-
100 mM Sodium Phosphate Buffer (pH 8.0):
-
Prepare separate stock solutions of 100 mM sodium phosphate monobasic (NaH₂PO₄) and 100 mM sodium phosphate dibasic (Na₂HPO₄).
-
Mix the monobasic and dibasic stock solutions while monitoring the pH with a calibrated pH meter.
-
Adjust the ratio until a final pH of 8.0 is achieved. The optimal pH for PETase typically ranges from 7.5 to 9.0.[3]
-
-
4 mM pNPA Stock Solution:
3. Assay Procedure (96-Well Plate Format)
The following workflow is recommended for setting up the assay.
-
Assay Setup: Prepare reactions in triplicate in a 96-well plate. A typical final reaction volume is 200 µL.
| Component | Volume for Sample | Volume for Control | Final Concentration |
| 100 mM Phosphate Buffer (pH 8.0) | 170 µL | 180 µL | ~90 mM |
| Enzyme Solution | 10 µL | 0 µL | Variable |
| 4 mM pNPA Stock | 20 µL | 20 µL | 0.4 mM |
| Total Volume | 200 µL | 200 µL |
-
Reaction Components:
-
Add the phosphate buffer to all designated wells.
-
Add the enzyme solution to the "Sample" wells. For the "No-Enzyme Control" wells, add an equivalent volume of buffer. The control is crucial to account for the spontaneous hydrolysis of pNPA in aqueous buffer.[3][8]
-
Pre-incubate the plate at the desired reaction temperature (e.g., room temperature or 30°C) for 5 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add 20 µL of the 4 mM pNPA stock solution to all wells.[3]
-
Mix gently, avoiding the formation of bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every minute for a total of 6-10 minutes.[3]
-
4. Data Analysis
-
Calculate the Rate of Reaction: For each well, plot absorbance (405 nm) versus time (minutes). The initial rate of reaction is the slope of the linear portion of this curve (ΔAbs/min).
-
Correct for Spontaneous Hydrolysis: Subtract the average rate of the no-enzyme control wells from the rate of the enzyme-containing wells.
-
Corrected Rate = Rate(Sample) - Rate(Control)
-
-
Calculate Enzyme Activity: Use the Beer-Lambert Law (A = εcl) to convert the corrected rate into units of activity.
-
Activity (µmol/min/mL) = (Corrected Rate (ΔAbs/min) * Reaction Volume (mL)) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Enzyme Volume (mL))
-
ε: The molar extinction coefficient for p-nitrophenol at pH 8.0 and 405 nm is ~18,000 M⁻¹cm⁻¹.
-
Path Length (cm): For a standard 96-well plate with 200 µL volume, the path length is typically ~0.5-0.6 cm. This should be determined empirically for the specific plate and reader used or calculated based on the volume.
-
-
Define Specific Activity: To determine the specific activity, divide the calculated activity by the concentration of the enzyme in the final reaction (e.g., in mg/mL). The final units will be µmol/min/mg (or U/mg).
References
- 1. Measuring PETase enzyme kinetics by single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring PETase enzyme kinetics by single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermostability and Activity Improvements of PETase from Ideonella sakaiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
4-Nitrophenyl Acetate Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-nitrophenyl acetate (B1210297) (PNPA) assay for esterase and lipase (B570770) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my blank (no-enzyme control) turning yellow?
A1: A yellow color in the no-enzyme control indicates the spontaneous hydrolysis of 4-nitrophenyl acetate (PNPA) into p-nitrophenol (PNP). This is a common issue and can be caused by several factors:
-
pH of the Buffer: PNPA is unstable in aqueous solutions and its rate of spontaneous hydrolysis increases with higher pH.[1][2][3] If your buffer's pH is too high (typically above 8.0), you will observe a significant background reaction. Consider performing the assay at a more neutral pH if your enzyme is active in that range.
-
Presence of Nucleophiles: Certain buffer components can act as nucleophiles and accelerate the hydrolysis of PNPA.[4] For example, buffers containing thiols (like DTT) or other soft nucleophiles can rapidly cleave the ester bond, leading to the release of yellow p-nitrophenol.[4]
-
Old or Improperly Stored Substrate: PNPA can degrade over time, especially if exposed to moisture.[4][5] This leads to a higher initial concentration of p-nitrophenol in your stock solution. Always prepare fresh substrate solutions and store the solid compound in a desiccator.[6]
Solution: Always include a no-enzyme control for every experiment. The rate of spontaneous hydrolysis in this control must be subtracted from the rate of the enzyme-catalyzed reaction to determine the true enzymatic activity.[6]
Q2: The color development in my assay is not linear over time. What could be the cause?
A2: Non-linear reaction progress can be attributed to several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the PNPA will be consumed, leading to a decrease in the reaction rate as the substrate becomes limiting.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of inhibitors.
-
Product Inhibition: In some cases, the product of the reaction (p-nitrophenol or acetate) can inhibit the enzyme, causing the reaction rate to slow down.
-
"Burst" Kinetics: Some enzymes, like chymotrypsin, exhibit two-phase kinetics with PNPA. An initial rapid "burst" of product formation is followed by a slower, steady-state rate.[7][8] This reflects a fast acylation of the enzyme followed by a slower, rate-limiting deacylation step.[8][9]
Solution: To ensure you are measuring the initial velocity, it is crucial to perform a time-course experiment and identify the linear range of the reaction. Adjust the enzyme concentration to achieve a linear rate for a sufficient duration.
Q3: I'm having trouble dissolving the this compound. What is the best solvent?
A3: this compound has limited solubility in aqueous buffers. It is typically dissolved in an organic solvent before being diluted into the assay buffer.
-
Recommended Solvents: Methanol (B129727), ethanol, or DMSO are commonly used to prepare a concentrated stock solution of PNPA.[5][10]
-
Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the assay low (typically <1-5%), as it can inhibit enzyme activity.[4] Run appropriate controls to assess the effect of the solvent on your enzyme.
Q4: My results are not reproducible. What are the common sources of variability?
A4: Poor reproducibility can stem from various sources. Here are some key areas to check:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[11] Always use calibrated pipettes.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[10] Ensure that all your reagents are properly equilibrated to the assay temperature and use a temperature-controlled spectrophotometer or water bath.
-
Reagent Preparation: Inconsistent preparation of buffers and substrate solutions can lead to variability. Prepare fresh reagents and ensure all components are completely thawed and mixed before use.[11]
-
pH Drift: Small changes in the pH of the buffer can affect both the enzyme activity and the absorbance of p-nitrophenol.[1]
Q5: At what wavelength should I measure the absorbance of p-nitrophenol?
A5: The absorbance of the product, p-nitrophenolate, is typically measured between 400 nm and 410 nm.[5][6][12] However, the absorbance spectrum of p-nitrophenol is pH-dependent due to its pKa of around 7.0.[1]
-
pH Sensitivity: Below pH 8, the absorbance spectrum of p-nitrophenol can shift, which may lead to inaccurate results if the pH of your assay varies.[1]
-
Isosbestic Point: To overcome this pH sensitivity, some protocols recommend measuring the absorbance at the isosbestic point of p-nitrophenol, which is 347 nm.[10] At this wavelength, the absorbance is independent of the pH.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay. Note that optimal conditions can vary significantly depending on the specific enzyme being studied.
| Parameter | Typical Range | Notes |
| Wavelength (λ) | 400 - 410 nm | Standard wavelength for p-nitrophenolate detection. |
| 347 nm | Isosbestic point, independent of pH.[10] | |
| pH | 6.5 - 9.0 | Highly enzyme-dependent. Spontaneous hydrolysis of PNPA increases at higher pH.[10][13][14] |
| Temperature | 25 - 55 °C | Optimal temperature is specific to the enzyme being assayed.[10][15] |
| Substrate (PNPA) Concentration | 0.1 - 3 mM | Should be optimized based on the enzyme's Km value. |
| Enzyme Concentration | Varies | Should be adjusted to ensure the reaction rate is linear over the desired time course. |
| Solvent for PNPA Stock | Methanol, Ethanol, DMSO | Final concentration in assay should be kept low (<5%).[4][5][10] |
Detailed Experimental Protocol
This protocol provides a general framework for measuring esterase activity using PNPA. It should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer of appropriate pH and ionic strength for your enzyme (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).[10][12]
- Substrate Stock Solution: Prepare a 100 mM stock solution of this compound by dissolving it in methanol or DMSO. Store at -20°C.[5]
- Working Substrate Solution: Just before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). It's crucial to prepare this solution fresh to minimize spontaneous hydrolysis.[6]
- Enzyme Solution: Dilute the enzyme to a suitable concentration in cold assay buffer immediately before starting the assay.
2. Assay Procedure:
- Set up a 96-well microplate or cuvettes.
- Add the assay buffer to each well/cuvette.
- Add the enzyme solution to the test wells. For the blank (no-enzyme control), add an equal volume of assay buffer.
- Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[14]
- Initiate the reaction by adding the working substrate solution to all wells/cuvettes.
- Immediately measure the absorbance at 405 nm (or 347 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a spectrophotometer.
3. Data Analysis:
- For each time point, subtract the absorbance of the blank from the absorbance of the enzyme-containing samples.
- Plot the corrected absorbance versus time.
- Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
- Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength, c is the concentration, and l is the path length.
Visualizations
Caption: Enzymatic reaction of this compound.
Caption: Troubleshooting workflow for high background signal.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]
- 13. Hydrolysis of this compound catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 15. 酯酶的酶促测定 [sigmaaldrich.com]
Technical Support Center: Optimizing 4-Nitrophenyl Acetate (4-NPA) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 4-Nitrophenyl acetate (B1210297) (4-NPA) assays for the determination of esterase and lipase (B570770) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-NPA assay?
The 4-NPA assay is a colorimetric method used to measure the activity of hydrolytic enzymes like esterases and lipases.[1][2] The enzyme catalyzes the hydrolysis of the ester bond in the substrate, 4-Nitrophenyl acetate (4-NPA), which is colorless. This reaction releases 4-nitrophenol (B140041) (4-NP) and acetate.[3][4] In a solution with a pH above its pKa of approximately 7.2, 4-nitrophenol converts to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength between 405 and 410 nm.[1][2][3] The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.[1][3]
Q2: How should I prepare the 4-NPA substrate solution?
Due to its low solubility in water, 4-NPA is typically dissolved in an organic solvent to create a stock solution.[3] Common solvents include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.[1][5] For example, a 10 mM stock solution can be prepared by dissolving 4-NPA in the chosen organic solvent.[6] This stock solution should be stored at -20°C.[3] For the assay, the stock solution is then diluted to the desired final concentration in the assay buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to prevent precipitation.[5] The aqueous solution of 4-NPA is unstable and should be prepared fresh daily.[5][7]
Q3: What is a typical protocol for a 4-NPA assay?
A standard protocol involves preparing a reaction mixture containing the assay buffer, the 4-NPA substrate, and the enzyme solution. The reaction is initiated by adding the enzyme, and the increase in absorbance at 405-410 nm is monitored over time using a spectrophotometer or microplate reader.[3]
Here is a general protocol that can be adapted for a 96-well plate format:
-
Prepare Reagents :
-
Assay Buffer : A common choice is 50 mM Tris-HCl or sodium phosphate (B84403) buffer, with a pH between 7.0 and 8.0.[1]
-
Substrate Stock Solution : Prepare a 10 mM stock solution of 4-NPA in a suitable organic solvent like DMSO or ethanol.[1]
-
Enzyme Solution : Dilute the enzyme to an appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[3]
-
-
Assay Procedure :
-
Add 180 µL of the assay buffer containing the desired final concentration of 4-NPA to each well of a 96-well plate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[3]
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well. For the blank or negative control, add 20 µL of the assay buffer without the enzyme.[3]
-
Immediately start monitoring the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis :
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can be caused by the spontaneous hydrolysis of 4-NPA, which is unstable in aqueous solutions, especially at alkaline pH.[7]
| Potential Cause | Recommended Solution |
| Spontaneous hydrolysis of 4-NPA | Always include a no-enzyme control to measure and subtract the rate of spontaneous hydrolysis from the enzyme-catalyzed reaction.[7] Prepare the 4-NPA working solution fresh just before starting the assay.[7] |
| Contaminated reagents | Use high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned. |
| Partially hydrolyzed 4-NPA stock | Store the 4-NPA stock solution at -20°C.[3] Before use, check the stock solution for any yellow coloration, which indicates hydrolysis. If it is yellow, prepare a fresh stock.[9] |
| Buffer components | Certain buffer components, such as thiols or other nucleophiles, can accelerate the hydrolysis of 4-NPA.[9] If possible, test different buffer systems. |
| High assay temperature or pH | Optimize the temperature and pH to find a balance between enzyme activity and substrate stability. Lowering the pH or temperature may reduce the background signal.[10] |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzyme activity or the detection of the product.
| Potential Cause | Recommended Solution |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not expired. Test the activity of a new batch of enzyme or a positive control enzyme. |
| Incorrect assay pH | The pH of the assay buffer is critical for both enzyme activity and the color development of 4-nitrophenol. The pKa of 4-nitrophenol is around 7.2, and the yellow color of the 4-nitrophenolate ion is only visible at a pH above this value.[2] Ensure the buffer pH is optimal for the enzyme and allows for color development. |
| Sub-optimal substrate concentration | The substrate concentration may be too low, limiting the reaction rate. Determine the optimal substrate concentration by performing a substrate titration experiment. |
| Presence of inhibitors | The sample may contain inhibitors that reduce enzyme activity. Test for inhibition by running the assay with and without a known inhibitor. |
| Incorrect wavelength measurement | Ensure the spectrophotometer or plate reader is set to the correct wavelength for measuring 4-nitrophenol absorbance (405-410 nm).[3] |
| Improper reagent preparation | Double-check the concentrations and preparation of all reagents, including the buffer, substrate, and enzyme solutions.[11] |
Experimental Protocols & Data
Standard 4-NPA Assay Protocol
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound (4-NPA)
-
Enzyme of interest (e.g., esterase, lipase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]
-
Organic solvent (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[3]
-
Incubator
Procedure:
-
Prepare a 10 mM 4-NPA stock solution by dissolving the appropriate amount in your chosen organic solvent.[1]
-
Prepare the working substrate solution by diluting the 4-NPA stock solution in the assay buffer to the desired final concentration. This should be done immediately before use.[7]
-
Prepare the enzyme solution by diluting the enzyme in the assay buffer to a concentration that will produce a linear rate of reaction.
-
Set up the assay plate:
-
Test wells: Add 180 µL of the working substrate solution.
-
Blank wells: Add 180 µL of the working substrate solution.
-
-
Pre-incubate the plate at the desired temperature for 5 minutes.[3]
-
Initiate the reaction:
-
Test wells: Add 20 µL of the enzyme solution.
-
Blank wells: Add 20 µL of the assay buffer.
-
-
Measure the absorbance at 405-410 nm immediately and then at regular intervals for a specified time.
Data Presentation: Factors Affecting Assay Performance
The following table summarizes key parameters that can be optimized for the 4-NPA assay.
| Parameter | Typical Range | Considerations |
| pH | 6.0 - 9.0 | The optimal pH depends on the specific enzyme.[12] A pH above 7.2 is required for the formation of the yellow 4-nitrophenolate ion.[2] Higher pH can increase spontaneous hydrolysis of 4-NPA.[9] |
| Temperature | 25°C - 55°C | Enzyme activity generally increases with temperature up to an optimum, after which denaturation can occur.[13] Higher temperatures can also increase the rate of spontaneous substrate hydrolysis.[10] |
| Substrate Concentration | 0.1 mM - 5 mM | The concentration should be optimized to be at or near saturation to ensure the reaction rate is proportional to the enzyme concentration (following Michaelis-Menten kinetics).[14] |
| Enzyme Concentration | Varies | Should be in a range that results in a linear rate of product formation over the measurement period.[3] |
| Buffer System | Tris-HCl, Phosphate | The choice of buffer can influence enzyme activity and stability.[1][2] Some buffer components may interfere with the assay.[9] |
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: A typical workflow for the 4-NPA assay.
Caption: A decision tree for troubleshooting common 4-NPA assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Hydrolysis of this compound catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Nitrophenyl Acetate (4-NPA) in Aqueous Solutions
Welcome to the technical support center for 4-Nitrophenyl Acetate (B1210297) (4-NPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-NPA in aqueous solutions and to troubleshoot common issues encountered during its use in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrophenyl acetate (4-NPA) and what is it used for?
This compound is a commonly used substrate in biochemical assays, particularly for determining the activity of esterases and lipases.[1] The hydrolysis of the ester bond in 4-NPA by these enzymes releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically at wavelengths ranging from 400 to 413 nm.[1][2]
Q2: Why is my 4-NPA solution turning yellow before I add my enzyme?
4-NPA is inherently unstable in aqueous solutions and can undergo spontaneous hydrolysis, which is the non-enzymatic breakdown of the molecule.[3] This reaction also produces 4-nitrophenol, leading to a yellow coloration of your solution. The rate of this spontaneous hydrolysis is significantly influenced by the pH and temperature of the solution.[4][5]
Q3: How does pH affect the stability of 4-NPA in an aqueous solution?
The stability of 4-NPA is highly dependent on pH. The rate of spontaneous hydrolysis increases as the pH becomes more alkaline.[4] In acidic to neutral conditions, the rate of hydrolysis is relatively slow, but it accelerates significantly in basic conditions.
Q4: How should I prepare and store 4-NPA solutions?
To minimize spontaneous hydrolysis, it is recommended to prepare a stock solution of 4-NPA in an anhydrous organic solvent, such as ethanol (B145695) or DMSO, where it is more stable.[1][6] This stock solution should be stored at low temperatures (e.g., -20°C). The aqueous working solution should be prepared fresh immediately before each experiment by diluting the stock solution into the assay buffer.[1][3]
Q5: What are the key factors to consider when designing an assay using 4-NPA?
The key factors to consider are:
-
pH of the buffer: Choose a pH that is optimal for the enzyme activity while minimizing the spontaneous hydrolysis of 4-NPA.
-
Temperature: Maintain a constant and optimal temperature for the enzyme assay, as temperature affects both the enzymatic reaction rate and the rate of spontaneous hydrolysis.[5]
-
Controls: Always include a "no-enzyme" control (substrate blank) to measure the rate of spontaneous hydrolysis. This background rate should be subtracted from the rate observed in the presence of the enzyme.[3]
-
Wavelength for detection: The production of 4-nitrophenol is typically monitored at a wavelength between 400 nm and 413 nm.[2][4]
Troubleshooting Guide
Issue 1: High Background Absorbance in "No-Enzyme" Control
Possible Causes:
-
Spontaneous Hydrolysis of 4-NPA: As mentioned, 4-NPA is unstable in aqueous solutions, and the rate of hydrolysis increases with pH and temperature.
-
Contaminated Reagents: The buffer or other reagents may be contaminated with substances that absorb at the detection wavelength.
-
Degraded 4-NPA Stock Solution: The 4-NPA solid or stock solution may have degraded over time due to improper storage.
Solutions:
-
Optimize Assay pH: If possible, perform the assay at a lower pH where the enzyme is still active but the spontaneous hydrolysis of 4-NPA is reduced.
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of 4-NPA immediately before use.[1][3]
-
Use High-Purity Reagents: Ensure that all reagents, including the buffer components and water, are of high purity.
-
Properly Store 4-NPA: Store solid 4-NPA and stock solutions in a cool, dry, and dark place.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Temperature Fluctuations: Inconsistent temperature control can lead to variability in both the enzymatic reaction rate and the rate of spontaneous hydrolysis.
-
Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to significant variations in the results.
-
Timing of Measurements: Inconsistent timing of the absorbance readings can affect the calculated reaction rates.
Solutions:
-
Use a Temperature-Controlled Spectrophotometer: Ensure that the assay is performed in a temperature-controlled cuvette holder or microplate reader.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.
-
Automate Readings: Use the kinetic mode of the spectrophotometer to take readings at regular and precise intervals.
Issue 3: Low or No Enzyme Activity Detected
Possible Causes:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Presence of Inhibitors: The buffer or sample may contain inhibitors of the enzyme.
-
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the enzyme.
Solutions:
-
Check Enzyme Activity with a Positive Control: Test the enzyme with a known substrate and under optimal conditions to confirm its activity.
-
Buffer Composition: Review the buffer composition for any known inhibitors of your enzyme.
-
Optimize Assay Conditions: Systematically vary the pH and other buffer components to find the optimal conditions for your enzyme.
Quantitative Data on 4-NPA Stability
The stability of this compound in aqueous solutions is critically dependent on pH and temperature. The following tables summarize the rate of spontaneous hydrolysis under different conditions.
Table 1: Effect of pH on the Spontaneous Hydrolysis of this compound at 25°C
| pH | Observed Rate Constant (k_obs) (min⁻¹) |
| 2.0 | ~0.015 |
| 7.0 | Pronounced acceleration begins |
| 9.0 | Significant increase in rate |
| 11.0 | ~0.285 |
| (Data adapted from a study on acid-base catalyzed hydrolysis of p-nitrophenyl acetate.)[4] |
Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of 4-NPA in DMSO-H₂O Mixtures at 25.0 ± 0.1 °C
| Mol % DMSO | Second-Order Rate Constant (k_N) (M⁻¹s⁻¹) |
| 0 (H₂O) | 11.6 |
| 80 | 32,800 |
| (Data adapted from Um, I.-H., & Kim, S. (2021).)[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (e.g., 50 mM in anhydrous ethanol):
-
Weigh out the required amount of solid this compound.
-
Dissolve it in anhydrous ethanol to the desired concentration.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
-
-
Working Solution (e.g., 1 mM in assay buffer):
-
Immediately before starting the assay, dilute the stock solution into the pre-warmed assay buffer to the final desired concentration.
-
Ensure rapid and thorough mixing to avoid precipitation.
-
Protocol 2: Monitoring Spontaneous Hydrolysis of 4-NPA
-
Prepare the "No-Enzyme" Control:
-
In a cuvette or microplate well, add the assay buffer.
-
Add the freshly prepared 4-NPA working solution to the buffer to the final assay concentration.
-
-
Spectrophotometric Measurement:
-
Place the cuvette or microplate in a spectrophotometer set to the appropriate wavelength (e.g., 405 nm).
-
Record the absorbance at regular time intervals (e.g., every minute) for the duration of the planned enzyme assay.
-
-
Data Analysis:
-
Plot the absorbance values against time. The slope of this line represents the rate of spontaneous hydrolysis.
-
This rate should be subtracted from the rate obtained in the presence of the enzyme.
-
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: General experimental workflow for a 4-NPA based assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
correcting for spontaneous hydrolysis of 4-Nitrophenyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl acetate (B1210297) (4-NPA). Our goal is to help you address common challenges, ensure data accuracy, and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-NPA substrate solution turning yellow before I add my enzyme?
A1: The yellow color indicates the presence of 4-nitrophenol (B140041), the product of 4-NPA hydrolysis.[1] This premature color change is due to spontaneous, non-enzymatic hydrolysis of the 4-NPA substrate.[2] This is a known characteristic of 4-NPA, especially in aqueous solutions.[2] If your buffer contains nucleophiles, such as thiols, this can also accelerate the liberation of the yellow 4-nitrophenol.[1]
Q2: What is spontaneous hydrolysis and why do I need to correct for it?
A2: Spontaneous hydrolysis is the breakdown of 4-NPA into 4-nitrophenol and acetate in the absence of an enzyme catalyst.[2][3] The rate of this reaction is influenced by factors such as pH and temperature.[4] Failure to correct for this non-enzymatic activity will lead to an overestimation of your enzyme's true activity, resulting in inaccurate kinetic parameters.
Q3: How do I correct for the spontaneous hydrolysis of 4-NPA?
A3: To accurately determine enzyme-catalyzed activity, you must subtract the rate of spontaneous hydrolysis from the total observed rate.[2][3] This is achieved by running a "no-enzyme" control in parallel with your experimental samples.[5] This control contains all reaction components (buffer, 4-NPA) except for the enzyme. The absorbance change in the no-enzyme control is then subtracted from the absorbance change in the samples containing the enzyme.
Q4: At what wavelength should I monitor the reaction?
A4: The hydrolysis of 4-NPA releases 4-nitrophenol, which can be monitored spectrophotometrically. The optimal wavelength for detecting the 4-nitrophenolate (B89219) ion is typically around 400-410 nm.[5][6] Some studies have also used 347 nm, which corresponds to the isosbestic point of 4-nitrophenol and is less sensitive to pH changes.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background in no-enzyme control | The pH of the buffer is too high, accelerating spontaneous hydrolysis. | Consider lowering the assay pH if compatible with your enzyme's stability and activity.[4][8] |
| The temperature of the assay is too high. | Perform the assay at a lower temperature to reduce the rate of spontaneous hydrolysis.[4] | |
| The 4-NPA stock solution has degraded. | Prepare fresh 4-NPA stock solutions. 4-NPA is soluble in ethanol (B145695) or methanol (B129727) and stock solutions can be stored at 2-8°C for about a week. | |
| Inconsistent or non-reproducible results | Inaccurate pipetting, especially of small volumes. | Calibrate your pipettes regularly and use appropriate pipetting techniques.[9] |
| Fluctuations in assay temperature. | Ensure all reagents and reaction plates are properly equilibrated to the assay temperature. Use a plate sealer to prevent evaporation.[9] | |
| Precipitation of the substrate or compound. | Visually inspect for any precipitation. The solubility of 4-NPA can be a limiting factor.[9] | |
| Low or no enzyme activity detected | The enzyme is not active under the assay conditions. | Verify the pH and buffer composition are optimal for your specific enzyme. |
| The enzyme concentration is too low. | Increase the enzyme concentration in the assay. | |
| An inhibitor is present in the reaction mixture. | Ensure all reagents are pure and free of potential inhibitors. |
Experimental Protocols
Protocol: Correcting for Spontaneous Hydrolysis of 4-NPA
This protocol describes how to determine the rate of enzymatic hydrolysis of 4-NPA, corrected for the rate of spontaneous hydrolysis.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0).[6] The pH should be optimized for enzyme activity while minimizing spontaneous hydrolysis.[4]
-
4-NPA Stock Solution: Dissolve 4-Nitrophenyl acetate in methanol or ethanol to a concentration of 100 mg/ml.
-
Enzyme Solution: Prepare a stock solution of your enzyme in the assay buffer at a known concentration.
2. Assay Procedure:
-
Set up your reactions in a 96-well microplate or cuvettes.
-
No-Enzyme Control: In designated wells, add the assay buffer and the 4-NPA substrate. Bring the total volume to the final reaction volume with additional assay buffer instead of the enzyme solution.[5]
-
Enzyme Reaction: In the experimental wells, add the assay buffer, the enzyme solution, and initiate the reaction by adding the 4-NPA substrate.
-
Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.
-
Monitor the increase in absorbance at 405 nm over a set period.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) for both the no-enzyme control and the enzyme reactions.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme reactions to obtain the corrected rate of enzymatic activity.
-
Corrected Rate = Rate(Enzyme Reaction) - Rate(No-Enzyme Control)
-
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of 4-nitrophenol to convert the corrected absorbance rate into the rate of product formation (μmol/min).
Data Presentation
The rate of spontaneous hydrolysis of 4-NPA is highly dependent on pH and temperature. Below is an illustrative table summarizing this relationship.
| pH | Temperature (°C) | Illustrative Spontaneous Hydrolysis Rate (ΔAbs/min) |
| 6.0 | 25 | 0.001 |
| 7.0 | 25 | 0.005 |
| 8.0 | 25 | 0.020 |
| 8.0 | 37 | 0.045 |
| 9.0 | 25 | 0.080 |
Note: The values in this table are for illustrative purposes to demonstrate the expected trend. Actual rates should be determined experimentally.
Visualizations
Experimental Workflow for Correcting Spontaneous Hydrolysis
Caption: Workflow for obtaining corrected enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Hydrolysis of this compound catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Nitrophenyl Acetate (4-NPA) Assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the 4-Nitrophenyl acetate (B1210297) (4-NPA or p-NPA) assay for esterase and lipase (B570770) activity.
Frequently Asked Questions (FAQs)
Q1: How does the 4-NPA assay work?
The 4-NPA assay is a colorimetric method used to measure the activity of esterase enzymes.[1] The enzyme catalyzes the hydrolysis of the colorless substrate, 4-nitrophenyl acetate, into acetic acid and 4-nitrophenol (B140041) (p-nitrophenol or PNP). At neutral to alkaline pH, 4-nitrophenol converts to the 4-nitrophenolate (B89219) ion, which is a yellow-colored product.[1] The rate of formation of this yellow product, measured by the increase in absorbance at approximately 400-410 nm, is directly proportional to the enzyme's activity.[1][2][3]
Q2: Why is pH a critical parameter in this assay?
The pH of the reaction buffer is critical for two main reasons:
-
Enzyme Activity: Like most enzymes, esterases have an optimal pH range for their catalytic activity. Performing the assay outside of this range can lead to significantly lower or no detectable activity.[4]
-
Substrate Stability and Product Color: The substrate, 4-NPA, is unstable in aqueous solutions and undergoes spontaneous, non-enzymatic hydrolysis, especially at alkaline pH.[5][6] Furthermore, the yellow color of the product, 4-nitrophenol, is itself pH-dependent, as it is the ionized phenolate (B1203915) form that absorbs light strongly around 405 nm.[4][6] The pKa of 4-nitrophenol is approximately 7.0-7.2.[6][7]
Q3: What is the optimal pH for my esterase assay?
The optimal pH is specific to the enzyme being studied. While many esterases function well in the neutral to slightly alkaline range (pH 7.0-9.0), this must be determined empirically for your specific enzyme.[3][8][9] For example, one study found the optimal pH for an esterase from recombinant E. coli to be 6.5.[4] It is recommended to perform a pH profile experiment, where the assay is run across a range of pH values to find the point of maximal activity.
Q4: My blank (no enzyme) wells are turning yellow immediately. What's wrong?
This indicates a high rate of spontaneous, non-enzymatic hydrolysis of 4-NPA.[10] Several factors can cause this:
-
High pH: The rate of spontaneous hydrolysis increases significantly at higher pH values (pH > 8.0).[6][11]
-
Old or Improperly Stored Substrate: 4-NPA stock solutions can degrade over time, leading to an accumulation of 4-nitrophenol.[2][10] Stock solutions in organic solvents like methanol (B129727) or DMSO should be stored at 2-8°C and are typically stable for about a week.[2] Aqueous solutions should be prepared fresh daily.[2]
-
Buffer Composition: Certain buffer components, particularly strong nucleophiles like thiols, can accelerate the breakdown of 4-NPA.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in all wells (including no-enzyme control) | 1. Spontaneous hydrolysis of 4-NPA: The assay pH may be too high, accelerating the non-enzymatic breakdown of the substrate.[6] 2. Degraded 4-NPA stock: The substrate solution may have been stored improperly or for too long, resulting in pre-existing 4-nitrophenol.[2][10] 3. Buffer contamination: The buffer might be contaminated with esterases or other nucleophiles.[10][12] | 1. Lower the assay pH if possible, or shorten the incubation time. Always subtract the rate of the no-enzyme control from all measurements.[5][12] 2. Prepare a fresh 4-NPA stock solution immediately before the experiment.[2][6] 3. Use fresh, sterile buffers and reagents.[12] |
| Low or no enzyme activity detected | 1. Suboptimal pH: The buffer pH is outside the optimal range for your specific enzyme.[4] 2. Enzyme instability: The enzyme may be unstable or inactive at the tested pH. 3. Low substrate concentration: Substrate concentration may be limiting the reaction rate. | 1. Perform a pH optimization experiment by testing a range of buffer pH values (e.g., from pH 5.0 to 10.0). 2. Check the literature for known stability ranges for your enzyme or a similar one.[6] 3. Ensure the final substrate concentration is appropriate for your enzyme, typically starting around 100 µM.[1] |
| Inconsistent or variable results between replicates | 1. pH drift: The buffer capacity may be insufficient to maintain a stable pH throughout the reaction, especially if the reaction produces acid. 2. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or buffer.[13] 3. Temperature fluctuations: Inconsistent temperature control can affect both enzyme activity and spontaneous hydrolysis rates. | 1. Use a buffer with a pKa close to the desired assay pH and ensure its concentration is sufficient (e.g., 50-100 mM). 2. Use calibrated pipettes and prepare a master mix for reagents where possible.[13] 3. Ensure the plate reader or water bath is properly pre-warmed and maintains a stable temperature.[8] |
| Absorbance signal changes with pH even at the same product concentration | 1. pH-dependent absorbance of 4-nitrophenol: The molar absorptivity of 4-nitrophenol is highly dependent on pH due to its ionization (pKa ~7.2).[4][6] | 1. For endpoint assays performed at different pH values, add a strong base (e.g., NaOH) to all wells to raise the final pH to >10. This ensures all 4-nitrophenol is converted to the colored phenolate form for consistent measurement.[6] 2. Alternatively, measure absorbance at the isosbestic point (~347 nm), where the absorbance is independent of pH. Note that this results in lower sensitivity.[4][14] |
Data Presentation
Table 1: Effect of pH on 4-Nitrophenol (PNP) Absorbance
This table illustrates how the absorbance of the product, 4-nitrophenol, changes with pH. Note that the phenolate form, which predominates at higher pH, has a much stronger absorbance at 405 nm.
| pH | Predominant Species | Molar Extinction Coefficient (ε) at ~405 nm | Appearance |
| < 6.0 | Phenol (protonated) | Low | Colorless |
| ~7.2 (pKa) | 50% Phenol / 50% Phenolate | Intermediate | Light Yellow |
| > 8.5 | Phenolate (deprotonated) | High (~18,000 M⁻¹cm⁻¹) | Intense Yellow |
Note: The exact extinction coefficient can vary with buffer conditions and ionic strength.
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Esterase
This protocol outlines a general method for identifying the optimal pH for your enzyme of interest using the 4-NPA assay in a 96-well plate format.
Materials:
-
Purified enzyme solution
-
This compound (4-NPA)
-
Organic solvent (e.g., DMSO or Methanol) for 4-NPA stock
-
A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 5-6, phosphate (B84403) for pH 6-8, Tris-HCl for pH 7.5-9.0)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Buffers: Make a series of 50 mM buffers at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare Substrate Stock: Dissolve 4-NPA in DMSO to create a concentrated stock solution (e.g., 100 mM). Store on ice and protect from light.[1]
-
Set up the Plate:
-
For each pH to be tested, designate triplicate wells for the "Enzyme Reaction" and triplicate wells for the "No-Enzyme Control".
-
Add 180 µL of the appropriate pH buffer to each designated well.
-
Add 10 µL of diluted enzyme solution to the "Enzyme Reaction" wells.
-
Add 10 µL of enzyme dilution buffer (without enzyme) to the "No-Enzyme Control" wells.
-
-
Initiate the Reaction:
-
Prepare a working solution of 4-NPA by diluting the stock solution in the assay buffer.
-
Initiate the reaction by adding 10 µL of the 4-NPA working solution to all wells to achieve the desired final concentration (e.g., 1 mM). The final volume should be 200 µL.
-
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.[1]
-
Data Analysis:
-
For each pH, calculate the reaction rate (ΔAbs/min) from the linear portion of the absorbance vs. time plot for both the enzyme reactions and the no-enzyme controls.
-
Subtract the average rate of the no-enzyme control from the average rate of the enzyme reaction to get the corrected enzymatic rate.
-
Plot the corrected enzymatic rate as a function of pH to determine the optimal pH.
-
Visualizations
Diagram 1: The this compound Assay Workflow
The following diagram illustrates the core chemical reaction and the influence of pH on the process.
Caption: Workflow of the 4-NPA assay showing both enzymatic and spontaneous reaction pathways.
Diagram 2: Troubleshooting High Background Signal
This logical diagram provides a step-by-step process for diagnosing the cause of high background absorbance in the 4-NPA assay.
Caption: A decision tree for troubleshooting high background signal in the 4-NPA assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitrophenyl Acetate (pNPA) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their 4-Nitrophenyl acetate (B1210297) (pNPA) assays for esterase and lipase (B570770) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Nitrophenyl acetate (pNPA) assay?
The pNPA assay is a colorimetric method used to measure the activity of enzymes such as esterases and lipases. The enzyme catalyzes the hydrolysis of the colorless substrate, this compound (pNPA), into 4-nitrophenol (B140041) (pNP) and acetic acid. Under alkaline or neutral conditions, the resulting pNP product is a yellow-colored phenolate (B1203915) ion, which can be quantified by measuring its absorbance at or near 405 nm.[1][2][3] The rate of pNP formation is directly proportional to the enzyme's activity.
Q2: Why is my blank (no enzyme control) turning yellow?
A yellow color in the blank control indicates spontaneous, non-enzymatic hydrolysis of pNPA. This is a common issue as pNPA is unstable in aqueous solutions, especially at neutral or alkaline pH.[4][5][6] The rate of this spontaneous hydrolysis can be influenced by factors such as pH, temperature, and the presence of nucleophiles in the buffer.[6][7] It is crucial to always include a no-enzyme control and subtract its absorbance value from the sample readings to account for this background signal.[4]
Q3: What is the optimal wavelength to measure the absorbance of 4-nitrophenol (pNP)?
The absorbance of the p-nitrophenolate ion is typically measured between 400 nm and 410 nm.[4][8] However, the absorbance spectrum of pNP is pH-dependent.[5] Some studies have utilized a wavelength of 347 nm, which corresponds to the isosbestic point of pNP. At this wavelength, the absorbance is independent of pH, which can improve accuracy if there are slight pH variations between samples.[9][10]
Q4: How should I prepare and store the pNPA substrate solution?
Due to its limited aqueous solubility and instability, pNPA should be dissolved in an organic solvent like acetonitrile, methanol (B129727), ethanol, or DMSO to prepare a stock solution.[3][11][12] This stock solution should be stored at a low temperature (e.g., 4°C) and diluted into the working buffer immediately before starting the assay to minimize spontaneous hydrolysis.[4][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Spontaneous hydrolysis of pNPA.[4][5] | Prepare the pNPA working solution immediately before use. Run a "no-enzyme" control for every experimental condition and subtract the background absorbance.[4] Consider performing the assay at a lower pH if compatible with your enzyme. |
| Contamination of reagents or labware with esterases. | Use high-purity reagents and sterile, disposable labware. | |
| Presence of certain salts (e.g., ammonium (B1175870) salts) that can catalyze pNPA hydrolysis.[7] | If possible, avoid high concentrations of ammonium salts in your enzyme preparation or buffer. If their presence is unavoidable, ensure the control contains the same salt concentration. | |
| Low or No Signal | Low enzyme activity. | Increase the concentration of the enzyme in the assay.[2] Ensure the enzyme was stored correctly and has not lost activity. |
| Suboptimal assay conditions (pH, temperature). | Optimize the pH and temperature for your specific enzyme. The optimal conditions can vary significantly; for one E. coli esterase, the optimal pH was 6.5 and temperature was 55°C.[9] | |
| Presence of inhibitors in the sample. | If screening for inhibitors, this is the expected outcome. For routine activity assays, ensure no inhibitory compounds are present in the enzyme preparation or buffer. | |
| Incorrect wavelength measurement. | Ensure the spectrophotometer is set to the correct wavelength for pNP detection (typically 400-410 nm).[4] | |
| Poor Reproducibility / High Variability | Inconsistent timing of reagent addition or measurements. | Use a multichannel pipette for simultaneous addition of substrate to multiple wells.[11] Ensure kinetic reads are taken at consistent intervals. |
| Well-to-well variations in temperature. | Allow the microplate to equilibrate to the desired temperature before adding the substrate.[2] | |
| Substrate precipitation due to low solubility. | Ensure the final concentration of the organic solvent (from the pNPA stock) is compatible with your enzyme and does not cause the substrate to precipitate. | |
| pH shifts during the assay. | Use a buffer with sufficient buffering capacity at the desired pH. The pKa of pNP is around 7, making the assay sensitive to pH changes in this range.[5] |
Experimental Protocols
Standard Protocol for Esterase/Lipase Activity Measurement
This protocol is a general guideline and should be optimized for the specific enzyme being studied.
Materials:
-
This compound (pNPA)
-
Organic solvent (e.g., acetonitrile, DMSO, or methanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl or Sodium Phosphate, pH 7.0-8.0)
-
Enzyme solution
-
Microplate reader or spectrophotometer
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare pNPA Stock Solution: Dissolve pNPA in an organic solvent to a concentration of 10-100 mM. Store this stock solution at 4°C.[11][12]
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the enzyme to the desired concentration in the assay buffer. Keep it on ice.
-
Immediately before starting the assay, dilute the pNPA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Vortex to ensure it is fully dissolved.[1]
-
-
Set up the Assay Plate:
-
Test Wells: Add your enzyme solution to the wells of the 96-well plate.
-
Control Wells (Blank): Add an equal volume of assay buffer without the enzyme to separate wells. This will be used to measure the rate of spontaneous pNPA hydrolysis.[4]
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[2]
-
Initiate the Reaction: Start the reaction by adding the pNPA working solution to all wells using a multichannel pipette.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader.[3] Take readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each well.
-
Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the blank control from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where 'A' is the change in absorbance, 'ε' is the molar extinction coefficient of p-nitrophenol at the specific pH, 'c' is the change in concentration, and 'l' is the path length.
-
Quantitative Data Summary
Table 1: Influence of Assay Conditions on Enzyme Activity
| Parameter | Condition | Effect on Assay | Reference |
| pH | Optimal pH is enzyme-dependent (e.g., 6.5 for one recombinant esterase). The pKa of pNP is ~7.0, making absorbance pH-sensitive above this value. | Affects both enzyme activity and pNP absorbance. | [5][9] |
| Temperature | Optimal temperature is enzyme-dependent (e.g., 55°C for one recombinant esterase). | Affects enzyme activity and the rate of spontaneous hydrolysis. | [7][9] |
| Organic Solvents | Methanol, ethanol, and acetone (B3395972) can be used as co-solvents. | May influence enzyme activity; methanol was found to have a minimal inhibitory effect in one study. | [9] |
| Ammonium Sulfate | Concentrations >40% saturation can decrease measured enzyme activity. | Can interfere with the assay, both by catalyzing hydrolysis and inhibiting the enzyme. | [7] |
Visualizations
Caption: Enzymatic hydrolysis of pNPA.
Caption: General workflow for the pNPA assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
4-Nitrophenyl acetate assay limitations and solutions
Welcome to the technical support center for the 4-nitrophenyl acetate (B1210297) (4-NPA) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the limitations of this widely used esterase and lipase (B570770) activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-nitrophenyl acetate assay?
The this compound (4-NPA) assay is a colorimetric method used to measure the activity of esterases and lipases. The enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into acetic acid and 4-nitrophenol (B140041) (p-nitrophenol). At neutral to alkaline pH, 4-nitrophenol forms the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 405 nm.[1][2] The rate of formation of 4-nitrophenol is directly proportional to the enzyme's activity.
Q2: Why is my blank (no enzyme control) turning yellow?
A yellow color in the no-enzyme control indicates spontaneous hydrolysis of the this compound substrate. This is a common issue as 4-NPA is unstable in aqueous solutions, particularly at neutral or alkaline pH.[3][4][5] It is crucial to always include a no-enzyme control to subtract the rate of spontaneous hydrolysis from the rate of the enzyme-catalyzed reaction.[3]
Q3: What is the optimal wavelength to measure the absorbance of 4-nitrophenol?
The absorbance of the 4-nitrophenol product is typically measured at 405 nm.[1][3] However, the absorbance of 4-nitrophenol is pH-dependent, which can introduce variability.[6] A more robust method is to measure the absorbance at the isosbestic point of 347 nm, where the absorbance is independent of pH, leading to higher accuracy and reproducibility.[6][7]
Q4: How should I prepare and store the this compound stock solution?
Due to its low solubility in water, this compound should first be dissolved in an organic solvent such as ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][8] This stock solution should be stored at 2-8°C and can be stable for about a week with only a small increase in free p-nitrophenol.[1] The aqueous working solution should be prepared fresh daily by diluting the stock solution in the assay buffer.[1] It is important to keep the final concentration of the organic solvent in the reaction mixture low (e.g., under 10%) as it may affect enzyme activity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in the no-enzyme control | Spontaneous hydrolysis of 4-NPA.[3][4] | Always subtract the rate of the no-enzyme control from the sample rate. Prepare fresh substrate solution for each experiment.[1][3] Consider performing the assay at a lower pH if compatible with your enzyme's activity. |
| Contaminated buffer or reagents. | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned. | |
| Presence of nucleophiles in the buffer (e.g., thiols).[5] | Avoid buffers containing nucleophiles that can react with 4-NPA. Consider using a different buffer system. | |
| No or very low enzyme activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not lost activity. Test the enzyme with a known positive control if available. |
| Sub-optimal assay conditions (pH, temperature).[8] | Optimize the pH and temperature for your specific enzyme by testing a range of conditions.[6] | |
| Inappropriate substrate concentration. | Determine the optimal substrate concentration by performing a substrate saturation experiment to find the Km and Vmax.[8] | |
| Presence of inhibitors in the sample. | Purify the enzyme sample to remove potential inhibitors. If inhibitors are suspected in a drug discovery screen, this is the desired outcome. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial reaction rate. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions. It may be necessary to add stabilizing agents or use a shorter incubation time. | |
| Product inhibition. | Dilute the enzyme to reduce the rate of product formation. | |
| Precipitation in the reaction well | Low solubility of the substrate or product. | Ensure the organic solvent concentration is sufficient to keep the substrate in solution but not high enough to inhibit the enzyme. For substrates with longer acyl chains (e.g., 4-nitrophenyl palmitate), the use of detergents like Triton X-100 may be necessary to create an emulsion.[9] |
Data Presentation
Table 1: Kinetic Parameters of Wild-Type Lipase with Various p-Nitrophenyl Esters
This table provides a comparison of the maximal reaction velocity (Vmax) for a wild-type lipase with different p-nitrophenyl ester substrates, highlighting the impact of the acyl chain length on enzyme activity.
| Substrate | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | 0.42[10] |
| p-Nitrophenyl butyrate | 0.95[10] |
| p-Nitrophenyl octanoate | 1.1[10] |
| p-Nitrophenyl dodecanoate | 0.78[10] |
| p-Nitrophenyl palmitate | 0.18[10] |
Data adapted from a study on lipase from Thermomyces lanuginosus.[10]
Table 2: Comparison of Assay Methods
This table compares the standard spectrophotometric method with the isosbestic point method, highlighting the advantages of the latter for improved accuracy.
| Method | Wavelength | Key Advantage | Key Disadvantage | Relative Standard Deviation (RSD) |
| Standard Spectrophotometric | 405 nm[1][3] | Widely used and established. | Absorbance is pH-dependent, which can lead to variability.[6] | 2.03% - 2.70% |
| Isosbestic Point | 347 nm[6] | pH-independent measurement, leading to higher accuracy and reproducibility.[6][7] | Less commonly used. | 0.82% - 2.31%[6] |
Experimental Protocols
Standard this compound Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[11]
-
Substrate Stock Solution (e.g., 10 mM): Dissolve 18.1 mg of this compound in 10 mL of a suitable organic solvent (e.g., methanol or ethanol). Store at 2-8°C.[1]
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer to a concentration that gives a linear rate of reaction over the desired time course.
-
-
Assay Procedure:
-
Pipette the assay buffer and the enzyme solution into a microplate well or a cuvette.
-
Initiate the reaction by adding the 4-NPA substrate solution. The final substrate concentration may need to be optimized, but a starting concentration of 1 mM is common.
-
Immediately measure the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Include a no-enzyme control containing the buffer and substrate but no enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.
-
Use the molar extinction coefficient of 4-nitrophenol at the specific pH of your assay to convert the rate of change in absorbance to the rate of product formation (in µmol/min).
-
Modified Protocol Using the Isosbestic Point (347 nm)
This protocol is similar to the standard protocol, with the key difference being the wavelength at which absorbance is measured.
-
Reagent Preparation: As described in the standard protocol.
-
Assay Procedure:
-
Follow the same procedure as the standard assay.
-
Measure the increase in absorbance at 347 nm over time.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Subtract the rate of the no-enzyme control.
-
Use a standard curve of known 4-nitrophenol concentrations measured at 347 nm to determine the rate of product formation.[6]
-
Visualizations
Caption: Workflow for the this compound Assay.
Caption: Enzymatic Hydrolysis of this compound.
Caption: Troubleshooting Decision Tree for the 4-NPA Assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Nitrophenyl Acetate in the Presence of Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenyl acetate (B1210297) (4-NPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the stability of 4-NPA in the presence of various nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-NPA solution is turning yellow before I add my nucleophile. What is causing this and how can I prevent it?
A1: The yellow color indicates the formation of the 4-nitrophenolate (B89219) ion, which is a product of 4-NPA hydrolysis. This premature hydrolysis can be caused by several factors:
-
pH of the solvent: 4-NPA is susceptible to hydrolysis, especially under neutral to alkaline conditions. The rate of hydrolysis increases with pH.[1] Ensure your solvent is at an appropriate pH for your experiment, considering the stability of the ester. For storage, slightly acidic conditions are preferable.
-
Contaminated solvents: The presence of nucleophilic impurities, such as amines or hydroxide (B78521) ions, in your solvents can catalyze the hydrolysis of 4-NPA.[2] Use high-purity, fresh solvents for your experiments.
-
Improper storage: Stock solutions of 4-NPA, especially in protic solvents like methanol (B129727) or water, have limited stability. It is recommended to prepare aqueous solutions fresh daily.[3] Methanolic stock solutions can be stored at 2-8 °C for about a week with only a small increase in free 4-nitrophenol.[3]
Troubleshooting Steps:
-
Check the pH of your buffer or solvent system.
-
Use freshly prepared solutions of 4-NPA for each experiment.
-
Ensure the purity of your solvents and reagents.
Q2: I am observing a much faster or slower reaction rate than expected when I add my nucleophile. What could be the reason?
A2: Discrepancies in reaction rates can arise from several experimental variables:
-
Nucleophile concentration and pKa: The rate of reaction is dependent on the concentration and the nucleophilicity of the attacking species. There isn't always a simple correlation between the pKa of a nucleophile and its catalytic efficiency.[2][4]
-
Steric hindrance: Bulky groups near the nucleophilic center can hinder its approach to the ester, slowing down the reaction. For instance, 2-methylimidazole (B133640) is a less effective catalyst for 4-NPA hydrolysis than imidazole (B134444), despite being more basic, due to steric hindrance.[2]
-
Solvent effects: The solvent can significantly impact the reaction rate by solvating the reactants and transition states differently. For example, the reaction of 4-NPA with imidazole is about 10 times faster in water than in ethanol.[5] The rate of alkaline hydrolysis of 4-NPA increases dramatically as the proportion of DMSO in a DMSO-H₂O mixture increases.[6]
-
Temperature: Reaction rates are highly sensitive to temperature. Ensure your reaction is performed at the intended, constant temperature.
Troubleshooting Steps:
-
Verify the concentration and purity of your nucleophile.
-
Consider potential steric effects of your chosen nucleophile.
-
Ensure the solvent system is consistent and appropriate for your reaction.
-
Calibrate and maintain the temperature of your reaction vessel.
Q3: How can I differentiate between nucleophilic catalysis and general base catalysis in my experiment?
A3: Differentiating between these two mechanisms is a common challenge. Here are some approaches:
-
Solvent kinetic isotope effect (SKIE): Comparing the reaction rate in H₂O versus D₂O can provide insights. For the reaction of phosphate (B84403) with p-nitrophenyl thiolacetate, the reaction of the dianion is primarily nucleophilic in D₂O, while in H₂O, both nucleophilic and general base pathways are observed.[7]
-
Product analysis: In nucleophilic catalysis, an intermediate is formed between the catalyst and the substrate (e.g., N-acetylimidazole in the case of imidazole catalysis).[8] Detecting this intermediate can confirm a nucleophilic pathway.
-
Brønsted plot analysis: A plot of the logarithm of the catalytic rate constant versus the pKa of a series of related catalysts (a Brønsted plot) can be informative. The slope of this plot (β value) can suggest the degree of bond formation in the transition state.[9][10]
Quantitative Data Summary
The stability of 4-Nitrophenyl acetate is quantitatively described by the rate constants of its reaction with various nucleophiles. The following tables summarize key kinetic data from the literature.
Table 1: Rate Constants for the Hydrolysis of this compound Catalyzed by Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Hydroxide ion (OH⁻) | H₂O | 25 | 11.6 | [6] |
| Hydroxide ion (OH⁻) | 80 mol % DMSO in H₂O | 25 | 32,800 | [6] |
| Imidazole | 9.56% (w/w) dioxane–water | 20 | Not specified directly, catalytic constants determined | [2][4] |
| Imidazole | 5% dioxane-water | 26.2 | 0.47 | [8][10] |
| 2-Methylimidazole | 9.56% (w/w) dioxane–water | 20 | Less effective than imidazole | [2] |
| Piperidine | MeCN | 25 | 2.2 | [9] |
| 1-(2-Hydroxyethyl)piperazine | MeCN | 25 | 0.42 | [9] |
| Morpholine | MeCN | 25 | 0.069 | [9] |
| 1-Formylpiperazine | MeCN | 25 | 0.093 | [9] |
Table 2: Activation Parameters for the Imidazole-Catalyzed Hydrolysis of this compound.
| Parameter | Value | Units | Reference |
| Energy of Activation (Ea) | 7.1 ± 0.5 | kcal/mol | [8][10] |
| Enthalpy of Activation (ΔH‡) | 52.2 | kJ/mol | [1] |
| Entropy of Activation (ΔS‡) | -38.2 | e.u. (cal/mol·K) | [8][10] |
| Entropy of Activation (ΔS‡) | -47.8 | J/mol·K | [1] |
Experimental Protocols
Protocol 1: Determination of the Rate of Hydrolysis of this compound
This protocol describes a general method to determine the pseudo-first-order rate constant for the hydrolysis of 4-NPA in the presence of a nucleophilic catalyst. The reaction is monitored by observing the increase in absorbance at 400-405 nm due to the formation of the 4-nitrophenolate ion.[1][3]
Materials:
-
This compound (4-NPA)
-
Buffer solution of desired pH
-
Nucleophilic catalyst
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 4-NPA in a suitable solvent (e.g., methanol or acetonitrile). A common concentration is around 10-20 mM.[3]
-
Prepare a series of buffer solutions containing different concentrations of the nucleophilic catalyst.
-
Set the spectrophotometer to monitor absorbance at 400 nm (or 405 nm).[1][3] Equilibrate the buffer solution with the catalyst in a quartz cuvette to the desired reaction temperature.
-
Initiate the reaction by adding a small volume of the 4-NPA stock solution to the cuvette. The final concentration of 4-NPA should be significantly lower than the catalyst concentration to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance as a function of time.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
Visualizations
The following diagrams illustrate key concepts related to the impact of nucleophiles on 4-NPA stability.
Caption: General mechanism of nucleophilic attack on this compound.
Caption: Workflow for determining the kinetics of 4-NPA hydrolysis.
Caption: Factors influencing the stability of this compound.
References
- 1. irejournals.com [irejournals.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Dissection of Nucleophilic and General Base Roles for the Reaction of Phosphate with p-Nitrophenyl Thiolacetate, p-Nitrophenyl Thiolformate, and Phenyl Thiolacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature in 4-Nitrophenyl Acetate (pNPA) Experiments
Welcome to the technical support center for 4-Nitrophenyl acetate (B1210297) (pNPA) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to temperature optimization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an esterase or lipase (B570770) assay using 4-Nitrophenyl acetate (pNPA)?
A1: There is no single optimal temperature for all pNPA-based assays, as it is highly dependent on the specific enzyme being studied. Many enzymes have a temperature at which their activity is maximal. For instance, some bacterial esterases exhibit optimal activity at temperatures as high as 50°C or 55°C.[1][2] Conversely, mammalian enzymes like human hormone-sensitive lipase may have an optimal temperature closer to physiological conditions, such as 37°C. It is crucial to determine the optimal temperature for your specific enzyme empirically.
Q2: How does temperature affect the stability of the pNPA substrate?
A2: this compound can undergo spontaneous hydrolysis, particularly at alkaline pH and elevated temperatures. This can lead to a high background signal in your assay due to the release of p-nitrophenol independent of enzymatic activity. Therefore, it is recommended to prepare the pNPA working solution just before use and to be mindful of the assay temperature to minimize this effect.
Q3: Can temperature fluctuations during my experiment affect the results?
A3: Yes, temperature fluctuations can introduce significant variability in your results, especially in kinetic studies.[3] Inconsistent temperatures can alter the rate of the enzymatic reaction, leading to poor reproducibility. It is important to maintain a constant and uniform temperature for all samples throughout the incubation period. Pre-incubating reagents and microplates at the desired reaction temperature is a good practice.
Q4: What is the expected trend in reaction rate as I increase the temperature?
A4: Generally, for most enzymes, the reaction rate will increase with temperature up to the optimal temperature. Beyond this point, the enzyme may begin to denature, leading to a rapid decrease in activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Spontaneous hydrolysis of pNPA. | Prepare pNPA solution fresh before each experiment. Avoid prolonged incubation at high temperatures and alkaline pH. Consider running the assay at a slightly lower pH if compatible with your enzyme's activity profile. |
| Contaminated reagents. | Use fresh, high-purity reagents. Ensure buffers are free from microbial contamination that may introduce esterase activity. | |
| Low or no enzyme activity detected | Suboptimal reaction temperature. | Perform a temperature optimization experiment (see Experimental Protocols section) to determine the optimal temperature for your enzyme. |
| Enzyme instability at the tested temperature. | If the enzyme is known to be thermolabile, consider performing the assay at a lower temperature for a longer duration. Check the thermostability of your enzyme by pre-incubating it at various temperatures before adding the substrate. | |
| Incorrect buffer pH for the chosen temperature. | The optimal pH of an enzyme can sometimes shift with temperature. Verify that the buffer pH is appropriate for the assay temperature. | |
| High variability between replicate samples | Inconsistent temperature across the microplate ("edge effect"). | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature distribution. Ensure proper sealing of the plate to prevent evaporation, which can lead to temperature changes. |
| Inaccurate temperature control. | Use a calibrated incubator or water bath. Allow the plate and reagents to reach the target temperature before starting the reaction. |
Data Presentation
Table 1: Effect of Temperature on Esterase Activity (Relative Activity)
This table summarizes the relative activity of a hypothetical esterase at different temperatures, as is commonly observed.
| Temperature (°C) | Relative Activity (%) |
| 25 | 45 |
| 37 | 78 |
| 50 | 100 |
| 60 | 85 |
| 70 | 30 |
Note: This is example data. The optimal temperature will vary depending on the specific enzyme.
Table 2: Activation Parameters for the Hydrolysis of p-Nitrophenyl Acetate
This table presents experimentally determined activation parameters for the hydrolysis of pNPA in an aqueous buffer solution over a temperature range of 20–45 °C.[4]
| Parameter | Value |
| Activation Energy (Eₐ) | 54.7 kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 52.2 kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) | -47.8 J·mol⁻¹·K⁻¹ |
Experimental Protocols
Detailed Methodology for Determining the Optimal Temperature of an Enzyme using pNPA
This protocol provides a framework for determining the optimal temperature for an enzyme that hydrolyzes p-Nitrophenyl acetate.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0). Ensure the pH is adjusted at the intended reaction temperatures, or use a buffer with a low temperature coefficient.
- pNPA Stock Solution: Prepare a concentrated stock solution of pNPA (e.g., 100 mM) in a water-miscible organic solvent like ethanol (B145695) or DMSO.[5] Store at -20°C, protected from light.
- Enzyme Solution: Prepare a stock solution of your purified enzyme in a suitable buffer. Store on ice.
2. Assay Procedure (96-well plate format): a. Prepare a series of reaction mixtures in a 96-well plate. For each temperature to be tested, prepare triplicate wells for the enzyme reaction and a "no enzyme" blank. b. To each well, add the assay buffer. c. Add the enzyme solution to the designated wells. For the blank wells, add the same volume of enzyme storage buffer. d. Pre-incubate the plate at the desired temperatures (e.g., 25°C, 37°C, 50°C, 60°C, 70°C) for 5-10 minutes to allow the solutions to reach thermal equilibrium. e. Prepare the pNPA working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). f. Initiate the reaction by adding the pNPA working solution to all wells. g. Incubate the plate at the respective temperatures for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction. h. Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃) if necessary, or proceed directly to absorbance reading. i. Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis: a. For each temperature, subtract the average absorbance of the "no enzyme" blank from the average absorbance of the enzyme-containing wells. b. Plot the corrected absorbance values (or calculated reaction rates) against the temperature to determine the optimal temperature for your enzyme.
Mandatory Visualization
Caption: Workflow for determining the optimal temperature for an enzyme using a pNPA assay.
Caption: A decision tree for troubleshooting common issues in pNPA temperature optimization assays.
References
Validation & Comparative
A Comparative Guide to Substrate Selection in Lipase Assays: 4-Nitrophenyl Acetate vs. p-Nitrophenyl Butyrate
For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is crucial for applications ranging from enzyme characterization to the screening of therapeutic inhibitors. Spectrophotometric assays utilizing p-nitrophenyl (pNP) esters are favored for their simplicity, reliability, and suitability for high-throughput screening. The core principle involves the lipase-catalyzed hydrolysis of the pNP ester, which liberates the chromogenic product p-nitrophenol (or its anionic form, p-nitrophenolate, at alkaline pH).[1][2] The resulting yellow color can be quantified spectrophotometrically at approximately 405-415 nm, where the rate of color formation is directly proportional to lipase activity.[1][2][3][4][5]
This guide provides an objective comparison of two commonly used short-chain p-nitrophenyl substrates: 4-Nitrophenyl acetate (B1210297) (4-NPA) and p-nitrophenyl butyrate (B1204436) (p-NPB), supported by performance data and detailed experimental protocols to aid in substrate selection.
Principle of the Enzymatic Reaction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) catalyze the hydrolysis of ester bonds.[2] When using p-nitrophenyl esters, the enzyme cleaves the ester linkage, releasing a fatty acid and p-nitrophenol. The choice of the fatty acid acyl chain is a critical determinant of the assay's specificity and sensitivity, as lipases exhibit varying preferences for substrates of different chain lengths.[1][2]
Caption: Lipase-catalyzed hydrolysis of 4-NPA and p-NPB.
Comparative Performance and Characteristics
The primary distinction between 4-NPA and p-NPB lies in the length of their acyl chains—acetate has a two-carbon chain (C2) while butyrate has a four-carbon chain (C4). This structural difference significantly influences their suitability for different enzymes.
-
This compound (4-NPA): With its very short acyl chain, 4-NPA is readily hydrolyzed by a broad range of enzymes, including not only lipases but also esterases.[6] This makes it a useful substrate for general hydrolase activity screening but less specific for "true" lipases, which are typically defined by their ability to act on water-insoluble substrates with longer acyl chains.
-
p-Nitrophenyl Butyrate (p-NPB): The C4 chain of p-NPB makes it a more specific substrate for lipases compared to 4-NPA.[3] Many lipases show higher activity towards p-NPB than 4-NPA, reflecting a preference for slightly longer fatty acid chains. It is widely used for routine lipase activity measurements.[3][4][7]
The selection between these substrates should be guided by the specific goals of the experiment and the nature of the enzyme being investigated.
| Feature | This compound (4-NPA) | p-Nitrophenyl Butyrate (p-NPB) |
| Acyl Chain Length | C2 (Acetate) | C4 (Butyrate) |
| Enzyme Specificity | Broad: Hydrolyzed by lipases and esterases.[6][8] | More specific for lipases than 4-NPA.[3][4] |
| Typical Application | General hydrolase screening, esterase assays.[6] | Routine lipase activity assays, lipase characterization.[7][9] |
| Advantages | High water solubility, commercially available. | Good substrate for many common lipases, often yields higher activity rates.[2][10] |
| Disadvantages | Low specificity, may not be suitable for characterizing true lipases. | Can also be hydrolyzed by some esterases. |
Quantitative Performance Data
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide quantitative measures of enzyme performance. Vmax indicates the maximum rate of reaction, while Km reflects the substrate concentration at which the reaction rate is half of Vmax, inversely indicating substrate affinity.
The data below, derived from studies on a wild-type lipase from Thermomyces lanuginosus, illustrates the impact of acyl chain length on enzyme activity. The lipase shows significantly higher activity with p-NPB compared to 4-NPA.
| Substrate | Lipase Source | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| This compound (C2) | Thermomyces lanuginosus | 0.42[2][10] | Not Reported | Not Reported |
| p-Nitrophenyl Butyrate (C4) | Thermomyces lanuginosus | 0.95[2][10] | Not Reported | 0.83[10] |
Note: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions.[11]
Experimental Protocols
The following are generalized protocols for performing a lipase activity assay in a 96-well microplate format.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.2-8.0. The optimal pH should be determined for the specific lipase.[2][9]
-
Substrate Stock Solution (20 mM):
-
For 4-NPA: Dissolve 36.2 mg of this compound in 10 mL of methanol (B129727) or ethanol.[6] This stock solution should be stored at 2-8°C for no more than a week.[6]
-
For p-NPB: Dissolve 41.8 mg of p-nitrophenyl butyrate in 10 mL of acetonitrile (B52724) or isopropanol.[9][10]
-
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. A series of dilutions should be tested to find a concentration that results in a linear rate of absorbance increase over the desired time period.
Assay Procedure
Caption: Generalized workflow for a spectrophotometric lipase assay.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.5 mM to 1 mM). For p-NPB, a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.5% v/v) may be included in the buffer to ensure substrate solubility and accessibility, though it is less critical than for longer-chain esters.[2][9]
-
Plate Setup: Add 180 µL of the working substrate solution to the wells of a 96-well microplate. Include blank wells containing the substrate solution but no enzyme.
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[5][7]
-
Initiate Reaction: Add 20 µL of the enzyme solution (or assay buffer for the blank wells) to start the reaction.[5][7]
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405-415 nm over a period of 5-15 minutes, taking readings every 30-60 seconds.[4][9][12]
Calculation of Lipase Activity
-
Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Correct the rate by subtracting the rate of the blank (spontaneous hydrolysis).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (U/mL) = ( (ΔA/min)Test - (ΔA/min)Blank ) × Vt / (ε × l × Ve)
Where:
-
ΔA/min: Rate of change in absorbance per minute.
-
Vt: Total volume of the assay (mL).
-
ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., a commonly cited value is 14,800 M-1cm-1 at 400 nm, but it should be determined empirically).[9]
-
l: Light path length of the sample in the cuvette/microplate well (cm).
-
Ve: Volume of the enzyme solution added (mL).
-
Conclusion and Recommendations
Both this compound and p-nitrophenyl butyrate are effective chromogenic substrates for measuring hydrolase activity. The choice between them is contingent on the specific research objectives.
-
For high-throughput screening or assays where general esterase and lipase activity is of interest, This compound is a suitable and highly soluble option.
-
For the specific characterization of lipase activity , particularly for enzymes expected to prefer longer acyl chains, p-Nitrophenyl Butyrate is the superior choice.[3][10] It provides greater specificity and often results in higher, more easily detectable reaction rates.
Ultimately, for novel enzymes, it is recommended to perform a substrate specificity analysis using a range of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, octanoate (B1194180) C8, palmitate C16) to fully characterize the enzyme's profile.[3][10] This empirical approach ensures the selection of the most appropriate substrate for reliable and meaningful data generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2.5. Inhibition of lipase activity assay [bio-protocol.org]
- 8. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 4-Nitrophenyl Acetate vs. Fluorescent Substrates for Esterase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from fundamental enzyme characterization to high-throughput screening for potential drug candidates. The choice of substrate is a critical determinant of an assay's sensitivity, dynamic range, and suitability for specific experimental contexts. This guide provides an objective comparison of the traditional chromogenic substrate, 4-Nitrophenyl acetate (B1210297) (4-NPA or p-NPA), with modern fluorescent substrates, supported by experimental data and detailed protocols.
Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds and play vital roles in various physiological and pathological processes. Their activity is a key area of investigation in fields such as cancer research, neurodegenerative diseases, and drug metabolism.[1][2] The development of prodrugs that are activated by specific esterases is a promising strategy in cancer therapy, highlighting the need for robust and sensitive esterase assays.[3][4]
At a Glance: Chromogenic vs. Fluorogenic Detection
The fundamental difference between 4-Nitrophenyl acetate and fluorescent substrates lies in their detection mechanism. 4-NPA is a chromogenic substrate; its hydrolysis by an esterase releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified by measuring its absorbance with a spectrophotometer.[5] In contrast, fluorescent substrates are non-fluorescent or weakly fluorescent molecules that, upon enzymatic cleavage, release a highly fluorescent product. This fluorescence is detected using a fluorometer.[6]
| Feature | This compound (Chromogenic) | Fluorescent Substrates |
| Principle | Colorimetric detection of 4-nitrophenol | Fluorometric detection of a released fluorophore |
| Sensitivity | Lower | Generally higher |
| Instrumentation | Spectrophotometer | Fluorometer or fluorescence microscope |
| Throughput | Adaptable for high-throughput screening | Well-suited for high-throughput screening |
| Interference | Susceptible to interference from colored compounds | Can be affected by fluorescent compounds and quenching |
| Cost | Generally lower | Generally higher |
Performance Comparison: A Data-Driven Analysis
The choice between a chromogenic and a fluorogenic substrate often comes down to the required sensitivity of the assay. Fluorescent assays are generally considered more sensitive, allowing for the detection of lower enzyme concentrations.[7] This is particularly advantageous in high-throughput screening (HTS) where sample volumes are small and enzyme concentrations can be low.[8]
A direct comparison of the limit of detection for Porcine Liver Esterase (PLE) highlights the superior sensitivity of fluorescent substrates. While Fluorescein Diacetate (FDA) was found to be the most sensitive in this particular study, other fluorescent probes also outperformed the chromogenic 4-NPA.
Table 1: Limit of Detection for Porcine Liver Esterase (PLE)
| Substrate | Type | Limit of Detection (pg of PLE) |
| This compound (p-NPA) | Chromogenic | 2750 |
| Resorufin Acetoxymethyl Ether (Res-AME) | Fluorescent | 27.5 |
| DDAO-AME 1 | Fluorescent | 11 |
| DDAO-AME 2 | Fluorescent | 2.75 |
| Fluorescein Diacetate (FDA) | Fluorescent | 0.55 |
Data sourced from a study on far-red fluorogenic probes for esterase detection.
While specific kinetic parameters (Km and kcat) can vary significantly depending on the enzyme and experimental conditions, fluorescent substrates often exhibit higher catalytic efficiency (kcat/Km). For instance, a comparison of a chromogenic and a fluorescent substrate for the serine protease chymotrypsin (B1334515) showed a significantly higher kcat/Km for the fluorescent substrate, indicating more efficient conversion to a detectable product.[9]
Signaling Pathways and Applications in Drug Discovery
Esterase activity is implicated in numerous signaling pathways and is a key target in drug development.
-
Cancer Prodrug Activation: Many solid tumors overexpress carboxylesterases. This enzymatic activity can be harnessed to selectively convert non-toxic ester-containing prodrugs into active cytotoxic agents within the tumor microenvironment, minimizing systemic toxicity.[1][3][4] Assays using both 4-NPA and fluorescent substrates are employed to screen for and characterize these prodrugs.
-
Neurodegenerative Diseases: Acetylcholinesterase (AChE), a specific type of esterase, plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[10] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10][11] Both chromogenic and highly sensitive fluorescent assays are used to screen for novel AChE inhibitors.[12][13]
-
High-Throughput Screening (HTS): The high sensitivity and amenability to miniaturization make fluorescent esterase assays particularly well-suited for HTS campaigns to identify novel enzyme inhibitors or activators from large compound libraries.[8][14]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams illustrate the enzymatic reactions and a generalized workflow for esterase activity assays.
Experimental Protocols
Detailed and accurate protocols are essential for reproducible results. The following are representative protocols for esterase assays using this compound and a common fluorescent substrate, Fluorescein Diacetate.
Protocol 1: Esterase Activity Assay using this compound (4-NPA)
This protocol is adapted from standard methods for measuring esterase activity using a spectrophotometer.[5][15]
Materials:
-
This compound (4-NPA)
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 405-410 nm
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Prepare 4-NPA Stock Solution: Dissolve 4-NPA in a suitable organic solvent like DMSO or ethanol (B145695) to make a concentrated stock solution (e.g., 100 mM).
-
Prepare Working Substrate Solution: Dilute the 4-NPA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before use.
-
Set up the Reaction:
-
In a 96-well microplate, add a specific volume of assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control to measure the rate of spontaneous hydrolysis of 4-NPA.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the 4-NPA working solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay.
-
Protocol 2: Cell Viability Assay using Fluorescein Diacetate (FDA)
This protocol describes a common application of fluorescent esterase substrates to determine cell viability.
Materials:
-
Fluorescein Diacetate (FDA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Adherent cells cultured in a 96-well plate (clear-bottom, black walls recommended)
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)
Procedure:
-
Prepare FDA Stock Solution: Dissolve FDA in acetone (B3395972) or DMSO to create a stock solution (e.g., 1 mg/mL). Store protected from light at -20°C.
-
Prepare FDA Working Solution: Immediately before use, dilute the FDA stock solution in PBS to the final working concentration (e.g., 10 µg/mL).
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with PBS to remove any residual medium and serum, which may contain esterases.
-
-
Staining: Add the FDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark. The optimal incubation time may vary depending on the cell type.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells with active esterases.
Conclusion
Both this compound and fluorescent substrates are valuable tools for the measurement of esterase activity. The choice between them depends on the specific requirements of the experiment.
-
This compound is a cost-effective and straightforward option for many applications, particularly when high sensitivity is not a primary concern. Its simple colorimetric readout requires standard laboratory equipment.
-
Fluorescent substrates offer significantly higher sensitivity, making them the preferred choice for assays with low enzyme concentrations, high-throughput screening, and cell-based imaging. While generally more expensive and requiring a fluorometer, the enhanced performance often justifies the investment for demanding applications in drug discovery and diagnostics.
By carefully considering the experimental goals, available instrumentation, and the pros and cons of each substrate class, researchers can select the most appropriate method to obtain reliable and meaningful data on esterase activity.
References
- 1. Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application and design of esterase-responsive nanoparticles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enzyme Activity Using 4-Nitrophenyl Acetate
For researchers, scientists, and drug development professionals engaged in the study of hydrolytic enzymes, the accurate and reliable measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of 4-Nitrophenyl acetate (B1210297) (p-NPA) and other chromogenic substrates for assays of enzymes such as lipases and esterases. The performance of these assays is critically evaluated against alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological assessment and adoption.
The principle of these assays lies in the enzymatic cleavage of a p-nitrophenyl (pNP) ester substrate by a hydrolase, which releases p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at approximately 405-410 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.[2]
Comparative Performance of p-Nitrophenyl Ester Substrates
The choice of substrate is a critical determinant of enzyme activity, as many hydrolases exhibit a preference for specific fatty acid chain lengths.[1] A series of p-nitrophenyl esters with varying acyl chain lengths are commercially available and frequently used to profile the substrate specificity of lipolytic enzymes.[3]
Data Presentation: Quantitative Comparison of Kinetic Parameters
The following tables summarize the kinetic parameters for various lipases and esterases with different p-nitrophenyl ester substrates. This data highlights how substrate chain length affects enzyme activity.
Table 1: Comparison of Kinetic Parameters for Thermomyces lanuginosus Lipase (B570770) with Various p-Nitrophenyl Substrates
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) |
| 4-Nitrophenyl Acetate | C2 | 0.42[4] | - |
| 4-Nitrophenyl Butyrate | C4 | 0.95[4] | - |
| 4-Nitrophenyl Octanoate | C8 | 1.1[4] | - |
| 4-Nitrophenyl Dodecanoate | C12 | 0.78[4] | - |
| 4-Nitrophenyl Palmitate | C16 | 0.18[4] | - |
| Data sourced from a study on lipase variants from Thermomyces lanuginosus.[4] A "-" indicates data not provided in the source. |
Table 2: Comparison of Kinetic Parameters for a Wild-Type Lipase
| Substrate | Acyl Chain Length | Typical Target Enzyme | Key Characteristics |
| p-Nitrophenyl Acetate | C2 | Esterase/Lipase | Short-chain substrate, useful for general esterase activity. |
| p-Nitrophenyl Butyrate | C4 | Lipase | Commonly used for routine lipase assays. |
| p-Nitrophenyl Myristate | C14 | Lipase | Long-chain substrate, indicates preference for longer fatty acids. |
| p-Nitrophenyl Palmitate | C16 | Lipase | Very long-chain substrate, activity may be low for some lipases.[4] |
| This table provides a general overview of substrate characteristics.[3] |
Table 3: Kinetic Parameters of Purified Lipase from Kocuria flava Y4
| Substrate | Km (mM) | Vmax (µmol/min⁻¹mg⁻¹) |
| p-Nitrophenyl Acetate (p-NPA) | 4.625 | 125 |
| Data obtained from the Lineweaver-Burk plot for the purified lipase.[5] |
Experimental Protocols
Below are detailed methodologies for performing enzyme activity assays using p-nitrophenyl esters. These protocols are designed for a 96-well microplate format but can be adapted for other formats.[2]
Protocol 1: General Esterase/Lipase Activity Assay using p-Nitrophenyl Acetate
Materials:
-
Purified or crude enzyme extract
-
This compound (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM potassium phosphate, pH 7.4)[2][6]
-
Organic solvent (e.g., methanol, ethanol, or DMSO) for substrate stock solution[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[2]
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of p-NPA (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol.[2] It is important to note that p-NPA is unstable in aqueous solutions and can undergo spontaneous hydrolysis.[7]
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer.
-
Enzyme Addition: Add the enzyme solution to each well. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA stock solution to each well. The final substrate concentration should be optimized, but a starting concentration of 100 µM is often suitable.[2]
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.[2]
-
Control: Prepare a blank reaction for each substrate by adding the assay buffer instead of the enzyme solution to account for spontaneous substrate hydrolysis.[7][8]
-
Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm).[6] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[6][8]
Protocol 2: Lipase Activity Assay with Long-Chain p-Nitrophenyl Esters
For long-chain substrates like p-nitrophenyl palmitate or stearate, which have low aqueous solubility, a surfactant is required to emulsify the substrate.[6]
Additional Materials:
Procedure Modification:
-
Substrate Stock Solution: Prepare a 20 mM stock solution of the long-chain p-nitrophenyl ester in acetonitrile.[6]
-
Substrate Emulsion: Prepare a substrate emulsion by mixing the substrate stock solution with the assay buffer containing a surfactant (e.g., 1% w/v Triton X-100).[6]
-
The rest of the procedure follows the general protocol, using the substrate emulsion instead of a simple substrate solution.
Mandatory Visualizations
Enzymatic Reaction and Detection Workflow
Caption: Enzymatic hydrolysis of this compound and subsequent product detection.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining enzyme activity using a chromogenic substrate.
Comparison with Alternative Methods
While spectrophotometric assays using p-nitrophenyl esters are widely employed due to their convenience and suitability for high-throughput screening, other methods exist for validating enzyme activity.[1]
Titrimetric Method: This classic method, often referred to as the pH-stat method, measures the release of fatty acids from the hydrolysis of triglycerides.[10] The activity of the lipase is determined by titrating the released acid with a standard base solution (e.g., NaOH) to maintain a constant pH.[10]
Comparison:
| Feature | p-Nitrophenyl Ester Assay | Titrimetric (pH-stat) Assay |
| Principle | Colorimetric detection of p-nitrophenol | Titration of released fatty acids |
| Throughput | High (suitable for microplates) | Low |
| Sensitivity | Generally high | Can be less sensitive |
| Substrate | Artificial chromogenic esters | Natural triglycerides (e.g., tributyrin) |
| Equipment | Spectrophotometer/Microplate reader | pH-stat titrator |
| Advantages | Simple, rapid, continuous monitoring | Uses more "natural" substrates |
| Disadvantages | Substrate is artificial, potential for interference | Cumbersome, not suitable for high-throughput |
Conclusion
The validation of enzyme activity using this compound and its longer-chain analogs provides a robust and efficient method for characterizing hydrolytic enzymes. The choice of substrate significantly influences the observed activity, and therefore, a comparative approach using a panel of p-nitrophenyl esters with varying acyl chain lengths is recommended for a thorough understanding of an enzyme's substrate specificity. While alternative methods like titrimetry offer a different perspective using natural substrates, the convenience and high-throughput capability of chromogenic assays make them indispensable tools in modern research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. theseus.fi [theseus.fi]
A Comparative Guide to Esterase Substrates: Moving Beyond 4-Nitrophenyl Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive measurement of esterase activity. While 4-Nitrophenyl acetate (B1210297) (4-NPA) has traditionally been a workhorse in this field, a diverse array of alternative substrates now offers significant advantages in terms of sensitivity, stability, and suitability for high-throughput screening and intracellular measurements.
This guide provides an objective comparison of the performance of various chromogenic and fluorogenic esterase substrates, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Esterase Substrates
The ideal esterase substrate exhibits high enzymatic turnover (kcat), strong binding affinity (low Km), and a significant, easily detectable signal upon cleavage. The choice between a chromogenic and a fluorogenic substrate often depends on the required sensitivity, with fluorogenic options generally providing a stronger signal and a wider dynamic range.
Chromogenic Substrates
Chromogenic substrates produce a colored product upon enzymatic cleavage, which can be quantified using a spectrophotometer. While generally less sensitive than their fluorogenic counterparts, they are cost-effective and suitable for many applications.
| Substrate | Chromophore | Key Characteristics | Km (mM) | kcat (s⁻¹) |
| 4-Nitrophenyl acetate (4-NPA) | 4-Nitrophenol | Widely used standard, but can be unstable in aqueous solution and its chromophore is pH-sensitive.[1] | 0.54 | - |
| p-Nitrophenyl butyrate (B1204436) (p-NPB) | 4-Nitrophenol | Often shows higher activity with lipases compared to 4-NPA. | - | - |
| o-Nitrophenyl butyrate (o-NPB) | o-Nitrophenol | Alternative to p-nitrophenyl esters. | - | - |
| Trimethyl Lock-based Substrate | p-Nitroaniline | Offers superior chemical stability compared to 4-NPA and the chromophore is not pH-sensitive.[1] | 0.014 | - |
| Indoxyl Acetate Derivatives | Indigo Dye | Forms an insoluble blue precipitate upon hydrolysis. | - | - |
Note: Kinetic parameters are highly dependent on the specific esterase and assay conditions. The data presented here are for comparative purposes.
Fluorogenic Substrates
Fluorogenic substrates are non-fluorescent until cleaved by an esterase, releasing a fluorescent product. This "turn-on" fluorescence provides a highly sensitive and continuous readout of enzyme activity, making them ideal for high-throughput screening and intracellular measurements.[2]
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Fluorescein Diacetate (FDA) | Fluorescein | ~494 | ~517 | Widely used, but the fluorescent product can leak from viable cells.[2] | - | - |
| Calcein AM | Calcein | ~494 | ~517 | Excellent cell retention of the fluorescent product and low cytotoxicity.[2] | - | - |
| Carboxyfluorescein Diacetate (CFDA) | Carboxyfluorescein | ~492 | ~517 | Improved intracellular retention compared to FDA.[2] | - | - |
| 4-Methylumbelliferyl caprylate (4-MU-C8) | 4-Methylumbelliferone | ~360 | ~450 | Yields a blue fluorescent solution upon cleavage; used for identifying specific esterase activities.[3][4] | - | - |
| Resorufin Acetate | Resorufin | ~571 | ~585 | Produces a red-fluorescent product, useful for multiplexing assays.[2] | - | - |
Note: Spectral properties and kinetic parameters can vary slightly depending on the solvent and buffer conditions.
Key Signaling Pathways Involving Esterases
Esterases play crucial roles in various signaling pathways, making them attractive targets for drug development.
Acetylcholinesterase in Neurotransmission
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).[5][6] Inhibition of AChE increases the levels and duration of action of ACh in the synaptic cleft, which is a key therapeutic strategy for conditions such as Alzheimer's disease.[5][7]
Acetylcholine signaling at the synapse.
Esterases in Lipid Signaling
Lipases, a subclass of esterases, are central to lipid metabolism and signaling. They hydrolyze triglycerides to release fatty acids, which can act as signaling molecules themselves or as precursors for other signaling lipids.[8] For instance, hormone-sensitive lipase (B570770) (HSL) is a key regulator of lipolysis in adipocytes.[9]
Hormone-sensitive lipase activation pathway.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following section provides methodologies for key experiments using selected alternative substrates.
General Experimental Workflow for Esterase Assays
The fundamental workflow for most esterase assays, whether chromogenic or fluorogenic, involves incubating the enzyme with the substrate and measuring the resulting change in absorbance or fluorescence over time.
A general workflow for esterase activity assays.
Protocol 1: Chromogenic Assay using a Trimethyl Lock-based Substrate
This protocol describes a stable alternative to the traditional 4-NPA assay.
Materials:
-
Trimethyl Lock-based prochromophore substrate
-
Purified esterase or cell lysate
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the trimethyl lock-based substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration. Include a cosolvent like DMSO if needed for solubility.
-
Prepare Enzyme Solution: Dilute the esterase in cold assay buffer to a working concentration that provides a linear reaction rate.
-
Assay Setup: To each well of a 96-well plate, add the working substrate solution. Include control wells with buffer only (blank) and substrate without enzyme (substrate auto-hydrolysis control).
-
Initiate Reaction: Add the enzyme solution to the wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm at regular intervals.
-
Data Analysis: Calculate the rate of p-nitroaniline release from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
Protocol 2: Fluorogenic Assay using Calcein AM for Intracellular Esterase Activity
This protocol is designed to measure esterase activity within living cells.
Materials:
-
Calcein AM
-
Anhydrous DMSO
-
Cells in culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em = ~490/525 nm)
Procedure:
-
Prepare Calcein AM Stock Solution: Dissolve Calcein AM in anhydrous DMSO to make a stock solution (e.g., 1-2 mM).
-
Prepare Calcein AM Working Solution: Immediately before use, dilute the stock solution in PBS or serum-free medium to a final working concentration (typically 1-5 µM).
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Cell Staining: Remove the culture medium and wash the cells with PBS. Add the Calcein AM working solution to each well and incubate at 37°C for 30-60 minutes.
-
Signal Measurement:
-
Microplate Reader: Measure the fluorescence intensity at Ex/Em = ~490/525 nm.
-
Fluorescence Microscope: Visualize the green fluorescence in the cells.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the intracellular esterase activity.
Protocol 3: High-Throughput Screening (HTS) Assay using 4-Methylumbelliferyl Caprylate (4-MU-C8)
This fluorogenic assay is well-suited for HTS of esterase activity or inhibitors.[10]
Materials:
-
4-Methylumbelliferyl caprylate (4-MU-C8)
-
DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Esterase solution
-
Test compounds (for inhibitor screening)
-
384-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~360/450 nm)
Procedure:
-
Prepare 4-MU-C8 Stock Solution: Dissolve 4-MU-C8 in DMSO to create a stock solution.
-
Assay Setup: In a 384-well plate, add assay buffer. For inhibitor screening, add the test compounds at various concentrations.
-
Add Enzyme: Add the esterase solution to each well and incubate briefly.
-
Initiate Reaction: Add the 4-MU-C8 working solution (diluted from stock in assay buffer) to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity at Ex/Em = ~360/450 nm over a set time period.
-
Data Analysis: Determine the reaction velocity from the slope of the fluorescence versus time plot. For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 values.
Conclusion
The landscape of esterase substrates has evolved significantly, offering researchers a powerful toolkit beyond the traditional this compound. Fluorogenic substrates, in particular, provide enhanced sensitivity and are amenable to high-throughput and intracellular applications, which are critical in modern drug discovery and cell biology. The choice of substrate should be guided by the specific experimental needs, considering factors such as the required sensitivity, the nature of the enzyme, and the experimental context (in vitro vs. intracellular). By leveraging the appropriate substrate and a standardized protocol, researchers can achieve more accurate and reliable measurements of esterase activity, ultimately accelerating their research and development efforts.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of 4-Nitrophenyl Acetate Assay Results
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of enzyme activity is paramount. The 4-Nitrophenyl acetate (B1210297) (4-NPA) assay is a widely adopted colorimetric method for determining esterase and lipase (B570770) activity. However, ensuring the reliability of these results through cross-validation with alternative methods is a critical step in robust experimental design. This guide provides an objective comparison of the 4-NPA assay with common fluorogenic alternatives, supported by experimental data and detailed protocols to aid in the validation and interpretation of your findings.
Introduction to the 4-Nitrophenyl Acetate (4-NPA) Assay
The 4-NPA assay is a simple and cost-effective method for measuring the activity of various hydrolytic enzymes, primarily esterases and lipases. The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, into acetic acid and 4-nitrophenol (B140041). At an alkaline pH, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity.
A key consideration when using the 4-NPA assay is the inherent instability of the 4-NPA substrate in aqueous solutions, which can lead to spontaneous hydrolysis. Therefore, it is essential to include a no-enzyme control to subtract the background absorbance from the enzyme-catalyzed reaction.
Alternative Assays for Cross-Validation
To ensure the accuracy and reliability of results obtained from the 4-NPA assay, it is best practice to cross-validate them with data from an independent method. Fluorogenic assays are a popular choice for this purpose due to their high sensitivity.
1. 4-Methylumbelliferyl Acetate (4-MUA) Assay: This is a highly sensitive fluorogenic assay for detecting esterase activity. The non-fluorescent substrate, 4-methylumbelliferyl acetate, is hydrolyzed by esterases to produce the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU can be measured with an excitation wavelength of around 365 nm and an emission wavelength of approximately 445 nm.
2. Fluorescein (B123965) Diacetate (FDA) Assay: This assay is another sensitive method for measuring the activity of a broad range of hydrolytic enzymes, including esterases, lipases, and some proteases. The non-fluorescent fluorescein diacetate is hydrolyzed to produce the fluorescent compound fluorescein, which can be quantified by measuring its absorbance or fluorescence.
Performance Comparison
The choice of assay can significantly impact the experimental results, particularly in terms of sensitivity and kinetic parameters. Below is a comparison of the 4-NPA assay with its fluorogenic alternatives.
| Feature | This compound (4-NPA) Assay | 4-Methylumbelliferyl Acetate (4-MUA) Assay | Fluorescein Diacetate (FDA) Assay |
| Principle | Colorimetric | Fluorometric | Fluorometric/Colorimetric |
| Detection | Absorbance (~405 nm) | Fluorescence (Ex: ~365 nm, Em: ~445 nm) | Fluorescence/Absorbance |
| Sensitivity | Moderate | High | High |
| Advantages | Cost-effective, simple instrumentation. | High sensitivity, suitable for low enzyme concentrations. | Broad substrate for general microbial/enzymatic activity. |
| Disadvantages | Lower sensitivity, substrate instability. | Higher cost of substrate and instrumentation. | Less specific for a particular enzyme class. |
Experimental Data: A Comparative Look
Direct comparison of kinetic parameters obtained from different assays using the same enzyme is crucial for cross-validation. A study comparing esterase activity in honey bee larvae using this compound (PNPA) and 4-methylumbelliferyl butyrate (B1204436) (4MUB), a close analog of 4MUA, demonstrated a strong positive correlation between the two assays (Pearson's ρ = 0.85-0.89), indicating a significant overlap in substrate activity.
While specific Km and Vmax values are highly dependent on the specific enzyme and experimental conditions, fluorogenic assays generally exhibit lower limits of detection. For instance, a far-red fluorogenic probe for esterase detection showed a significantly lower detection limit for porcine liver esterase (PLE) compared to the 4-NPA assay. This highlights the advantage of the high quantum yield of fluorescent molecules over the extinction coefficients of chromophores.
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research.
This compound (4-NPA) Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2-8.0.
-
4-NPA Stock Solution: Prepare a 100 mM stock solution of 4-NPA in a suitable organic solvent like DMSO or ethanol.
-
Enzyme Solution: Prepare the enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the no-enzyme control wells.
-
Initiate the reaction by adding 10 µL of the 4-NPA stock solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.
-
Calculate the enzyme activity using the molar extinction coefficient of 4-nitrophenol (ε ≈ 18,000 M-1cm-1 at pH > 8).
-
4-Methylumbelliferyl Acetate (4-MUA) Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2-8.0.
-
4-MUA Stock Solution: Prepare a 10 mM stock solution of 4-MUA in DMSO.
-
Enzyme Solution: Prepare the enzyme solution in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.
-
Start the reaction by adding 10 µL of the 4-MUA stock solution.
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (Ex: ~365 nm, Em: ~445 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample wells.
-
Enzyme activity is often expressed as relative fluorescence units (RFU) per minute. A standard curve of 4-methylumbelliferone can be used for absolute quantification.
-
Statistical Cross-Validation of Assay Results
Once data has been collected from both the 4-NPA assay and an alternative method, a statistical comparison is necessary to validate the results.
1. Correlation Analysis: Pearson's correlation coefficient (r) can be calculated to determine the strength and direction of the linear relationship between the results of the two assays. A high correlation (r close to 1) suggests that the two methods are measuring a similar enzymatic activity.
2. Bland-Altman Analysis: This is a powerful method for assessing the agreement between two different quantitative measurement techniques. A Bland-Altman plot visualizes the difference between the two measurements against their average. This plot helps to identify any systematic bias between the two methods and to estimate the limits of agreement.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Enzymatic reaction of the 4-NPA assay.
Figure 2: Cross-validation workflow for 4-NPA assay results.
A Comparative Guide to 4-Nitrophenyl Acetate and Fluorescein Diacetate Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate assay is a critical decision that dictates the quality and reliability of experimental data. This guide provides a comprehensive, objective comparison of two widely used esterase-based assays: the 4-Nitrophenyl acetate (B1210297) (4-NPA) assay and the fluorescein (B123965) diacetate (FDA) assay. While both assays rely on the principle of enzymatic hydrolysis of an acetate ester, their primary applications, detection methods, and performance characteristics differ significantly.
At a Glance: Key Differences
| Feature | 4-Nitrophenyl Acetate (4-NPA) Assay | Fluorescein Diacetate (FDA) Assay |
| Principle | Enzymatic hydrolysis of 4-NPA by esterases or lipases to produce the chromogenic product 4-nitrophenol (B140041). | Intracellular esterases in viable cells hydrolyze the non-fluorescent FDA to the fluorescent product fluorescein. |
| Primary Application | Quantification of purified or crude esterase/lipase activity in solution. | Assessment of cell viability, cytotoxicity, and general microbial activity. |
| Detection Method | Colorimetric (absorbance at ~405 nm). | Fluorometric (excitation ~488 nm, emission ~530 nm). |
| Output Signal | Yellow color development. | Green fluorescence. |
| Sensitivity | Lower, typically in the micromolar range. | Higher, capable of detecting picomolar concentrations of fluorescein.[1] |
| Throughput | High, amenable to 96-well plate format. | High, amenable to 96-well plate format and flow cytometry. |
| Key Advantage | Simple, cost-effective, and uses standard spectrophotometric equipment.[2] | High sensitivity and suitable for single-cell analysis and live/dead staining (with PI).[3] |
| Key Limitation | Susceptible to interference from colored compounds and turbidity. Spontaneous hydrolysis of 4-NPA can occur.[4] | Susceptible to fluorescence quenching and background from spontaneous hydrolysis or extracellular esterases. |
Signaling Pathways and Reaction Mechanisms
The enzymatic reactions underpinning the 4-NPA and FDA assays are straightforward yet distinct in their cellular context and detection modality.
In the 4-NPA assay, esterases or lipases in a sample catalyze the hydrolysis of the colorless substrate, this compound. This reaction releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion, a yellow-colored product with a strong absorbance around 405 nm. The rate of color formation is directly proportional to the enzyme activity.
The FDA assay is a cell-based method used to assess cell viability.[3] The non-fluorescent and cell-permeant molecule, fluorescein diacetate, freely crosses the plasma membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases hydrolyze the diacetate groups of FDA, releasing the polar, fluorescent molecule fluorescein.[3] The intact plasma membrane of a healthy cell traps the fluorescein, leading to strong green fluorescence. In contrast, non-viable cells with compromised membranes or inactive esterases cannot retain or produce fluorescein and thus do not fluoresce.[3]
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for both assays.
Detailed Experimental Protocols
This compound (4-NPA) Assay Protocol
This protocol is a generalized method for measuring esterase activity in a 96-well plate format and may require optimization for specific enzymes and conditions.
Materials:
-
This compound (4-NPA)
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Organic solvent (e.g., acetonitrile (B52724) or DMSO) for 4-NPA stock solution
-
Enzyme preparation
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare 4-NPA Stock Solution: Dissolve 4-NPA in an organic solvent to a stock concentration of 100 mM. Store at -20°C.
-
Prepare Working Substrate Solution: On the day of the assay, dilute the 4-NPA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh as 4-NPA can undergo spontaneous hydrolysis.
-
Set up the Reaction Plate:
-
Add 180 µL of the working substrate solution to each well.
-
Include a blank control containing only the working substrate solution to measure spontaneous hydrolysis.
-
-
Initiate the Reaction: Add 20 µL of the enzyme solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Subtract the rate of the blank control from the rate of the enzyme-containing wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH > 7).
-
Fluorescein Diacetate (FDA) Assay Protocol for Cell Viability
This protocol provides a method for the quantitative analysis of cell viability in a 96-well plate format.
Materials:
-
Fluorescein diacetate (FDA)
-
Propidium Iodide (PI) (for live/dead staining)
-
Acetone (B3395972) or DMSO for stock solutions
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Cell culture
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex: ~488 nm, Em: ~530 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve FDA in acetone to a stock concentration of 1 mg/mL. Store protected from light at -20°C.
-
Dissolve PI in PBS to a stock concentration of 1 mg/mL. Store at 4°C.
-
-
Prepare Staining Solution: Immediately before use, prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS or serum-free medium to the desired working concentration (e.g., 1 µg/mL FDA and 1 µg/mL PI).[3] Protect the solution from light.
-
Cell Preparation:
-
Seed cells in a 96-well plate at the desired density and culture under appropriate conditions.
-
Before staining, aspirate the culture medium and wash the cells once with PBS to remove any residual serum, which may contain esterases that can increase background fluorescence.[3]
-
-
Staining: Add a sufficient volume of the staining solution to each well to cover the cell monolayer (e.g., 100 µL).
-
Incubation: Incubate the plate at room temperature or 37°C for 5-15 minutes in the dark.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~530 nm for fluorescein (live cells) and appropriate filters for PI (dead cells).
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only staining solution.
-
The fluorescence intensity is proportional to the number of viable cells. For cytotoxicity assays, a decrease in fluorescence intensity correlates with a reduction in cell viability.
-
Concluding Remarks
The choice between the 4-NPA and FDA assays is fundamentally driven by the research question. The 4-NPA assay is a robust, cost-effective, and straightforward method for quantifying the activity of isolated esterases or lipases. Its reliance on standard absorbance spectrophotometry makes it highly accessible. However, its sensitivity is lower compared to fluorometric methods, and it is more prone to interference from colored or turbid samples.
Conversely, the FDA assay offers significantly higher sensitivity, making it ideal for assessing cell viability and cytotoxicity, especially when working with low cell numbers or detecting subtle changes.[2] Its compatibility with fluorescence microscopy and flow cytometry allows for single-cell analysis and detailed population studies. However, researchers must be mindful of potential issues such as fluorescence quenching and background signal from non-specific hydrolysis.
References
A Comparative Guide to Establishing a 4-Nitrophenol Standard Curve
This guide provides a detailed comparison of methodologies for establishing a 4-nitrophenol (B140041) (pNP) standard curve, a fundamental procedure for quantifying the activity of various enzymes, such as phosphatases and glycosidases. We present experimental data and protocols for the widely used spectrophotometric method and compare it with High-Performance Liquid Chromatography (HPLC) for more complex applications.
Method 1: Spectrophotometric Quantification
The most common method for generating a pNP standard curve relies on colorimetric detection. 4-nitrophenol is a chromogenic compound that, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color to the solution.[1][2][3] The intensity of this color, directly proportional to the pNP concentration, is measured using a spectrophotometer. The absorbance maximum is typically observed between 400 nm and 420 nm.[4][5]
Experimental Protocol
This protocol outlines the steps to generate a standard curve using spectrophotometry.
1. Preparation of Stock Solution (e.g., 1 mM pNP):
-
The molecular weight of 4-nitrophenol is 139.11 g/mol .[4]
-
To prepare a 10 mM stock solution, dissolve 0.0139 g of pNP in 10 mL of a suitable buffer (e.g., 0.1 M Tris buffer, pH 7).[4]
-
From this, prepare a 1 mM working stock solution by diluting 1 mL of the 10 mM stock into 9 mL of the same buffer.[4]
2. Preparation of Standard Solutions (Serial Dilution):
-
Perform serial dilutions of the 1 mM pNP working stock solution to create a range of concentrations (e.g., 0 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM) in separate tubes.[4] The final volume for each standard can be 1 mL.
3. Color Development:
-
To each standard dilution, add a volume of a basic solution to stop the reaction (if applicable in an enzyme assay) and develop the yellow color. For example, add 1 mL of 0.5 M sodium carbonate (Na₂CO₃) or 0.2 M sodium hydroxide (B78521) (NaOH).[3][4][6] This ensures the complete conversion of pNP to the 4-nitrophenolate ion.[1]
4. Spectrophotometric Measurement:
-
Set a spectrophotometer or microplate reader to a wavelength of 405 nm.[7][8]
-
Use a blank solution (0 µM pNP with the basic solution) to zero the instrument.[2]
-
Measure the absorbance of each standard solution.
5. Data Analysis:
-
Plot the absorbance values (Y-axis) against the corresponding pNP concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates a strong linear relationship.[5]
Data Presentation: Sample Standard Curve
Below is a sample dataset and the resulting linear regression from a typical 4-nitrophenol standard curve experiment.
| Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.000 |
| 20 | 0.372 |
| 40 | 0.745 |
| 60 | 1.118 |
| 80 | 1.490 |
| 100 | 1.863 |
| Linear Regression | y = 0.0186x + 0.0005 |
| R² Value | 0.9999 |
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric pNP standard curve generation.
Method 2: High-Performance Liquid Chromatography (HPLC)
For complex samples where matrix effects could interfere with spectrophotometric readings, HPLC offers a more robust and specific quantification method.[9] This technique separates 4-nitrophenol from other components in the sample before detection, typically with a UV-Vis detector.
General Protocol Outline
-
Sample Preparation : Samples, which may include biological fluids like bile, are often diluted. An internal standard (e.g., 4-ethylphenol) is added to improve accuracy.[9][10]
-
Chromatographic Separation : Separation is commonly achieved using a C18 reversed-phase column with an isocratic mobile phase, such as a mixture of methanol (B129727) and a buffered aqueous solution.[9][11]
-
Detection : A UV detector is set to a wavelength where pNP absorbs strongly, such as 290 nm.[9][11]
-
Quantification : A standard curve is constructed by plotting the ratio of the pNP peak area to the internal standard's peak area against known pNP concentrations.[9]
Comparison of Methods
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric measurement of the 4-nitrophenolate ion. | Chromatographic separation followed by UV detection. |
| Specificity | Lower; susceptible to interference from other colored or light-absorbing compounds in the sample. | High; physically separates pNP from interfering compounds, ensuring accurate quantification.[9] |
| Sensitivity | Good for many applications, typically in the low micromolar (µM) range.[4] | Very high, often reaching lower detection limits than spectrophotometry.[9][11] |
| Equipment | Requires a basic spectrophotometer or microplate reader. | Requires a complete HPLC system (pump, column, detector, etc.). |
| Cost & Complexity | Low cost, simple, and rapid. | Higher initial investment, more complex operation, and longer run times per sample. |
| Typical Use Case | Standard in vitro enzyme assays with purified components.[5][7] | Analysis of pNP in complex biological or environmental samples (e.g., bile, perfusates).[9][10] |
References
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. uvm.edu [uvm.edu]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Enzyme Specificity Using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Nitrophenyl acetate (B1210297) (4-NPA or p-NPA) with alternative substrates for the confirmation of enzyme specificity, supported by experimental data. Detailed methodologies for key experiments are included to facilitate practical application in the laboratory.
Introduction
4-Nitrophenyl acetate is a widely utilized chromogenic substrate for detecting and characterizing esterase and lipase (B570770) activity. The principle of the assay is straightforward: the enzymatic hydrolysis of the ester bond in 4-NPA releases 4-nitrophenol (B140041) (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm.[1] This simple and continuous assay provides a convenient method for studying enzyme kinetics.[1] However, the choice of substrate is critical for accurately determining the specificity of an enzyme. This guide compares the use of 4-NPA with other p-nitrophenyl esters and alternative substrate classes.
Comparison of 4-Nitrophenyl Esters for Determining Enzyme Specificity
The substrate specificity of lipases and esterases is often investigated by comparing their activity against a series of 4-nitrophenyl esters with varying acyl chain lengths.[1][2] Generally, esterases show a preference for shorter-chain esters, whereas lipases exhibit higher activity towards esters with longer fatty acid chains.[1]
Table 1: Substrate Specificity of a Wild-Type Lipase Using various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| This compound | C2 | 0.42[2][3] |
| 4-Nitrophenyl butyrate | C4 | 0.95[2][3] |
| 4-Nitrophenyl octanoate | C8 | 1.1[2][3] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[2][3] |
| 4-Nitrophenyl palmitate | C16 | 0.18[2][3] |
Table 2: Kinetic Parameters of Different Esterases with Various 4-Nitrophenyl Esters
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |
| Penicillium camembertii lipase | This compound | 1.2 | 34.5 |
| 4-Nitrophenyl butyrate | 0.45 | 123 | |
| 4-Nitrophenyl caprylate | 0.12 | 156 | |
| Candida antarctica lipase B | This compound | 2.8 | 1.2 |
| 4-Nitrophenyl butyrate | 1.1 | 8.9 | |
| 4-Nitrophenyl caprylate | 0.3 | 21.4 | |
| This table presents illustrative data, as comprehensive comparative kinetic data from a single source was not available in the search results.[2] |
Alternative Substrates for Confirming Enzyme Specificity
While p-nitrophenyl esters are valuable tools, other classes of substrates can provide a more physiologically relevant understanding of enzyme specificity.
-
N-acylated amino acid esters: For proteases like chymotrypsin, which naturally cleave peptide bonds, N-acylated amino acid esters such as N-Benzoyl-L-tyrosine ethyl ester (BTEE) are more representative substrates.[1]
-
Triglycerides: For lipases, assays involving the titration of fatty acids released from triglyceride substrates offer a more natural alternative.[1]
-
Fluorogenic substrates: These substrates can offer higher sensitivity compared to chromogenic substrates. An example is 4-methylumbelliferyl α-D-glucopyranoside for glucosidase assays.[1][4]
Experimental Protocols
General Protocol for Esterase/Lipase Activity Assay using p-Nitrophenyl Esters
This protocol provides a general framework for measuring enzyme activity using a 4-nitrophenyl ester substrate.[1][5]
Materials:
-
Enzyme solution of known concentration
-
Substrate stock solution (e.g., this compound dissolved in ethanol (B145695) or DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7-9)[1][6]
-
Spectrophotometer capable of measuring absorbance at 405-410 nm[1]
-
96-well microplate (optional, for high-throughput screening)[7]
Procedure:
-
Prepare the reaction mixture: In a suitable cuvette or microplate well, mix the assay buffer and the enzyme solution.
-
Pre-incubate: Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow it to equilibrate.[5]
-
Initiate the reaction: Add the substrate stock solution to the reaction mixture to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm over time.[8]
-
No-enzyme control: It is crucial to run a parallel control reaction containing the substrate and buffer but no enzyme. This is to account for the spontaneous hydrolysis of the p-nitrophenyl ester in aqueous solutions.[8]
-
Calculate enzyme activity: The rate of the reaction is proportional to the change in absorbance over time. The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for 4-nitrophenol under alkaline conditions is approximately 18,000 M⁻¹cm⁻¹.[2] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining enzyme specificity using this compound.
Caption: Experimental workflow for enzyme specificity assay using 4-NPA.
Conclusion
This compound and other p-nitrophenyl esters are valuable and convenient substrates for the initial characterization and comparison of esterase and lipase activities. The choice of the acyl chain length is critical in determining the substrate specificity. For a more comprehensive understanding of an enzyme's function, especially for enzymes with specific natural substrates like proteases, it is advisable to use alternative, more physiologically relevant substrates in conjunction with chromogenic assays. The provided experimental protocol and workflow offer a solid foundation for researchers to design and execute robust enzyme specificity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 6. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 4-Nitrophenyl Acetate (4-NPA) Assay Data for Esterase and Lipase Activity
For researchers, scientists, and professionals in drug development, the 4-Nitrophenyl acetate (B1210297) (4-NPA) assay is a fundamental tool for characterizing esterase and lipase (B570770) activity. This guide provides a comparative overview of 4-NPA assay data from existing literature, offering insights into its application and the enzymatic activity of various hydrolases.
The principle of the 4-NPA assay is based on the enzymatic hydrolysis of the colorless substrate, 4-Nitrophenyl acetate. This reaction releases 4-nitrophenol (B140041), which, under neutral to alkaline conditions, ionizes to the 4-nitrophenolate (B89219) ion, a yellow-colored product with strong absorbance around 400-410 nm.[1][2] The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity and can be monitored over time using a spectrophotometer.[1][2]
Comparative Analysis of Enzyme Kinetics
The substrate specificity of esterases and lipases can be effectively compared by using a range of 4-nitrophenyl esters with varying acyl chain lengths. The following table summarizes kinetic data for different enzymes with this compound and other 4-nitrophenyl esters.
| Enzyme | Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | kcat (s⁻¹) |
| Wild-Type Lipase | This compound | C2 | 0.42 | - | - |
| 4-Nitrophenyl butyrate | C4 | 0.95 | - | - | |
| 4-Nitrophenyl octanoate | C8 | 1.1 | - | - | |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | - | - | |
| 4-Nitrophenyl palmitate | C16 | 0.18 | - | - | |
| Penicillium camembertii lipase | This compound | C2 | - | 1.2 | 34.5 |
| 4-Nitrophenyl butyrate | C4 | - | 0.45 | 123 | |
| 4-Nitrophenyl caprylate | C8 | - | 0.12 | 156 | |
| Candida antarctica lipase B | This compound | C2 | - | 2.8 | 1.2 |
| 4-Nitrophenyl butyrate | C4 | - | 1.1 | 8.9 | |
| 4-Nitrophenyl caprylate | C8 | - | 0.3 | 21.4 |
Note: Data for the Wild-Type Lipase is sourced from a study by DergiPark.[3] The kinetic parameters for Penicillium camembertii lipase and Candida antarctica lipase B are presented for illustrative purposes.[2] One unit of enzyme activity (U) is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[2]
Experimental Protocol: this compound Assay
This section details a generalized protocol for determining esterase or lipase activity using this compound as the substrate.
Materials:
-
This compound (substrate)
-
Enzyme solution (e.g., lipase, esterase)
-
Buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.0)
-
Solvent for substrate (e.g., methanol, ethanol, or acetone)[4][5]
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent. For example, dissolve 27.2 mg of p-NPA in 1.5 mL of acetone (B3395972) and then dilute with water to a final volume of 50 mL to achieve a 3 mM concentration.[5] It is crucial to note that 4-NPA is unstable in aqueous solutions and can undergo spontaneous hydrolysis. Therefore, the aqueous solution should be freshly prepared each day.[4][6]
-
Reaction Mixture Preparation: In a microplate well or cuvette, combine the buffer solution and the enzyme solution. The final volume and enzyme concentration should be optimized for the specific enzyme being tested.
-
Initiation of Reaction: Add the 4-NPA substrate solution to the reaction mixture to initiate the enzymatic reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at a wavelength between 400 nm and 410 nm at a constant temperature (e.g., 25°C or 37°C).[2][7] Readings should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-15 minutes).[1]
-
Control: A no-enzyme control containing the substrate and buffer should be run in parallel to account for the spontaneous hydrolysis of 4-NPA.[6] The rate of non-enzymatic hydrolysis should be subtracted from the rate of the enzyme-catalyzed reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the released 4-nitrophenol can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm), c is the concentration, and l is the path length of the cuvette or microplate well.[2]
Visualizing the Assay Workflow and Reaction
To better understand the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the this compound assay.
Caption: Enzymatic hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Nitrophenyl Acetate
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and occupational health. For scientists and professionals in drug development, adherence to proper disposal protocols for compounds like 4-Nitrophenyl acetate (B1210297) is paramount to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Nitrophenyl acetate, reinforcing a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, primarily as an oxidizing solid that may intensify fire and cause serious eye damage and skin sensitization.[1] Therefore, before commencing any disposal procedure, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. In the event of skin contact, the affected area should be washed thoroughly with soap and water.[2] Eye contact requires immediate and prolonged rinsing with water.[2]
Quantitative Data for this compound
Understanding the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Off-white to beige powder |
| Melting Point | 77-79 °C |
| UN Number | 1479 |
| Hazard Class | 5.1 (Oxidizing Solid) |
This data is compiled from multiple safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations.[3] The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.
1. Waste Identification and Segregation:
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use a container that is compatible with the chemical; a polyethylene (B3416737) or polypropylene (B1209903) container is generally suitable.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
3. Spill Management:
-
In case of a spill, avoid generating dust.[3]
-
For minor spills, use dry clean-up procedures. Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[3]
-
Prevent the spilled material from entering drains or waterways.[3]
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]
-
The storage area should be a designated and secure location for hazardous waste.
5. Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
A licensed waste disposal company will ensure the material is handled and disposed of in an environmentally responsible and compliant manner.
Experimental Protocols for Chemical Neutralization (for reference only)
While professional disposal is the standard and required procedure, understanding the chemical reactivity of this compound can provide additional safety context. Hydrolysis of this compound to p-nitrophenol and acetic acid is a known reaction, often studied in enzymatic assays.[5][6][7] However, performing chemical neutralization as a means of disposal in a laboratory setting is not recommended without specific, validated protocols and approval from your EHS department, as the reaction products may also be hazardous and require special handling.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
- 1. This compound | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sdfine.com [sdfine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of this compound catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Laboratory Practices: A Guide to Handling 4-Nitrophenyl Acetate
Essential safety protocols and operational guidance for the handling and disposal of 4-Nitrophenyl acetate (B1210297) are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential information for researchers, scientists, and drug development professionals, offering procedural steps for the safe use of this chemical.
4-Nitrophenyl acetate is a chemical compound that may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]
Personal Protective Equipment (PPE)
A proactive approach to personal safety is paramount when working with this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option for short-term protection against a broad range of chemicals.[3] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use should be in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[1] |
Operational Plan: From Handling to Disposal
A structured workflow is essential for the safe handling and disposal of this compound.
Handling Protocol:
-
Engineering Controls: Always use this chemical in a well-ventilated area to keep airborne concentrations low.[1]
-
Personal Precautions: Avoid all personal contact, including inhalation.[2] Do not get it in your eyes, on your skin, or on your clothing.[4]
-
Preventing Contamination: Wash thoroughly after handling.[1] Avoid dust generation and accumulation.[1] Keep the container tightly closed when not in use.[1]
-
Special Handling: Avoid contact with incompatible materials such as strong oxidizing agents.[1]
Disposal Protocol:
-
Waste Collection: Spills should be vacuumed or swept up and placed into a suitable, labeled disposal container.[1]
-
Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[4]
Immediate Safety Measures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. Get medical aid if a cough or other symptoms appear.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
